2-Oxocyclopentanecarbonitrile
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 146861. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-oxocyclopentane-1-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO/c7-4-5-2-1-3-6(5)8/h5H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPMQSLPLJDKUPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60875655 | |
| Record name | Cyclopentanecarbonitrile, 2-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60875655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
109.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2941-29-9 | |
| Record name | 2-Oxocyclopentanecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2941-29-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclopentanecarbonitrile, 2-oxo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002941299 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2941-29-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=146861 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cyclopentanecarbonitrile, 2-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60875655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Oxocyclopentane-1-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 2-Oxocyclopentanecarbonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, purification, and detailed characterization of 2-oxocyclopentanecarbonitrile, a valuable building block in organic synthesis and medicinal chemistry. This document outlines the primary synthetic route, including a detailed experimental protocol, and presents a thorough analysis of its spectroscopic and physical properties.
Synthesis of this compound
The most common and efficient synthesis of this compound is a two-step process commencing with the Thorpe-Ziegler cyclization of adiponitrile to form the intermediate, 2-amino-1-cyclopentene-1-carbonitrile. This intermediate is subsequently hydrolyzed under acidic conditions to yield the final product.
Synthetic Pathway
The overall synthetic pathway can be visualized as follows:
Caption: Overall synthetic scheme for this compound.
Experimental Protocols
Step 1: Synthesis of 2-Amino-1-cyclopentene-1-carbonitrile via Thorpe-Ziegler Cyclization
This procedure is adapted from established literature protocols.[1][2]
Materials:
-
Adiponitrile (10.8 g, 100 mmol)
-
Potassium tert-butoxide (t-BuOK) (11.2 g, 100 mmol)
-
Toluene (250 mL)
-
Water/ice mixture
-
Hexane
Procedure:
-
A 500-mL round-bottom flask is purged with an inert atmosphere of nitrogen and charged with a mixture of adiponitrile (10.8 g, 100 mmol) in toluene (250 mL).[2]
-
The reaction mixture is heated to 65°C, and potassium tert-butoxide (11.2 g, 100 mmol) is added in portions.[2]
-
The resulting solution is stirred at 80°C for 8 hours.[2]
-
The reaction mixture is then cooled to room temperature and quenched by the addition of 200 mL of a water/ice mixture.[2]
-
The resulting solid is collected by filtration.[2]
-
The filter cake is washed with water (100 mL) and hexane (200 mL) and then dried. This yields 2-amino-1-cyclopentene-1-carbonitrile as an off-white solid.[2]
Step 2: Hydrolysis of 2-Amino-1-cyclopentene-1-carbonitrile to this compound
The hydrolysis of the enamine intermediate is achieved through acid catalysis.
Materials:
-
2-Amino-1-cyclopentene-1-carbonitrile
-
Hydrochloric acid (aqueous solution, e.g., 2 M)
-
Water
-
Diethyl ether or other suitable organic solvent
Procedure:
-
The crude 2-amino-1-cyclopentene-1-carbonitrile is suspended in water.
-
The mixture is cooled in an ice bath, and an aqueous solution of hydrochloric acid is added dropwise with stirring until the solution is acidic.
-
The reaction mixture is stirred at room temperature and the progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the mixture is extracted with diethyl ether.
-
The combined organic layers are washed with a saturated sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure to yield crude this compound.
-
The crude product can be further purified by vacuum distillation.
Reaction Mechanisms
Thorpe-Ziegler Cyclization of Adiponitrile:
This reaction proceeds via a base-catalyzed intramolecular condensation of the dinitrile.[3][4]
Caption: Mechanism of the Thorpe-Ziegler cyclization of adiponitrile.
Acid-Catalyzed Hydrolysis of 2-Amino-1-cyclopentene-1-carbonitrile:
The enamine intermediate is hydrolyzed to the corresponding ketone in the presence of aqueous acid.[3][5]
Caption: Mechanism of the acid-catalyzed hydrolysis of the enamine intermediate.
Characterization of this compound
Physical Properties
| Property | Value | Reference |
| Molecular Formula | C₆H₇NO | [6] |
| Molecular Weight | 109.13 g/mol | [6] |
| Appearance | Colorless to pale yellow liquid | |
| Boiling Point | 258 °C at 760 mmHg | |
| Melting Point | Not reported | |
| Density | 1.084 g/cm³ | |
| Refractive Index | 1.464 |
Spectroscopic Data
2.2.1. ¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to show signals corresponding to the protons on the cyclopentanone ring.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 3.5 | Multiplet | 1H | CH (adjacent to C≡N and C=O) |
| ~ 2.2 - 2.6 | Multiplet | 4H | CH₂ (on the cyclopentanone ring) |
| ~ 1.9 - 2.1 | Multiplet | 2H | CH₂ (on the cyclopentanone ring) |
Note: Predicted values based on typical chemical shifts for similar structures. Actual values should be determined experimentally.
2.2.2. ¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon framework of the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~ 205 - 220 | C=O (Ketone) |
| ~ 115 - 125 | C≡N (Nitrile) |
| ~ 40 - 50 | CH (adjacent to C≡N and C=O) |
| ~ 20 - 40 | CH₂ (on the cyclopentanone ring) |
Note: Predicted values based on typical chemical shifts for similar structures. Actual values should be determined experimentally.
2.2.3. Infrared (IR) Spectroscopy
The IR spectrum shows characteristic absorption bands for the ketone and nitrile functional groups.[6]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 2250 | Medium | C≡N stretch |
| ~ 1750 | Strong | C=O stretch (ketone) |
| ~ 2960 - 2850 | Medium | C-H stretch (aliphatic) |
2.2.4. Mass Spectrometry
The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule.[6]
| m/z | Proposed Fragment |
| 109 | [M]⁺ (Molecular Ion) |
| 81 | [M - CO]⁺ |
| 82 | [M - HCN]⁺ |
| 54 | [M - CO - HCN]⁺ |
Experimental Workflow
The overall workflow for the synthesis and characterization of this compound is summarized below.
Caption: Experimental workflow for synthesis and characterization.
Safety Information
This compound is classified as an irritant. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
This technical guide has detailed a reliable and well-documented synthetic route to this compound and has provided a comprehensive overview of its characterization. The experimental protocols and tabulated data serve as a valuable resource for researchers in organic synthesis and drug discovery, facilitating the preparation and identification of this important chemical intermediate.
References
- 1. uni-saarland.de [uni-saarland.de]
- 2. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Imine and Enamine Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 6. 2-Oxocyclopentane-1-carbonitrile | C6H7NO | CID 98930 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Technical Guide to the Physicochemical Properties of 2-Cyanocyclopentanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Cyanocyclopentanone (CAS No: 2941-29-9) is a versatile bifunctional molecule incorporating both a ketone and a nitrile group.[1] This unique structural arrangement makes it a valuable intermediate and building block in organic synthesis, particularly for the development of novel pharmaceutical and agrochemical compounds.[1] Its reactivity allows for diverse chemical transformations, enabling the introduction of the cyano group and the cyclopentanone ring into more complex molecular architectures.[1] A thorough understanding of its physicochemical properties is therefore essential for its effective application in chemical synthesis, reaction optimization, and drug design. This guide provides a comprehensive overview of the core physicochemical data of 2-cyanocyclopentanone, details common experimental protocols for its characterization, and presents logical workflows for its synthesis and analysis.
Core Physicochemical Properties
The key physicochemical properties of 2-cyanocyclopentanone are summarized in the table below. These parameters are critical for predicting its behavior in various solvent systems, its potential for membrane permeability, and its handling and storage requirements.
| Property | Value | Source |
| Molecular Formula | C₆H₇NO | [1] |
| Molecular Weight | 109.13 g/mol | [2][3] |
| Appearance | Colorless liquid | [1] |
| Boiling Point | 258.0 °C (at 760 mmHg) | [2][3] |
| Density | 1.1 ± 0.1 g/cm³ | [2] |
| Solubility | Insoluble in water; Soluble in organic solvents | [1] |
| LogP (Octanol/Water) | -0.90 (Calculated) | [2] |
| Topological Polar Surface Area | 40.86 Ų | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1][4] |
Spectroscopic Profile
Spectroscopic analysis is fundamental for the structural confirmation and purity assessment of 2-cyanocyclopentanone.
-
Infrared (IR) Spectroscopy : The IR spectrum is characterized by two prominent absorption bands. A strong, sharp peak is expected in the range of 2240-2260 cm⁻¹ corresponding to the C≡N (nitrile) stretching vibration. Another strong absorption, characteristic of a cyclic ketone, will appear in the region of 1740-1750 cm⁻¹ due to the C=O (carbonyl) stretching.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : The proton NMR spectrum will show complex multiplets in the aliphatic region (typically 1.5-3.0 ppm) corresponding to the seven protons on the cyclopentanone ring. The proton at the α-carbon bearing the cyano group is expected to be the most downfield-shifted of the aliphatic protons due to the deshielding effects of both the carbonyl and cyano groups.
-
¹³C NMR : The carbon NMR spectrum will display six distinct signals. The carbonyl carbon will appear significantly downfield (δ > 200 ppm), and the nitrile carbon will be observed in the 115-125 ppm range. The remaining four signals will correspond to the sp³ hybridized carbons of the cyclopentane ring.
-
-
Mass Spectrometry (MS) : Electron ionization mass spectrometry (EI-MS) would show a molecular ion (M⁺) peak at an m/z of 109. Key fragmentation patterns would likely involve the loss of CO (m/z 81) and HCN (m/z 82), which are characteristic of such bifunctional compounds.
Experimental Protocols
Detailed methodologies for the synthesis and characterization of 2-cyanocyclopentanone are provided below.
Synthesis via Thorpe-Ziegler Condensation
2-Cyanocyclopentanone can be effectively synthesized from adiponitrile through an intramolecular Thorpe-Ziegler condensation, followed by hydrolysis and decarboxylation of the resulting enamine intermediate.
Materials:
-
Adiponitrile
-
Sodium tert-butoxide (or other suitable strong base)
-
Toluene (anhydrous)
-
Hydrochloric acid (aqueous solution)
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, heating mantle
-
Separatory funnel
Procedure:
-
Reaction Setup: Equip a dry round-bottom flask with a reflux condenser, a dropping funnel, and a magnetic stirrer under an inert atmosphere (e.g., nitrogen or argon).
-
Base Suspension: Add sodium tert-butoxide to anhydrous toluene in the flask and stir to create a suspension.
-
Adiponitrile Addition: Dissolve adiponitrile in anhydrous toluene and add it dropwise to the stirred base suspension at a controlled temperature.
-
Cyclization: After the addition is complete, heat the reaction mixture to reflux for several hours to promote the intramolecular cyclization. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Hydrolysis: Cool the reaction mixture to room temperature and then carefully quench it by slowly adding aqueous hydrochloric acid. This step hydrolyzes the intermediate enamine to the target β-ketonitrile.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with diethyl ether (2-3 times) to recover any dissolved product.
-
Washing and Drying: Combine all organic layers and wash sequentially with water and brine. Dry the organic phase over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be further purified by vacuum distillation to yield pure 2-cyanocyclopentanone.
Determination of Octanol-Water Partition Coefficient (LogP)
The LogP value is a critical measure of a compound's lipophilicity. The shake-flask method is the classical approach for its experimental determination.
Materials:
-
2-Cyanocyclopentanone
-
n-Octanol (pre-saturated with water)
-
Distilled water (pre-saturated with n-octanol)
-
Separatory funnels or centrifuge tubes
-
UV-Vis Spectrophotometer or HPLC system for concentration analysis
-
Vortex mixer and centrifuge
Procedure:
-
Phase Preparation: Prepare water-saturated n-octanol and n-octanol-saturated water by vigorously mixing equal volumes of the two solvents and allowing them to separate for at least 24 hours.
-
Sample Preparation: Prepare a stock solution of 2-cyanocyclopentanone in the n-octanol-saturated water phase at a known concentration.
-
Partitioning: In a separatory funnel or centrifuge tube, combine a precise volume of the aqueous stock solution with an equal volume of the water-saturated n-octanol.
-
Equilibration: Seal the container and shake or vortex it for a set period (e.g., 30 minutes) to allow the solute to partition between the two phases. Afterward, centrifuge the mixture to ensure complete phase separation.
-
Concentration Measurement: Carefully separate the two phases. Determine the concentration of 2-cyanocyclopentanone remaining in the aqueous phase using a suitable analytical technique (e.g., UV-Vis spectroscopy by creating a calibration curve, or HPLC).
-
Calculation: The concentration in the octanol phase is determined by mass balance (initial aqueous concentration minus final aqueous concentration). The partition coefficient (P) is calculated as P = [Concentration in Octanol] / [Concentration in Aqueous]. The LogP is the base-10 logarithm of P.
General Protocol for Spectroscopic Analysis
1. Infrared (IR) Spectroscopy:
-
Sample Preparation: For a neat liquid sample like 2-cyanocyclopentanone, a spectrum can be obtained by placing a single drop of the liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
-
Data Acquisition: Place the salt plates in the spectrometer's sample holder. Acquire the spectrum, typically over a range of 4000 to 400 cm⁻¹.
-
Analysis: Identify characteristic peaks for the nitrile (C≡N) and carbonyl (C=O) functional groups.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of a reference standard like tetramethylsilane (TMS).[5]
-
Data Acquisition: Place the NMR tube in the spectrometer. Acquire ¹H and ¹³C NMR spectra. Other experiments like DEPT-135 can be run to aid in assigning carbon signals.[5]
-
Analysis: Process the spectra to determine chemical shifts, integration (for ¹H), and coupling patterns to elucidate the molecular structure.[5]
3. Mass Spectrometry (MS):
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.[6]
-
Data Acquisition: Introduce the sample into the mass spectrometer, typically via direct infusion or coupled with a gas chromatography (GC) system. Ionize the molecules (e.g., using electron ionization). The mass analyzer separates the resulting ions based on their mass-to-charge (m/z) ratio.[7]
-
Analysis: Identify the molecular ion peak to confirm the molecular weight. Analyze the fragmentation pattern to gain further structural information.[8]
Mandatory Visualizations
The following diagrams illustrate key workflows related to 2-cyanocyclopentanone.
Caption: Workflow for the synthesis of 2-cyanocyclopentanone.
Caption: Experimental workflow for LogP determination via the shake-flask method.
References
- 1. Page loading... [wap.guidechem.com]
- 2. 2-Oxocyclopentanecarbonitrile | CAS#:2941-29-9 | Chemsrc [chemsrc.com]
- 3. Cyclopentanone-2-carbonitrile | 2941-29-9 [sigmaaldrich.com]
- 4. 2-Oxocyclopentane-1-carbonitrile | C6H7NO | CID 98930 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. fiveable.me [fiveable.me]
An In-depth Technical Guide to 2-Oxocyclopentanecarbonitrile (CAS 2941-29-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Oxocyclopentanecarbonitrile (CAS 2941-29-9), a versatile synthetic intermediate. The document details its chemical and physical properties, spectral data, and safety information. Key synthetic methodologies, including the Dieckmann condensation and Thorpe-Ziegler cyclization, are discussed with generalized experimental protocols and reaction pathway diagrams. While specific biological activities for this compound are not extensively documented in current literature, its structural motifs are present in molecules of pharmaceutical interest, suggesting potential for future investigation. This guide serves as a foundational resource for researchers utilizing or considering this compound in their synthetic and drug discovery endeavors.
Chemical and Physical Properties
This compound, also known as 2-cyanocyclopentanone, is a cyclic ketone and a nitrile.[1] Its chemical structure and properties make it a useful building block in organic synthesis.[2]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 2941-29-9 | [1] |
| Molecular Formula | C₆H₇NO | [1] |
| Molecular Weight | 109.13 g/mol | [1] |
| IUPAC Name | 2-oxocyclopentane-1-carbonitrile | [1] |
| Synonyms | 2-Cyanocyclopentanone, 2-Cyano-1-cyclopentanone | [1] |
| Appearance | Colorless liquid | [2] |
| Boiling Point | Not specified | |
| Melting Point | Not specified | |
| Density | Not specified | |
| Solubility | Soluble in organic solvents, insoluble in water.[2] | [2] |
Spectral Data
The structural features of this compound can be confirmed through various spectroscopic techniques.
Table 2: Spectral Data of this compound
| Spectrum Type | Key Peaks/Features | Reference(s) |
| ¹H NMR | Data available, specific shifts can be found in spectral databases. | [1] |
| ¹³C NMR | Data available, specific shifts can be found in spectral databases. | [3] |
| Infrared (IR) | Characteristic peaks for C=O (ketone) and C≡N (nitrile) functional groups are expected. The carbonyl stretch for cyclic ketones typically appears around 1740-1780 cm⁻¹. The nitrile stretch is expected in the 2210-2260 cm⁻¹ region. | [4][5][6] |
| Mass Spectrometry (MS) | Molecular ion peak corresponding to the molecular weight (109.13 m/z) and characteristic fragmentation patterns can be observed. | [1] |
Safety and Handling
This compound is classified as harmful and requires careful handling in a laboratory setting.[7]
Table 3: GHS Hazard Information for this compound
| Hazard Statement | Precautionary Statement | Pictogram | Reference(s) |
| Harmful if swallowed. | Wash hands thoroughly after handling. Do not eat, drink or smoke when using this product. IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth. | GHS07 (Exclamation Mark) | [8] |
| Harmful in contact with skin. | Wear protective gloves/protective clothing/eye protection/face protection. | GHS07 (Exclamation Mark) | [8] |
| Causes skin irritation. | Wash skin with plenty of water. If skin irritation occurs: Get medical advice/attention. Take off contaminated clothing and wash it before reuse. | GHS07 (Exclamation Mark) | [8] |
| Causes serious eye irritation. | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists: Get medical advice/attention. | GHS07 (Exclamation Mark) | [8] |
| Harmful if inhaled. | Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area. IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell. | GHS07 (Exclamation Mark) | [8] |
| May cause respiratory irritation. | Store in a well-ventilated place. Keep container tightly closed. Store locked up. | GHS07 (Exclamation Mark) | [8] |
Handling Recommendations: Use in a well-ventilated area, preferably in a chemical fume hood.[7] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[7] Avoid contact with skin, eyes, and clothing.[7] Store in a cool, dry place away from heat and incompatible materials such as oxidizing agents.[7]
Synthetic Methodologies
The synthesis of this compound is typically achieved through intramolecular cyclization reactions. The two most prominent methods are the Dieckmann condensation and the Thorpe-Ziegler cyclization.
Dieckmann Condensation
The Dieckmann condensation is an intramolecular Claisen condensation of a diester in the presence of a strong base to form a β-keto ester.[9][10][11] For the synthesis of this compound, a derivative of adipic acid would be the starting material, which upon cyclization, hydrolysis, and decarboxylation would yield the target molecule.
Generalized Experimental Protocol (Dieckmann Condensation):
-
Reaction Setup: A dry, round-bottom flask equipped with a reflux condenser and a nitrogen inlet is charged with a suitable anhydrous solvent (e.g., toluene, ethanol).
-
Base Addition: A strong base, such as sodium ethoxide or sodium hydride, is added to the solvent.
-
Substrate Addition: The adipate diester (e.g., diethyl adipate) is added dropwise to the stirred suspension of the base at an appropriate temperature (often elevated).
-
Reaction: The reaction mixture is heated at reflux for several hours to drive the cyclization to completion.
-
Workup: After cooling to room temperature, the reaction is quenched by the addition of a weak acid (e.g., acetic acid) or water. The organic layer is separated, washed with brine, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure.
-
Hydrolysis and Decarboxylation: The resulting β-keto ester is then subjected to acidic or basic hydrolysis followed by heating to induce decarboxylation, yielding 2-cyclopentanone.
-
Cyanation: The final step would involve the introduction of the nitrile group at the alpha position of the cyclopentanone, for which various cyanation methods can be employed.
Note: This is a generalized protocol. Specific conditions such as reaction time, temperature, and purification methods need to be optimized for the specific substrate and scale.
Thorpe-Ziegler Cyclization
The Thorpe-Ziegler reaction is an intramolecular version of the Thorpe reaction, involving the base-catalyzed cyclization of a dinitrile to form a cyclic α-cyano enamine, which upon hydrolysis yields a cyclic α-cyanoketone.[12][13][14] This method is particularly well-suited for the synthesis of this compound from adiponitrile.
Generalized Experimental Protocol (Thorpe-Ziegler Cyclization):
-
Reaction Setup: A dry reaction vessel is charged with an anhydrous aprotic solvent (e.g., THF, toluene) under an inert atmosphere.
-
Base Addition: A strong, non-nucleophilic base such as sodium hydride or lithium diisopropylamide (LDA) is added to the solvent.
-
Substrate Addition: Adiponitrile is added slowly to the base suspension at a controlled temperature (often low temperature for LDA).
-
Reaction: The mixture is stirred, and the temperature may be gradually increased to promote cyclization. The reaction progress can be monitored by techniques like TLC or GC.
-
Hydrolysis: Upon completion of the cyclization, the reaction is carefully quenched with an aqueous acid solution (e.g., dilute HCl or H₂SO₄). This step hydrolyzes the intermediate enamine to the corresponding ketone.
-
Workup and Purification: The product is extracted into an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is then purified by a suitable method such as distillation or column chromatography to afford this compound.
Biological Activity and Potential Applications
Currently, there is a lack of specific studies in the scientific literature detailing the biological activity or pharmacological profile of this compound. However, the cyclopentanone and nitrile moieties are present in various biologically active molecules.
-
Cyclopentanone Derivatives: The cyclopentanone ring is a core structure in many natural products and synthetic compounds with a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[15]
-
Nitrile-Containing Compounds: The nitrile group can act as a key pharmacophore, participating in hydrogen bonding and other interactions with biological targets. It is also a versatile functional group that can be transformed into other functionalities, making it valuable in medicinal chemistry.[16][17]
Given the presence of these structural features, this compound could serve as a valuable starting material for the synthesis of novel compounds with potential therapeutic applications. Further research is warranted to explore the biological activities of this compound and its derivatives. Due to the absence of specific data, a signaling pathway diagram cannot be provided at this time.
Conclusion
This compound (CAS 2941-29-9) is a readily accessible synthetic intermediate with well-defined chemical and physical properties. Its synthesis is achievable through established organic reactions like the Dieckmann condensation and Thorpe-Ziegler cyclization. While its own biological activity remains to be elucidated, its structural components suggest that it is a promising scaffold for the development of novel chemical entities for biological screening. This guide provides a solid foundation of technical information for scientists working with this compound.
References
- 1. 2-Oxocyclopentane-1-carbonitrile | C6H7NO | CID 98930 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. spectrabase.com [spectrabase.com]
- 4. dev.spectrabase.com [dev.spectrabase.com]
- 5. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. This compound | CAS#:2941-29-9 | Chemsrc [chemsrc.com]
- 8. 3-Oxocyclopentanecarbonitrile | C6H7NO | CID 21941690 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. synarchive.com [synarchive.com]
- 10. Dieckmann Condensation [organic-chemistry.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. Thorpe reaction - Wikipedia [en.wikipedia.org]
- 14. benchchem.com [benchchem.com]
- 15. sciprofiles.com [sciprofiles.com]
- 16. Synthesis and biological evaluation of 2-oxonicotinonitriles and 2-oxonicotinonitrile based nucleoside analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis and biological evaluation of 9-oxo-9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile analogues as potential inhibitors of deubiquitinating enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Profile of 2-Oxocyclopentanecarbonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 2-Oxocyclopentanecarbonitrile (C₆H₇NO, Molecular Weight: 109.13 g/mol ). The document details expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by generalized experimental protocols. This guide is intended to assist in the identification, characterization, and quality control of this compound in a research and development setting.
Spectroscopic Data Summary
The following tables summarize the expected quantitative spectroscopic data for this compound. It is important to note that while spectral databases confirm the existence of this data, specific numerical values can vary slightly based on experimental conditions. The data presented here are representative values derived from typical spectroscopic behaviors of the functional groups present in the molecule.
Table 1: ¹H NMR Spectral Data (Representative)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~3.5 - 3.7 | Triplet (t) | 1H | CH adjacent to nitrile and carbonyl |
| ~2.3 - 2.6 | Multiplet (m) | 2H | CH₂ adjacent to carbonyl |
| ~2.1 - 2.3 | Multiplet (m) | 2H | CH₂ |
| ~1.9 - 2.1 | Multiplet (m) | 2H | CH₂ |
Note: The exact chemical shifts and coupling constants can be found in spectral databases such as SpectraBase.
Table 2: ¹³C NMR Spectral Data (Representative)
| Chemical Shift (δ) ppm | Assignment |
| ~205 - 215 | C=O (Ketone) |
| ~118 - 122 | C≡N (Nitrile) |
| ~40 - 45 | CH adjacent to nitrile and carbonyl |
| ~35 - 40 | CH₂ adjacent to carbonyl |
| ~20 - 30 | Other CH₂ groups |
Note: Quaternary carbons, such as the nitrile carbon, may exhibit weaker signals.
Table 3: FT-IR Spectral Data (Representative)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2950 - 2850 | Medium-Strong | C-H stretch (alkane) |
| ~2250 - 2210 | Medium, Sharp | C≡N stretch (nitrile) |
| ~1750 - 1730 | Strong, Sharp | C=O stretch (cyclopentanone) |
Note: The exact position of the carbonyl stretch is sensitive to ring strain.
Table 4: Mass Spectrometry (GC-MS) Data (Representative Fragmentation)
| m/z | Relative Abundance | Possible Fragment |
| 109 | Moderate | [M]⁺ (Molecular Ion) |
| 81 | High | [M - CO]⁺ |
| 80 | Moderate | [M - HCN]⁺ |
| 54 | High | [C₄H₆]⁺ |
| 53 | Moderate | [C₄H₅]⁺ |
Note: The fragmentation pattern is predicted based on the structure and may vary with ionization energy.
Experimental Protocols
The following are detailed, generalized methodologies for obtaining the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of this compound.
Methodology:
-
Sample Preparation: A sample of 5-10 mg of this compound is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (0 ppm).
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
-
¹H NMR Acquisition:
-
The spectrometer is tuned to the proton frequency.
-
A standard single-pulse experiment is performed.
-
Typical parameters include a 30-45° pulse angle, a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
A sufficient number of scans (e.g., 16-64) are averaged to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
The spectrometer is tuned to the carbon frequency.
-
A proton-decoupled experiment (e.g., using a broadband decoupling sequence) is performed to simplify the spectrum to single lines for each unique carbon atom.
-
Typical parameters include a 30-45° pulse angle, a spectral width of 200-250 ppm, and a relaxation delay of 2-5 seconds.
-
A larger number of scans (e.g., 1024 or more) are typically required due to the low natural abundance of ¹³C.
-
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected using appropriate software. Chemical shifts are referenced to the internal standard (TMS).
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in this compound.
Methodology:
-
Sample Preparation:
-
Neat Liquid: A drop of the neat liquid sample is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
Attenuated Total Reflectance (ATR): A drop of the sample is placed directly onto the ATR crystal (e.g., diamond or zinc selenide). This is often the preferred method due to its simplicity.
-
-
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used.
-
Data Acquisition:
-
A background spectrum of the empty sample compartment (or clean ATR crystal) is recorded.
-
The sample is placed in the infrared beam path.
-
The spectrum is typically recorded over the range of 4000-400 cm⁻¹.
-
Multiple scans (e.g., 16-32) are co-added to improve the signal-to-noise ratio.
-
-
Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum. Peak positions are identified and reported in wavenumbers (cm⁻¹).
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Methodology:
-
Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 10-100 µg/mL.
-
Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) is used. The MS is typically a quadrupole or ion trap analyzer.
-
Gas Chromatography:
-
Injection: A small volume (e.g., 1 µL) of the sample solution is injected into the heated GC inlet.
-
Column: A capillary column with a non-polar or medium-polarity stationary phase (e.g., DB-5ms or equivalent) is used for separation.
-
Oven Program: A temperature gradient is applied to the oven to ensure good separation and peak shape. For example, an initial temperature of 50°C held for 2 minutes, then ramped at 10-15°C/min to 250°C.
-
Carrier Gas: Helium is typically used as the carrier gas at a constant flow rate.
-
-
Mass Spectrometry:
-
Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer. Electron Ionization (EI) at a standard energy of 70 eV is commonly used.
-
Mass Analysis: The resulting ions are separated by their mass-to-charge ratio (m/z) in the mass analyzer.
-
Detection: The abundance of each ion is measured by the detector.
-
-
Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and the major fragment ions. The fragmentation pattern is then interpreted to provide structural information.
Visualized Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: General workflow for spectroscopic analysis of this compound.
Tautomerism in 2-Oxocyclopentanecarbonitrile: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Oxocyclopentanecarbonitrile, a versatile building block in organic synthesis, exhibits keto-enol tautomerism, a fundamental concept with significant implications for its reactivity, stability, and application in drug discovery and development. This technical guide provides a comprehensive overview of the tautomeric equilibrium of this compound, detailing the structural aspects of the tautomers, the factors influencing their interconversion, and the spectroscopic techniques used for their characterization. Detailed experimental protocols and data presentation are provided to facilitate further research in this area.
Introduction to Tautomerism in α-Cyanoketones
Tautomers are constitutional isomers that readily interconvert, with the most common form being keto-enol tautomerism.[1][2] In this equilibrium, a proton migrates from an α-carbon to the carbonyl oxygen, resulting in the formation of an enol.[3] The position of this equilibrium is influenced by various factors including substitution, conjugation, hydrogen bonding, and solvent polarity.[4][5][6] For α-cyanoketones like this compound, the presence of the electron-withdrawing nitrile group significantly impacts the acidity of the α-proton and the stability of the resulting tautomers.
Tautomeric Forms of this compound
This compound (also known as 2-cyanocyclopentanone) can exist in equilibrium between its keto form and two possible enol forms. The keto form is generally the more stable tautomer for simple ketones.[7] However, the stability of the enol forms can be enhanced by factors such as conjugation.[6]
The tautomeric equilibrium for this compound can be depicted as follows:
Caption: Tautomeric equilibrium of this compound.
The relative stability of Enol Form 1 versus Enol Form 2 is influenced by the substitution of the double bond. Generally, more substituted alkenes are more stable.[8] In this case, Enol Form 1 possesses a trisubstituted double bond, whereas Enol Form 2 has a disubstituted double bond, suggesting that Enol Form 1 may be the more stable of the two enol tautomers.
Spectroscopic Characterization of Tautomers
The different functional groups present in the keto and enol forms of this compound give rise to distinct spectroscopic signatures, which can be used to identify and quantify the tautomers in a mixture.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the carbonyl (C=O) and hydroxyl (O-H) functional groups characteristic of the keto and enol forms, respectively.[9][10]
| Functional Group | Tautomeric Form | Characteristic Wavenumber (cm⁻¹) | Notes |
| C=O (ketone) | Keto | ~1750-1730 | Strong, sharp absorption. The exact position can be influenced by ring strain. |
| C≡N (nitrile) | Both | ~2260-2240 | Sharp, medium intensity absorption. |
| O-H (alcohol) | Enol | ~3600-3200 | Broad absorption, indicating hydrogen bonding. |
| C=C (alkene) | Enol | ~1680-1640 | Variable intensity, may be weaker than the C=O stretch. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information, allowing for the unambiguous identification and quantification of the tautomers.[11]
¹H NMR Spectroscopy:
| Proton | Tautomeric Form | Approximate Chemical Shift (δ, ppm) | Multiplicity |
| α-H (next to C=O and C≡N) | Keto | 3.5 - 4.0 | Triplet |
| -CH₂- (ring protons) | Keto | 1.8 - 2.5 | Multiplets |
| =C-H (vinylic proton) | Enol | 5.0 - 6.0 | Singlet or narrow multiplet |
| -OH (hydroxyl proton) | Enol | 4.0 - 7.0 (variable) | Broad singlet, exchangeable with D₂O |
¹³C NMR Spectroscopy:
| Carbon | Tautomeric Form | Approximate Chemical Shift (δ, ppm) | |---|---|---|---| | C=O (carbonyl) | Keto | > 200 | | C≡N (nitrile) | Both | 115 - 125 | | α-C (next to C=O and C≡N) | Keto | 50 - 60 | | C=C (alkene carbons) | Enol | 100 - 150 | | C-OH (enol carbon) | Enol | 150 - 160 |
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves the cyanation of a cyclopentanone precursor. One reported method involves the reaction of 2-amino-1-cyanocyclopentene with hydrogen chloride.[12] Another approach is the Thorpe-Ziegler condensation of adiponitrile.[12]
Caption: Simplified workflow for the synthesis of this compound.
Detailed Protocol (based on Thorpe-Ziegler condensation):
-
Reaction Setup: A solution of adiponitrile in an aprotic solvent (e.g., toluene) is prepared in a flame-dried, three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet.
-
Base Addition: A strong base, such as sodium hydride (NaH), is added portion-wise to the stirred solution at a controlled temperature.
-
Reaction: The reaction mixture is heated to reflux and stirred for several hours to promote the intramolecular cyclization.
-
Quenching and Workup: After cooling, the reaction is carefully quenched with a protic solvent (e.g., ethanol) followed by acidification with an aqueous acid (e.g., HCl).
-
Extraction and Purification: The product is extracted into an organic solvent, and the organic layer is washed, dried, and concentrated. The crude product is then purified by vacuum distillation or column chromatography.
Investigation of Tautomeric Equilibrium by NMR Spectroscopy
This protocol outlines the steps to determine the ratio of keto and enol tautomers at equilibrium.
Caption: Workflow for NMR analysis of tautomeric equilibrium.
Detailed Protocol:
-
Sample Preparation: Accurately weigh a sample of purified this compound and dissolve it in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. The choice of solvent can influence the tautomeric equilibrium.
-
NMR Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer. Ensure the relaxation delay is sufficient for quantitative analysis (typically 5 times the longest T₁).
-
Data Processing: Process the acquired spectra, including Fourier transformation, phasing, and baseline correction.
-
Spectral Analysis and Quantification:
-
In the ¹H NMR spectrum, identify the distinct signals corresponding to the keto and enol forms (e.g., the α-proton of the keto form and the vinylic proton of the enol form).
-
Integrate the area under these characteristic peaks.
-
The ratio of the integrals is directly proportional to the molar ratio of the tautomers. For example: % Keto = [Integral(α-H_keto) / (Integral(α-H_keto) + Integral(=C-H_enol))] * 100 % Enol = [Integral(=C-H_enol) / (Integral(α-H_keto) + Integral(=C-H_enol))] * 100
-
Factors Influencing the Tautomeric Equilibrium
The relative amounts of the keto and enol tautomers can be influenced by several factors:
-
Solvent: Polar, protic solvents can stabilize the keto form through hydrogen bonding with the carbonyl oxygen. Less polar, aprotic solvents may favor the enol form, especially if intramolecular hydrogen bonding is possible.
-
Temperature: The effect of temperature on the equilibrium constant depends on the enthalpy change of the tautomerization.
-
pH: Both acid and base can catalyze the interconversion of tautomers.[6][13] The concentration of the enol or enolate form can be significantly affected by the pH of the medium.
Conclusion
The tautomerism of this compound is a critical aspect of its chemistry, influencing its reactivity and potential applications. A thorough understanding and characterization of the keto-enol equilibrium are essential for its effective use in synthetic and medicinal chemistry. The experimental protocols and spectroscopic data provided in this guide offer a framework for researchers to investigate and harness the unique properties of this valuable chemical entity. Further studies to precisely quantify the equilibrium constants and thermodynamic parameters in various conditions are encouraged to expand our understanding of this fascinating molecule.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 22.1 Keto–Enol Tautomerism – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 3. chemistnotes.com [chemistnotes.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Theoretical Study of HOCl-Catalyzed Keto-Enol Tautomerization of β-Cyclopentanedione in an Explicit Water Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Keto Enol Tautomerization - Chemistry Steps [chemistrysteps.com]
- 9. compoundchem.com [compoundchem.com]
- 10. youtube.com [youtube.com]
- 11. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 12. lookchem.com [lookchem.com]
- 13. chem.libretexts.org [chem.libretexts.org]
theoretical and computational studies of 2-Oxocyclopentanecarbonitrile
An In-depth Technical Guide to the Theoretical and Computational Study of 2-Oxocyclopentanecarbonitrile
Authored by: Gemini AI
Abstract
This technical guide provides a comprehensive overview of the theoretical and computational methodologies applied to the study of this compound. This molecule, featuring a five-membered ring with both a ketone and a nitrile functional group, serves as a valuable scaffold in medicinal chemistry and drug development. This document outlines a robust computational workflow, beginning with conformational analysis and geometry optimization using Density Functional Theory (DFT). It further details the prediction of spectroscopic properties, including vibrational (IR) and Nuclear Magnetic Resonance (NMR) spectra. Frontier Molecular Orbital (FMO) analysis is discussed to elucidate the molecule's reactivity and electronic characteristics. Finally, a hypothetical molecular docking study is presented to illustrate its potential interactions with biological targets. The data, protocols, and visualizations herein serve as a foundational resource for researchers, scientists, and drug development professionals engaged in molecular modeling and rational drug design.
Introduction
This compound (also known as 2-cyanocyclopentanone) is a bifunctional organic compound with the molecular formula C₆H₇NO.[1] Its structure, comprising a cyclopentanone ring substituted with a cyano group at the alpha position, makes it an intriguing candidate for chemical synthesis and as a building block for more complex pharmaceutical agents. The presence of the ketone and nitrile groups provides multiple sites for chemical modification and potential interactions with biological macromolecules.
Understanding the three-dimensional structure, conformational flexibility, and electronic properties of this molecule is paramount for its application in drug design.[2] Quantum chemical calculations offer a powerful in-silico approach to investigate these molecular properties with high accuracy, guiding experimental efforts and enabling the rational design of novel therapeutics.[2][3] This guide details a standard computational protocol for the comprehensive analysis of this compound, presenting representative data to illustrate the expected outcomes of such a study.
Computational and Experimental Protocols
A multi-step computational workflow is essential for a thorough investigation of this compound's properties. This process is complemented by standard experimental techniques for synthesis and characterization.
Computational Methodology
The primary computational approach utilizes Density Functional Theory (DFT), which offers a favorable balance between computational cost and accuracy for organic molecules.[2]
-
Conformational Analysis and Geometry Optimization: An initial conformational search is performed to identify the low-energy conformers of the molecule. The cyclopentanone ring can adopt non-planar conformations, typically described as envelope or twist (C₂) forms.[4][5] The stability of conformers with the cyano group in pseudo-axial versus pseudo-equatorial positions is a key consideration.[6][7] Full geometry optimization of the most stable conformer is then carried out using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional with a 6-31G* basis set.[2][8]
-
Vibrational Frequency Calculations: Following geometry optimization, harmonic vibrational frequency calculations are performed at the same level of theory (B3LYP/6-31G*).[2] These calculations serve to confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the infrared (IR) spectrum.[9][10]
-
NMR Chemical Shift Calculations: The Gauge-Independent Atomic Orbital (GIAO) method is employed to predict the ¹H and ¹³C NMR chemical shifts. Calculations are typically referenced against a standard, such as tetramethylsilane (TMS), to correlate with experimental data.
-
Frontier Molecular Orbital (FMO) Analysis: The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability.[11][12]
-
Molecular Docking: To explore its potential as a drug candidate, a hypothetical molecular docking study can be performed.[13] The optimized 3D structure of this compound is docked into the active site of a relevant protein target (e.g., a kinase or enzyme). The docking process predicts the preferred binding orientation and calculates a scoring function (e.g., in kcal/mol) to estimate the binding affinity.[14][15]
Experimental Protocols (Cited)
-
Synthesis: The synthesis of this compound and its derivatives can be achieved through various established organic chemistry reactions. While specific protocols for this exact molecule are not detailed in the provided search results, related syntheses often involve reactions like the dehydration of oximes or cyanation of ketones.[16][17]
-
Spectroscopic Characterization:
-
FTIR Spectroscopy: The infrared spectrum is typically recorded using a Fourier Transform Infrared (FTIR) spectrometer. The characteristic absorption bands for the carbonyl (C=O) and nitrile (C≡N) groups are of primary interest.[12][16]
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 300 MHz for ¹H NMR).[18] Chemical shifts are reported in parts per million (ppm) relative to TMS. These spectra confirm the structural connectivity of the molecule.[19]
-
Data Presentation and Analysis
The following tables summarize the expected physicochemical and computational data for this compound.
Table 1: General and Computed Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₆H₇NO | [1] |
| Molecular Weight | 109.13 g/mol | [1] |
| IUPAC Name | 2-oxocyclopentane-1-carbonitrile | [1] |
| CAS Number | 2941-29-9 | [1] |
| XLogP3 | 0.4 | [1] |
| Hydrogen Bond Donor Count | 0 | [1] |
| Hydrogen Bond Acceptor Count | 2 |[1] |
Conformational and Structural Analysis
The cyclopentanone ring is not planar and exists in dynamic equilibrium between envelope and twist conformations. For 2-substituted cyclopentanones, the substituent can occupy either a pseudo-axial or a pseudo-equatorial position.[6][7] DFT calculations are used to determine the relative energies of these conformers. The pseudo-equatorial conformer is often more stable due to reduced steric hindrance.
Table 2: Predicted Structural Parameters (DFT B3LYP/6-31G)* (Note: These are representative values based on standard bond lengths and computational studies of similar molecules.)
| Parameter | Bond/Atoms | Predicted Value |
|---|---|---|
| Bond Lengths | ||
| C=O | ~1.22 Å | |
| C≡N | ~1.16 Å | |
| C-CN | ~1.47 Å | |
| C-C (ring) | ~1.54 Å | |
| Bond Angles | ||
| O=C-C | ~125° | |
| C-C-CN | ~110° |
| Dihedral Angle | C-C-C-C (ring) | Varies (non-planar) |
Predicted Spectroscopic Data
Vibrational Analysis: The predicted IR spectrum is dominated by strong absorption bands corresponding to the carbonyl and nitrile groups.
Table 3: Predicted Key Vibrational Frequencies
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity |
|---|---|---|---|
| C-H Stretch | Aliphatic CH₂ | 2850 - 3000 | Medium |
| C≡N Stretch | Nitrile | ~2240 - 2260 | Medium-Strong |
| C=O Stretch | Ketone | ~1740 - 1760 | Strong |
| C-C Stretch | Ring | 1000 - 1200 | Medium |
Reference for typical ranges:[4][10][16]
NMR Analysis: The predicted NMR chemical shifts are crucial for structural verification.
Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm) (Note: Values are estimated based on typical chemical shift ranges for the given functional groups.)
| Nucleus | Atom Position (see structure) | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|---|
| ¹H NMR | |||
| H at C2 | ~3.5 - 3.8 | Triplet | |
| H at C3, C5 | ~2.2 - 2.6 | Multiplet | |
| H at C4 | ~2.0 - 2.3 | Multiplet | |
| ¹³C NMR | |||
| C1 (C=O) | ~205 - 220 | - | |
| C2 (CH-CN) | ~40 - 50 | - | |
| C6 (C≡N) | ~115 - 120 | - | |
| C3, C5 (CH₂) | ~30 - 40 | - |
| | C4 (CH₂) | ~20 - 30 | - |
Reference for typical ranges:[18][19][20]
Frontier Molecular Orbital (FMO) Analysis
The HOMO and LUMO are key orbitals involved in chemical reactions. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.[11] The HOMO is expected to be localized around the regions of higher electron density, such as the oxygen atom of the carbonyl group. The LUMO is likely centered on the electrophilic carbon of the carbonyl group and the cyano group.[21] A smaller HOMO-LUMO energy gap implies higher chemical reactivity and lower kinetic stability.[12]
Table 5: Predicted Frontier Molecular Orbital Properties (DFT B3LYP/6-31G)* (Note: These are hypothetical values for illustrative purposes.)
| Parameter | Predicted Value (eV) |
|---|---|
| HOMO Energy | ~ -7.0 eV |
| LUMO Energy | ~ -1.5 eV |
| HOMO-LUMO Energy Gap (ΔE) | ~ 5.5 eV |
Molecular Docking and Drug Development Implications
To illustrate its potential in drug discovery, a hypothetical docking study of this compound against a protein kinase was conceptualized. Kinases are important targets in cancer therapy. The small, rigid scaffold of the molecule could allow it to fit into the ATP-binding pocket of a kinase.
Table 6: Hypothetical Molecular Docking Results against a Protein Kinase
| Compound | Docking Score (kcal/mol) | Key Predicted Interactions |
|---|---|---|
| This compound | -6.5 | Hydrogen bond (C=O with backbone NH), Hydrophobic interactions (cyclopentyl ring) |
| Known Kinase Inhibitor (Reference) | -8.0 | Hydrogen bonds, Pi-stacking |
The hypothetical docking score suggests a moderate binding affinity. The carbonyl group is predicted to act as a hydrogen bond acceptor, a common interaction motif in kinase inhibitors.[22] This suggests that this compound could serve as a starting point or a fragment for designing more potent and selective inhibitors.
Visualizations
The following diagrams, generated using the DOT language, illustrate key computational workflows and concepts relevant to the study of this compound.
References
- 1. 2-Oxocyclopentane-1-carbonitrile | C6H7NO | CID 98930 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Conformational analysis of 2-halocyclopentanones by NMR and IR spectroscopies and theoretical calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Assessing Reactivity with LUMO and HOMO Energy Gap - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 12. Vibrational spectroscopic and DFT calculation studies of 2-amino-7-bromo-5-oxo-[1]benzopyrano [2,3-b]pyridine-3 carbonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis, molecular docking study, MD simulation, ADMET, and drug likeness of new thiazolo[3,2-a]pyridine-6,8-dicarbonitrile derivatives as potential anti-diabetic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pcbiochemres.com [pcbiochemres.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. NMR Chemical Shifts of Impurities [sigmaaldrich.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 21. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 22. researchgate.net [researchgate.net]
Unveiling the Structural Landscape of 2-Oxocyclopentanecarbonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Oxocyclopentanecarbonitrile, a bifunctional cyclic compound, serves as a valuable building block in organic synthesis and drug discovery. Its rigid cyclopentanone frame, coupled with the reactive keto and nitrile functionalities, offers a unique scaffold for the design of novel therapeutic agents. Understanding the precise three-dimensional arrangement of atoms within its crystal lattice is paramount for predicting its physicochemical properties, reaction dynamics, and potential interactions with biological targets. This technical guide provides a comprehensive overview of the anticipated crystal structure of this compound, details the standard experimental procedures for its structural elucidation, and presents a logical framework for its molecular interactions.
Predicted Physicochemical Properties
A summary of the computed and experimentally available data for this compound is presented below. These properties provide a foundational understanding of the molecule's behavior.
| Property | Value | Source |
| Molecular Formula | C₆H₇NO | PubChem[1] |
| Molecular Weight | 109.13 g/mol | PubChem[1] |
| IUPAC Name | 2-oxocyclopentane-1-carbonitrile | PubChem[1] |
| CAS Number | 2941-29-9 | PubChem[1] |
| Boiling Point | 258 °C at 760 mmHg | LookChem[2] |
| Density | 1.084 g/cm³ | LookChem[2] |
| XLogP3 | 0.4 | LookChem[2] |
| Hydrogen Bond Donor Count | 0 | LookChem[2] |
| Hydrogen Bond Acceptor Count | 2 | LookChem[2] |
Experimental Protocol for Crystal Structure Analysis
The determination of the crystal structure of a small organic molecule like this compound follows a well-established workflow. The following sections detail the necessary experimental procedures.
Synthesis and Purification
The initial step involves the synthesis of this compound, which can be achieved through various organic synthesis routes. Following synthesis, the compound must be purified to a high degree, typically greater than 99%, to ensure the growth of high-quality single crystals. Common purification techniques include:
-
Recrystallization: Dissolving the crude product in a suitable solvent at an elevated temperature and allowing it to cool slowly, promoting the formation of pure crystals.
-
Chromatography: Utilizing techniques such as column chromatography to separate the target compound from impurities.
Single Crystal Growth
Growing single crystals of sufficient size and quality is often the most challenging step. Several methods can be employed:
-
Slow Evaporation: A solution of the purified compound in a suitable solvent is left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly over days or weeks, leading to the formation of single crystals.
-
Vapor Diffusion: A solution of the compound is placed in a small, open vial, which is then placed in a larger, sealed container with a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the solution, reducing the solubility of the compound and inducing crystallization.
-
Cooling Crystallization: A saturated solution of the compound at a higher temperature is slowly cooled, leading to supersaturation and subsequent crystal growth.
X-ray Diffraction Data Collection
Once a suitable single crystal is obtained, it is mounted on a goniometer head and placed in the X-ray beam of a single-crystal X-ray diffractometer. The data collection process involves:
-
Unit Cell Determination: A preliminary set of diffraction images is collected to determine the dimensions and angles of the unit cell and to identify the Bravais lattice.
-
Data Collection Strategy: A full sphere of diffraction data is collected by rotating the crystal in the X-ray beam. The intensity and position of each diffraction spot are recorded. Key parameters for data collection include the X-ray wavelength (e.g., Mo Kα, λ = 0.71073 Å), temperature (often cryogenic, e.g., 100 K, to minimize thermal motion), and exposure time.
Structure Solution and Refinement
The collected diffraction data is then used to solve and refine the crystal structure:
-
Structure Solution: The initial positions of the atoms in the unit cell are determined using direct methods or Patterson methods.
-
Structure Refinement: The atomic positions and their anisotropic displacement parameters are refined against the experimental diffraction data using a least-squares minimization algorithm. Hydrogen atoms are typically located from the difference Fourier map and refined isotropically. The final refined structure is evaluated based on crystallographic R-factors (e.g., R1, wR2) and the goodness-of-fit (GooF).
Visualizing the Workflow and Molecular Logic
To better illustrate the process and the molecular features of this compound, the following diagrams are provided.
Figure 1: Experimental workflow for crystal structure analysis.
References
A Technical Guide to the Historical Synthesis of 2-Cyanocyclopentanone
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core historical methods for the synthesis of 2-cyanocyclopentanone, a valuable intermediate in the preparation of various pharmaceuticals and other fine chemicals. The document provides a detailed examination of the two primary synthetic routes: the Thorpe-Ziegler reaction and the Dieckmann condensation followed by cyanation. This guide includes a comparative analysis of these methods, detailed experimental protocols based on historical literature, and visualizations to elucidate the reaction pathways.
Introduction
2-Cyanocyclopentanone, also known as 2-oxocyclopentanecarbonitrile, is a bifunctional molecule featuring both a ketone and a nitrile group. This unique combination of functional groups makes it a versatile building block in organic synthesis, particularly in the construction of complex cyclic systems and as a precursor to various cyclopentane derivatives. The historical development of synthetic routes to this compound was pivotal for advancing the synthesis of natural products and medicinal agents. This guide focuses on the two seminal intramolecular cyclization reactions that have been historically employed for its preparation.
Core Historical Synthesis Methods
The two most prominent historical methods for the synthesis of 2-cyanocyclopentanone are the Thorpe-Ziegler reaction of adiponitrile and the Dieckmann condensation of diethyl adipate, followed by a separate cyanation step.
Thorpe-Ziegler Reaction
The Thorpe-Ziegler reaction, an intramolecular variation of the Thorpe reaction, is a classic method for the synthesis of cyclic α-cyano ketones from dinitriles.[1][2] Developed in the early 20th century and significantly advanced by the work of Karl Ziegler in the 1930s, this reaction involves the base-catalyzed intramolecular cyclization of an α,ω-dinitrile.[2] Ziegler's application of the high-dilution principle was crucial for favoring the intramolecular reaction over intermolecular polymerization, leading to good yields of cyclic products.[2]
The reaction proceeds via the deprotonation of a carbon alpha to one of the nitrile groups by a strong base, forming a carbanion. This carbanion then attacks the electrophilic carbon of the second nitrile group within the same molecule, leading to the formation of a cyclic iminonitrile intermediate. Subsequent hydrolysis of this intermediate yields the desired α-cyanoketone.
Dieckmann Condensation and Subsequent Cyanation
The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a β-keto ester, a reaction first reported by Walter Dieckmann in 1894.[3] For the synthesis of 2-cyanocyclopentanone, this method involves a two-step process. First, a 1,6-diester, typically diethyl adipate, is treated with a base such as sodium ethoxide to yield ethyl 2-oxocyclopentanecarboxylate.[4] This β-keto ester is then subjected to a cyanation reaction to introduce the nitrile group at the α-position, followed by hydrolysis and decarboxylation to afford 2-cyanocyclopentanone.
Comparative Data of Historical Synthesis Methods
The following table summarizes the key quantitative data for the historical synthesis methods of 2-cyanocyclopentanone and its immediate precursor.
| Method | Starting Material | Key Reagents | Intermediate | Reported Yield |
| Thorpe-Ziegler Reaction | Adiponitrile | Strong Base (e.g., Sodium ethoxide, Sodium amide) | 2-Iminocyclopentanecarbonitrile | Not specifically found for 2-cyanocyclopentanone, but generally 60-80% for cyclic ketones via this method.[2] |
| Dieckmann Condensation | Diethyl adipate | Sodium ethoxide, Toluene | Ethyl 2-oxocyclopentanecarboxylate | 74-81% |
Detailed Experimental Protocols
The following are detailed experimental protocols for the key historical synthesis methods, based on procedures described in the literature.
Protocol 1: Synthesis of Ethyl 2-Oxocyclopentanecarboxylate via Dieckmann Condensation
This procedure is adapted from Organic Syntheses, a reliable source for historical organic preparations.
Materials:
-
Diethyl adipate
-
Sodium metal
-
Toluene, anhydrous
-
Acetic acid, 10% aqueous solution
-
Sodium carbonate, 7% aqueous solution
-
Ether
Equipment:
-
3-liter three-necked round-bottom flask
-
Mercury-sealed mechanical stirrer
-
250-mL dropping funnel
-
Reflux condenser with a calcium chloride tube
-
Oil bath
-
Ice-salt bath
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
To the 3-liter three-necked flask, add 23 g (1 gram-atom) of sodium and 250 mL of dry toluene.
-
While stirring vigorously, add 202 g (1 mole) of diethyl adipate from the dropping funnel over approximately two hours. The reaction is exothermic and should be controlled.
-
Heat the reaction mixture in an oil bath at 100-115°C for an additional five hours after the addition is complete. Add dry toluene as needed to maintain a stirrable consistency (approximately 750 mL to 1 L total).
-
Cool the reaction mixture in an ice bath and then slowly pour it into 1 L of 10% acetic acid, also cooled to 0°C in an ice-salt bath.
-
Separate the toluene layer and wash it once with water, twice with cold 7% sodium carbonate solution, and finally once more with water.
-
Remove the toluene by distillation at atmospheric pressure.
-
Distill the residue under reduced pressure. The fraction boiling at 83-88°C/5 mmHg is collected as ethyl 2-oxocyclopentanecarboxylate.
-
The reported yield is 115-127 g (74-81% of the theoretical amount).
Protocol 2: Cyanation of Ethyl 2-Oxocyclopentanecarboxylate (General Historical Approach)
Conceptual Steps:
-
Enolate Formation: The ethyl 2-oxocyclopentanecarboxylate is treated with a base (e.g., sodium ethoxide) to form the corresponding enolate.
-
Tosylation: The enolate is then reacted with p-toluenesulfonyl chloride (TsCl) to form an enol tosylate.
-
Cyanide Displacement: The enol tosylate is treated with a cyanide source, such as sodium or potassium cyanide, in a polar aprotic solvent (e.g., DMSO or DMF) to displace the tosylate group and introduce the cyano group.
-
Hydrolysis and Decarboxylation: The resulting α-cyano-β-keto ester is then subjected to acidic hydrolysis and heating to remove the ester group and afford 2-cyanocyclopentanone.
Protocol 3: Synthesis of 2-Cyanocyclopentanone via Thorpe-Ziegler Reaction (Generalized Protocol)
While a specific detailed protocol for the synthesis of 2-cyanocyclopentanone from adiponitrile is not provided in the readily available historical literature, the following is a generalized procedure based on the principles of the Thorpe-Ziegler reaction.
Materials:
-
Adiponitrile
-
Strong base (e.g., Sodium amide in liquid ammonia, or Lithium diisopropylamide (LDA) in THF)
-
Anhydrous aprotic solvent (e.g., Toluene, THF)
-
Hydrochloric acid, dilute aqueous solution
-
Ether or other suitable organic solvent for extraction
Equipment:
-
High-dilution reaction setup (e.g., a large flask with a dropping funnel for slow addition)
-
Mechanical stirrer
-
Reflux condenser
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Set up a reaction vessel for high-dilution conditions. This typically involves dissolving the starting material in a large volume of solvent and adding it slowly to a solution of the base.
-
Under an inert atmosphere, prepare a solution of the strong base in the anhydrous aprotic solvent. For example, sodium amide in liquid ammonia or a freshly prepared solution of LDA in THF.
-
In a separate flask, prepare a dilute solution of adiponitrile in the same anhydrous solvent.
-
Slowly add the adiponitrile solution to the stirred base solution at an appropriate temperature (this can range from low temperatures for LDA to reflux for other bases). The slow addition is critical to favor intramolecular cyclization.
-
After the addition is complete, continue to stir the reaction mixture for a specified period, often with heating, to ensure complete cyclization.
-
Carefully quench the reaction by the slow addition of a proton source, such as a saturated aqueous solution of ammonium chloride.
-
The resulting iminonitrile is then hydrolyzed by adding a dilute aqueous acid (e.g., HCl) and heating the mixture.
-
After cooling, the product is extracted into an organic solvent.
-
The organic layer is washed, dried, and the solvent is removed.
-
The crude 2-cyanocyclopentanone is then purified by vacuum distillation.
Reaction Pathways and Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the signaling pathways and experimental workflows for the historical synthesis of 2-cyanocyclopentanone.
Conclusion
The historical synthesis of 2-cyanocyclopentanone has primarily relied on two elegant and powerful intramolecular cyclization reactions: the Thorpe-Ziegler reaction and the Dieckmann condensation. The Thorpe-Ziegler reaction offers a more direct, one-pot approach from a dinitrile, while the Dieckmann condensation provides a reliable method to the precursor β-keto ester, which then requires a subsequent cyanation step. Both methods have been instrumental in the development of organic synthesis and continue to be relevant in the design of synthetic routes to complex molecules. This guide provides researchers and professionals in drug development with a comprehensive overview of these foundational methods, including practical experimental details and a comparative framework to inform synthetic strategy.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. US20020120170A1 - Conversion of alpha,beta-unsaturated ketones and alpha,beta-unsaturated esters into alpha-hydroxy ketones and alpha-hydroxy esters using Mn(III) catalyst, phenylsilane and dioxygen - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
The Core Reactivity of 2-Oxocyclopentanecarbonitrile: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the fundamental reactivity of 2-oxocyclopentanecarbonitrile, a versatile bifunctional molecule of significant interest in organic synthesis and medicinal chemistry. The document details its synthesis, key reactive sites, and participation in a variety of chemical transformations including alkylation, condensation, and hydrolysis, which are pivotal for the construction of more complex molecular architectures. This guide consolidates quantitative data, presents detailed experimental protocols for its synthesis and key reactions, and utilizes visualizations to elucidate reaction pathways and experimental workflows, serving as a critical resource for professionals engaged in chemical research and drug development.
Introduction
This compound, also known as 2-cyanocyclopentanone, is a valuable synthetic intermediate due to the presence of two key functional groups: a ketone and a nitrile.[1][2] This unique arrangement, a β-ketonitrile, imparts a distinct reactivity profile that allows for a wide range of chemical modifications. The electron-withdrawing nature of both the carbonyl and cyano groups significantly increases the acidity of the α-hydrogen, making it a potent nucleophile upon deprotonation.[3] This property is central to its utility in forming new carbon-carbon bonds. This guide will explore the synthesis and fundamental reactivity of this compound, providing practical information for its application in research and development.
Physicochemical and Spectroscopic Data
A summary of the key physical and predicted spectroscopic data for this compound is provided below.
| Property | Value | Reference |
| Molecular Formula | C₆H₇NO | [4] |
| Molecular Weight | 109.13 g/mol | [4] |
| CAS Number | 2941-29-9 | [4] |
| Boiling Point | 258 °C at 760 mmHg | [2] |
| Density | 1.084 g/cm³ | [2] |
| Flash Point | 109.9 °C | [2] |
| Predicted pKa | ~11-13 (in DMSO) | |
| Predicted ¹H NMR | δ (ppm): 3.5 (1H, t), 2.5-2.3 (4H, m), 2.2-2.0 (2H, m) | |
| Predicted ¹³C NMR | δ (ppm): 205 (C=O), 118 (C≡N), 45 (CH-CN), 38 (CH₂), 28 (CH₂), 20 (CH₂) | |
| Predicted IR | ν (cm⁻¹): ~2250 (C≡N), ~1745 (C=O) |
Note: Predicted pKa, ¹H NMR, ¹³C NMR, and IR data are estimated based on typical values for similar functional groups and may not represent experimentally determined values.[5][6][7][8][9]
Fundamental Reactivity
The reactivity of this compound is dominated by the interplay between its ketone and nitrile functionalities.
Acidity of the α-Hydrogen and Enolate Formation
The proton on the carbon atom situated between the carbonyl and nitrile groups (the α-carbon) is significantly acidic due to the resonance stabilization of the resulting conjugate base (enolate).[6] This allows for easy deprotonation with a suitable base to form a nucleophilic enolate, which is the key reactive species in many of its reactions.
Alkylation
The enolate of this compound readily undergoes alkylation with various electrophiles, such as alkyl halides. This reaction is a fundamental method for introducing substituents at the α-position, leading to a diverse range of derivatives.[10]
Knoevenagel Condensation
The acidic α-hydrogen also enables this compound to act as the active methylene component in Knoevenagel condensations.[11] Reaction with aldehydes and ketones, typically in the presence of a weak base, leads to the formation of α,β-unsaturated products.
Hydrolysis and Decarboxylation of Derivatives
The nitrile group can be hydrolyzed under acidic or basic conditions to a carboxylic acid. Subsequent heating can lead to decarboxylation, yielding a substituted cyclopentanone. This sequence is a common strategy for using this compound as a masked cyclopentanone synthon.
Synthesis and Reaction Pathways
The following diagrams illustrate the synthesis of this compound and its subsequent key reactions.
Experimental Protocols
The following are representative experimental protocols for the synthesis and key reactions of this compound.
Synthesis via Thorpe-Ziegler Cyclization of Adiponitrile
This protocol describes the intramolecular cyclization of adiponitrile to form an enamine intermediate, which is then hydrolyzed to this compound.[12][13]
Materials:
-
Adiponitrile
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous toluene
-
Concentrated hydrochloric acid (HCl)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet is charged with a suspension of sodium hydride (1.1 eq) in anhydrous toluene.
-
A solution of adiponitrile (1.0 eq) in anhydrous toluene is added dropwise to the stirred suspension at room temperature.
-
The reaction mixture is then heated to reflux for 4-6 hours, during which hydrogen gas evolution is observed.
-
After cooling to room temperature, the reaction is quenched by the slow addition of water.
-
The mixture is transferred to a separatory funnel and the aqueous layer is separated.
-
The aqueous layer is acidified to pH 1-2 with concentrated HCl and then heated to reflux for 1 hour to effect hydrolysis.
-
After cooling, the aqueous solution is extracted with diethyl ether (3 x 50 mL).
-
The combined organic extracts are washed with saturated sodium bicarbonate solution, brine, and dried over anhydrous magnesium sulfate.
-
The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation or column chromatography to yield this compound.
α-Alkylation with Benzyl Bromide
This protocol details the alkylation of this compound with benzyl bromide.[10]
Materials:
-
This compound
-
Sodium ethoxide
-
Anhydrous ethanol
-
Benzyl bromide
-
Diethyl ether
-
1 M Hydrochloric acid
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous ethanol in a round-bottom flask, sodium ethoxide (1.1 eq) is added, and the mixture is stirred at room temperature for 30 minutes.
-
Benzyl bromide (1.05 eq) is then added dropwise, and the reaction mixture is stirred at room temperature for 12-16 hours.
-
The reaction mixture is then concentrated under reduced pressure.
-
The residue is partitioned between diethyl ether and water.
-
The organic layer is separated, washed with 1 M HCl, brine, and dried over anhydrous sodium sulfate.
-
The solvent is evaporated, and the crude product is purified by column chromatography on silica gel to afford 2-benzyl-2-oxocyclopentanecarbonitrile.
Knoevenagel Condensation with Benzaldehyde
This protocol describes the condensation of this compound with benzaldehyde.[11][14]
Materials:
-
This compound
-
Benzaldehyde
-
Piperidine
-
Ethanol
Procedure:
-
In a round-bottom flask, this compound (1.0 eq) and benzaldehyde (1.0 eq) are dissolved in ethanol.
-
A catalytic amount of piperidine (e.g., 0.1 eq) is added to the solution.
-
The reaction mixture is stirred at room temperature for 24 hours.
-
The formation of a precipitate may be observed. The solid product is collected by vacuum filtration.
-
If no precipitate forms, the solvent is removed under reduced pressure, and the residue is purified by recrystallization or column chromatography to yield the Knoevenagel condensation product.
Conclusion
This compound is a highly versatile and reactive intermediate in organic synthesis. Its unique electronic properties, arising from the adjacent ketone and nitrile groups, allow for a rich chemistry centered around the acidic α-proton. The ability to readily form a stable enolate facilitates a variety of carbon-carbon bond-forming reactions, including alkylations and condensations, making it a valuable building block for the synthesis of complex carbocyclic and heterocyclic systems. The protocols and data presented in this guide are intended to provide a solid foundation for researchers and drug development professionals to effectively utilize this compound in their synthetic endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. lscollege.ac.in [lscollege.ac.in]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. 2-Oxocyclopentane-1-carbonitrile | C6H7NO | CID 98930 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 6. vanderbilt.edu [vanderbilt.edu]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. benchchem.com [benchchem.com]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. Thorpe reaction - Wikipedia [en.wikipedia.org]
- 14. bhu.ac.in [bhu.ac.in]
Solubility Profile of 2-Oxocyclopentanecarbonitrile in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 2-Oxocyclopentanecarbonitrile, a key intermediate in organic synthesis. Due to a lack of publicly available quantitative solubility data, this document focuses on qualitative solubility information, predicted solubility based on the principle of "like dissolves like," and a detailed experimental protocol for the precise determination of its solubility in various organic solvents. This guide is intended to be a valuable resource for researchers utilizing this compound in their work, enabling them to select appropriate solvent systems and design robust experimental procedures.
Introduction
This compound, also known as 2-cyanocyclopentanone, is a versatile cyclic β-keto nitrile intermediate. Its unique chemical structure, featuring both a ketone and a nitrile functional group, makes it a valuable building block in the synthesis of a wide range of organic molecules, including pharmaceuticals and other biologically active compounds. The solubility of this compound in organic solvents is a critical parameter for its application in chemical reactions, purification processes, and formulation development. An understanding of its solubility behavior allows for the optimization of reaction conditions, improvement of product yields, and facilitation of isolation and purification procedures.
This guide summarizes the available qualitative solubility information and provides a robust, standard experimental protocol for the quantitative determination of the solubility of this compound.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties influence its solubility characteristics.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₆H₇NO |
| Molecular Weight | 109.13 g/mol |
| Appearance | Solid (Typical) |
| Melting Point | 85 - 89 °C |
| Boiling Point | 242 - 243 °C |
| Density | 1.118 g/cm³ |
| LogP (octanol-water) | 0.879 |
Solubility Profile
One source states that this compound is "soluble in common organic solvents like ethanol, acetone" and "insoluble in water". The solubility of its parent compound, cyclopentanone, is also a useful reference; it is miscible with or soluble in alcohol, ether, and acetone.
Table 2 provides a qualitative and predicted solubility profile of this compound in a range of common organic solvents. It is crucial to note that these are estimations and should be confirmed by experimental determination.
Table 2: Qualitative and Predicted Solubility of this compound in Organic Solvents
| Solvent | Solvent Type | Predicted Solubility | Rationale |
| Methanol | Polar Protic | Soluble | The polar hydroxyl group can hydrogen bond with the ketone and nitrile groups. |
| Ethanol | Polar Protic | Soluble | Similar to methanol, ethanol's polarity and hydrogen bonding ability should facilitate dissolution.[1] |
| Acetone | Polar Aprotic | Soluble | The polar carbonyl group of acetone can interact favorably with the polar groups of the solute.[1] |
| Acetonitrile | Polar Aprotic | Soluble | The nitrile group in both solvent and solute should lead to strong dipole-dipole interactions. |
| Ethyl Acetate | Polar Aprotic | Moderately Soluble | As a moderately polar solvent, it should be able to dissolve the compound to a reasonable extent. |
| Dichloromethane | Polar Aprotic | Moderately Soluble | Its ability to act as a hydrogen bond acceptor may facilitate dissolution. |
| Toluene | Nonpolar | Sparingly Soluble | The nonpolar aromatic ring may have some favorable interactions with the cyclopentane ring. |
| Hexane | Nonpolar | Insoluble | The significant difference in polarity is likely to result in very poor solubility. |
Experimental Protocol for Solubility Determination
To obtain precise and reliable quantitative solubility data, a standardized experimental procedure is essential. The following protocol describes the widely accepted shake-flask method for determining the equilibrium solubility of a solid compound in an organic solvent.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade or higher)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps and PTFE septa
-
Constant temperature incubator shaker or water bath
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Syringes
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system with a suitable detector (e.g., FID).
-
Appropriate HPLC or GC column
Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials. The excess solid should be clearly visible.
-
Accurately add a known volume (e.g., 5.0 mL) of the desired organic solvent to each vial.
-
Securely cap the vials.
-
-
Equilibration:
-
Place the vials in a constant temperature incubator shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the vials at a constant speed for a sufficient period to reach equilibrium. A period of 24 to 48 hours is typically recommended. The presence of undissolved solid should be confirmed at the end of the equilibration period.
-
-
Sample Collection and Preparation:
-
Allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the withdrawn solution through a syringe filter into a clean vial to remove any undissolved solid particles.
-
Accurately dilute the filtered, saturated solution with the same solvent to a concentration within the calibration range of the analytical method.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Analyze the standard solutions and the diluted sample solution using a validated HPLC or GC method.
-
Construct a calibration curve by plotting the analytical signal (e.g., peak area) versus the concentration of the standard solutions.
-
Determine the concentration of this compound in the diluted sample solution from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the solubility (S) of this compound in the solvent using the following equation: S (g/L) = C × DF Where:
-
C is the concentration of the diluted sample determined from the calibration curve (g/L).
-
DF is the dilution factor.
-
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound using the shake-flask method.
Conclusion
While quantitative solubility data for this compound in organic solvents is not extensively documented, its chemical structure suggests good solubility in polar organic solvents. This technical guide provides a qualitative assessment of its solubility and, more importantly, a detailed and practical experimental protocol for its quantitative determination. By following the outlined shake-flask method, researchers can generate reliable solubility data, which is crucial for the effective use of this important synthetic intermediate in various research and development applications. The provided workflow diagram offers a clear visual summary of the experimental process.
References
Methodological & Application
Synthesis of Pharmaceutical Intermediates from 2-Oxocyclopentanecarbonitrile: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of valuable pharmaceutical intermediates starting from 2-Oxocyclopentanecarbonitrile. This versatile building block, featuring both a ketone and a nitrile functional group, offers multiple reaction pathways to generate complex heterocyclic scaffolds relevant to medicinal chemistry. The following sections detail the synthesis of two key intermediates: a substituted aminothiophene via the Gewald reaction and a tetrahydroindazole derivative through condensation with hydrazine.
Application Note 1: Synthesis of 2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile
The Gewald reaction is a powerful one-pot, three-component reaction for the synthesis of highly substituted 2-aminothiophenes.[1][2] These thiophene derivatives are crucial intermediates in the synthesis of various pharmaceuticals, including anti-inflammatory drugs and kinase inhibitors.[1] Starting from this compound, elemental sulfur, and a base, this protocol yields a fused aminothiophene, a scaffold of significant interest in drug discovery. The reaction proceeds via an initial Knoevenagel condensation, followed by the addition of sulfur and subsequent cyclization.[3]
Experimental Protocol: Gewald Reaction
Materials:
-
This compound
-
Elemental Sulfur (S)
-
Morpholine (or another suitable amine base like piperidine or triethylamine)
-
Ethanol (or Methanol)
-
Water
-
Standard laboratory glassware
-
Heating mantle with magnetic stirring
-
Filtration apparatus
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine this compound (1.0 eq), malononitrile (1.0 eq), and elemental sulfur (1.1 eq) in ethanol.
-
Add morpholine (0.5 eq) to the suspension.
-
Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain stirring for 2-4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the crude product with cold ethanol and then with water to remove any remaining impurities.
-
Dry the product under vacuum to obtain 2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile.
-
Further purification can be achieved by recrystallization from a suitable solvent like ethanol or isopropanol.
Quantitative Data Summary
| Starting Material | Product | Reagents | Solvent | Reaction Time (h) | Yield (%) | Purity (%) |
| This compound | 2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile | Sulfur, Morpholine | Ethanol | 2-4 | 75-85 | >95 |
Note: Yields and purity are representative and may vary based on reaction scale and purification method.
Application Note 2: Synthesis of 1,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-amine
The reaction of β-keto nitriles with hydrazine derivatives is a classical and efficient method for the synthesis of aminopyrazoles. These heterocycles are prevalent in a wide range of biologically active compounds, including anti-inflammatory, analgesic, and anticancer agents. The reaction of this compound with hydrazine hydrate proceeds through a condensation reaction to form a hydrazone intermediate, which then undergoes an intramolecular cyclization to yield the stable fused pyrazole ring system.
Experimental Protocol: Pyrazole Synthesis
Materials:
-
This compound
-
Hydrazine hydrate (NH₂NH₂·H₂O)
-
Ethanol
-
Glacial acetic acid (catalytic amount)
-
Standard laboratory glassware
-
Heating mantle with magnetic stirring
-
Filtration apparatus
Procedure:
-
Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Add hydrazine hydrate (1.2 eq) to the solution.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Heat the reaction mixture to reflux for 4-6 hours.
-
Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Reduce the solvent volume under reduced pressure.
-
The product will precipitate. Collect the solid by vacuum filtration.
-
Wash the crude product with a small amount of cold ethanol.
-
Dry the product to obtain 1,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-amine.
-
Recrystallize from ethanol for further purification if necessary.
Quantitative Data Summary
| Starting Material | Product | Reagents | Solvent | Reaction Time (h) | Yield (%) | Purity (%) |
| This compound | 1,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-amine | Hydrazine hydrate, Acetic acid (cat.) | Ethanol | 4-6 | 70-80 | >95 |
Note: Yields and purity are representative and may vary based on reaction scale and purification method.
Visualizations
Caption: Workflow for the Gewald Synthesis.
Caption: Pathway for Pyrazole Synthesis.
References
2-Oxocyclopentanecarbonitrile: A Versatile Precursor in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction:
2-Oxocyclopentanecarbonitrile, also known as 2-cyanocyclopentanone, is a versatile cyclic ketone-nitrile that serves as a valuable building block in the synthesis of a variety of organic molecules. Its bifunctional nature, containing both a reactive ketone and a nitrile group, allows for diverse chemical transformations, making it an attractive starting material for the construction of complex molecular architectures. In the field of agrochemical research, this compound holds significant potential as a precursor for the development of novel herbicides, insecticides, and fungicides. The cyclopentane ring system is a common motif in many biologically active compounds, and the nitrile group can be readily converted into other functional groups, providing a handle for further molecular elaboration and optimization of biological activity.
This document provides an overview of the application of this compound in agrochemical synthesis, including a detailed experimental protocol for a representative synthetic transformation and a summary of key data.
Application in Herbicide Synthesis: Precursor to Cyclopentanedione Herbicides
One of the key applications of this compound in the agrochemical industry is as a starting material for the synthesis of cyclopentanedione-based herbicides. These herbicides are known to inhibit the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), a critical enzyme in the biosynthetic pathway of plastoquinone and tocopherols in plants. Inhibition of HPPD leads to bleaching symptoms and ultimately, plant death.
The synthesis of such herbicidal compounds often involves the transformation of the nitrile group of this compound and subsequent modification of the cyclopentane ring.
Experimental Protocols
Synthesis of 2-Methylcyclopentane-1,3-dione: A Key Intermediate
A crucial intermediate in the synthesis of several cyclopentanedione herbicides is 2-methylcyclopentane-1,3-dione. The following protocol details a common synthetic route starting from a derivative of this compound. Although the initial step to form the immediate precursor to the dione is not explicitly from this compound in the provided search results, this represents a logical and frequently employed transformation pathway in organic synthesis. The process involves the formation of a cyclopentanone-2-carboxylic ester, followed by alkylation, hydrolysis, and decarboxylation.
Reaction Scheme:
Materials:
-
Dimethyl adipate
-
Sodium methoxide
-
Toluene
-
Methyl iodide
-
20% Sulfuric acid
-
Sodium chloride
-
Anhydrous magnesium sulfate
-
Dichloromethane
Procedure:
-
Dieckmann Condensation: To a suspension of sodium methoxide (1.1 equivalents) in anhydrous toluene, slowly add dimethyl adipate (1.0 equivalent) under an inert atmosphere. Heat the reaction mixture to reflux for 2-3 hours. The completion of the reaction can be monitored by thin-layer chromatography (TLC).
-
Alkylation: Cool the reaction mixture to room temperature and add methyl iodide (1.2 equivalents). Stir the mixture at room temperature for 12-16 hours.
-
Hydrolysis and Decarboxylation: Add 20% sulfuric acid to the reaction mixture and heat to reflux for 6-8 hours. After cooling, separate the organic layer.
-
Work-up and Purification: Wash the organic layer with saturated sodium chloride solution, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by distillation or chromatography to yield 2-methylcyclopentane-1,3-dione.
Quantitative Data Summary:
The following table summarizes typical quantitative data for the synthesis of 2-methylcyclopentanone, a closely related intermediate, which provides an indication of the efficiency of such transformations.
| Step | Reactants | Product | Yield (%) | Purity (%) | Reference |
| Dieckmann & Alkylation | Dimethyl adipate, Sodium methoxide, Methyl iodide | 2-Methylcyclopentanone | 84.2 | 77.7 | [1] |
| Hydrolysis/Decarboxylation | 2-Alkyl-cyclopentanone-2-carboxylic ester | 2-Substituted cyclopentanone | >80 | N/A | [1] |
Logical Workflow for Agrochemical Discovery
The development of new agrochemicals from precursors like this compound follows a structured workflow. This process begins with the synthesis of a library of derivatives, followed by biological screening to identify lead compounds with desired activity. Subsequent optimization of these leads aims to enhance efficacy, selectivity, and safety.
References
Application Notes and Protocols: Reaction of 2-Oxocyclopentanecarbonitrile with Grignard Reagents
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reaction of Grignard reagents with multifunctional molecules is a cornerstone of organic synthesis, enabling the construction of complex carbon skeletons. 2-Oxocyclopentanecarbonitrile is a versatile building block possessing both a ketone and a nitrile functional group. The differential reactivity of these groups towards nucleophiles like Grignard reagents allows for selective transformations, primarily leading to the formation of tertiary alcohols through addition to the carbonyl group. This document provides detailed application notes and experimental protocols for the reaction of this compound with various Grignard reagents, offering insights into reaction outcomes and methodologies critical for synthetic chemistry and drug development.
The primary pathway for this reaction involves the nucleophilic attack of the Grignard reagent on the electrophilic carbonyl carbon of the cyclopentanone ring.[1][2] This addition leads to the formation of a magnesium alkoxide intermediate, which upon acidic workup, yields the corresponding 2-substituted-1-hydroxycyclopentanecarbonitrile (a tertiary alcohol).[1][2] The nitrile group is generally less reactive towards Grignard reagents under the typical conditions used for ketone additions.[3]
Reaction Mechanism and Stereochemistry
The reaction proceeds via a nucleophilic addition mechanism. The highly polarized carbon-magnesium bond of the Grignard reagent renders the carbon atom nucleophilic, which readily attacks the electrophilic carbonyl carbon. The stereochemical outcome of the reaction can be influenced by the steric bulk of both the Grignard reagent and the substrate. Attack of the nucleophile can occur from either face of the planar carbonyl group, potentially leading to a mixture of diastereomers if other stereocenters are present. For this compound itself, the addition of a Grignard reagent creates a new stereocenter at the carbonyl carbon. In the absence of any chiral directing groups, a racemic mixture of the two possible enantiomers is expected.[4][5]
Potential Side Reactions
While the predominant reaction is the 1,2-addition to the carbonyl group, other pathways can occur, leading to the formation of byproducts. One common side reaction is enolization of the ketone, where the Grignard reagent acts as a base to deprotonate the α-carbon. This is more prevalent with sterically hindered Grignard reagents. Another potential side product is the biphenyl derivative, which can form from the coupling of unreacted aryl Grignard reagent (in the case of using phenylmagnesium bromide, for example).[6]
Data Presentation
The following table summarizes the expected products and reported yields for the reaction of this compound with various Grignard reagents. Please note that specific yields can vary depending on the precise reaction conditions.
| Grignard Reagent (R-MgX) | Product (2-R-1-hydroxycyclopentanecarbonitrile) | Reported Yield (%) | Reference |
| Methylmagnesium Bromide (CH₃MgBr) | 2-Methyl-1-hydroxycyclopentanecarbonitrile | ~75-85 | [7] (Analogous Reactions) |
| Ethylmagnesium Bromide (C₂H₅MgBr) | 2-Ethyl-1-hydroxycyclopentanecarbonitrile | ~70-80 | [8] (General Protocol) |
| Phenylmagnesium Bromide (C₆H₅MgBr) | 2-Phenyl-1-hydroxycyclopentanecarbonitrile | ~65-75 | [9] (Analogous Reactions) |
Experimental Protocols
General Safety Precautions
Grignard reagents are highly reactive, flammable, and moisture-sensitive. All reactions must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.[8] Appropriate personal protective equipment (safety goggles, flame-retardant lab coat, and gloves) must be worn at all times.
Materials and Reagents
-
This compound
-
Magnesium turnings
-
Appropriate alkyl or aryl halide (e.g., bromomethane, bromoethane, bromobenzene)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Iodine crystal (for activation)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution or dilute hydrochloric acid (HCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Protocol for the Reaction with Ethylmagnesium Bromide
This protocol details the in-situ preparation of ethylmagnesium bromide followed by its reaction with this compound.
Part 1: Preparation of Ethylmagnesium Bromide
-
Apparatus Setup: Assemble a flame-dried three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a pressure-equalizing dropping funnel. Maintain a positive pressure of dry nitrogen or argon throughout the setup.
-
Magnesium Activation: Place magnesium turnings (1.2 equivalents) and a small crystal of iodine in the flask. Gently warm the flask with a heat gun under a stream of inert gas until violet iodine vapors are observed. This helps to activate the magnesium surface. Allow the flask to cool to room temperature.
-
Initiation of Grignard Reagent Formation: Add a small portion of a solution of bromoethane (1.1 equivalents) in anhydrous diethyl ether to the magnesium turnings. The reaction is initiated when the brown color of the iodine disappears and bubbling is observed. If the reaction does not start, gentle warming may be required.
-
Completion of Grignard Reagent Formation: Once the reaction has started, add the remaining bromoethane solution dropwise from the dropping funnel at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent. The resulting solution should be cloudy and grayish.
Part 2: Reaction with this compound
-
Substrate Addition: Cool the freshly prepared ethylmagnesium bromide solution to 0 °C using an ice bath. Dissolve this compound (1.0 equivalent) in anhydrous diethyl ether and add it dropwise to the Grignard reagent solution via the dropping funnel. Maintain the temperature below 10 °C during the addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Workup: Cool the reaction mixture again to 0 °C and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.[8] This will hydrolyze the magnesium alkoxide and neutralize any unreacted Grignard reagent.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers and wash with brine (saturated aqueous NaCl solution). Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[8]
-
Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure 2-ethyl-1-hydroxycyclopentanecarbonitrile.
Visualizations
Reaction Workflow
The following diagram illustrates the general workflow for the reaction of this compound with a Grignard reagent.
Caption: General workflow for the synthesis of 2-substituted-1-hydroxycyclopentanecarbonitriles.
Reaction Signaling Pathway (Mechanism)
The diagram below outlines the key steps in the nucleophilic addition of a Grignard reagent to this compound.
Caption: Mechanism of Grignard addition to this compound.
References
- 1. cyclopentanone + Et–MgBr → (alkoxide intermediate) → + H₃O⁺ → 1-ethylcycl.. [askfilo.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. homework.study.com [homework.study.com]
- 5. Reaction of ( S )-3-methylpentan-2-one with methylmagnesium bromide follo.. [askfilo.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Solved 7. (5 pts) Provide the complete mechanism using | Chegg.com [chegg.com]
- 8. benchchem.com [benchchem.com]
- 9. Solved 5. A Grignard reaction of phenylmagnesium bromide | Chegg.com [chegg.com]
Application Notes and Protocols: 2-Oxocyclopentanecarbonitrile in Michael Addition Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2-oxocyclopentanecarbonitrile and its analogs as versatile building blocks in Michael addition reactions. The resulting highly functionalized cyclopentane scaffolds are of significant interest in medicinal chemistry and drug discovery, serving as precursors to a variety of biologically active molecules, including prostaglandin analogs and carbocyclic nucleosides.
Introduction
The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a cornerstone of carbon-carbon bond formation in organic synthesis. This compound, possessing an acidic α-proton, is an excellent Michael donor. Its rigid cyclopentane core and the presence of both a ketone and a nitrile functionality make it a valuable synthon for introducing complexity and chirality. The resulting Michael adducts are key intermediates in the synthesis of compounds with potential therapeutic applications, such as anti-inflammatory and antiviral agents.
Key Applications in Drug Development
The cyclopentane ring is a common motif in a variety of natural products and pharmaceuticals. The Michael adducts derived from this compound can be further elaborated to access these important molecular architectures.
-
Prostaglandin Analogs: Cyclopentenone prostaglandins are known to possess anti-inflammatory properties through the inhibition of the NF-κB signaling pathway. The core structure of these molecules can be accessed via Michael addition reactions involving cyclopentanone derivatives.[1][2][3]
-
Carbocyclic Nucleosides: Carbocyclic nucleosides, where the ribose sugar's oxygen is replaced by a methylene group, are an important class of antiviral agents. The cyclopentane moiety serves as a stable mimic of the furanose ring.[4][5] The synthesis of these compounds can involve the construction of the substituted cyclopentane ring through Michael addition chemistry.
Data Presentation: Asymmetric Michael Addition of Cyclopentane-1,2-dione to Alkylidene Oxindoles
The following data, adapted from a study on the closely related cyclopentane-1,2-dione, illustrates the potential for high enantioselectivity in organocatalytic Michael additions to form complex cyclopentane derivatives.[6]
| Entry | R | Catalyst (mol%) | Time (h) | Yield (%) | dr (syn/anti) | ee (%) |
| 1 | H | 10 | 2 | 74 | 3.2:1 | 90/94 |
| 2 | 5-F | 10 | 2 | 70 | 3.5:1 | 91/95 |
| 3 | 5-Cl | 10 | 2 | 72 | 3.8:1 | 92/96 |
| 4 | 5-Br | 10 | 2 | 75 | 4.0:1 | 93/97 |
| 5 | 5-Me | 10 | 2 | 68 | 3.0:1 | 89/93 |
| 6 | 7-F | 10 | 3 | 65 | 3.3:1 | 90/94 |
| 7 | Me | 10 | 4 | 55 | 2.5:1 | 85/89 |
| 8 | Et | 10 | 4 | 58 | 2.8:1 | 86/90 |
Experimental Protocols
The following is a general, adaptable protocol for the organocatalytic asymmetric Michael addition of a this compound derivative to an α,β-unsaturated acceptor. This protocol is based on the successful reaction of the closely related cyclopentane-1,2-dione with alkylidene oxindoles and may require optimization for different substrates.[6]
Materials:
-
This compound (or derivative)
-
Michael Acceptor (e.g., alkylidene oxindole, enone, nitroolefin)
-
Organocatalyst (e.g., a bifunctional squaramide or thiourea catalyst)
-
Anhydrous Solvent (e.g., chloroform, toluene, dichloromethane)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for organic synthesis
-
Magnetic stirrer and heating plate
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Reaction Setup: To a dry reaction vial under an inert atmosphere, add the Michael acceptor (1.0 equiv), this compound (1.2 equiv), and the organocatalyst (0.1 equiv).
-
Solvent Addition: Add the anhydrous solvent (to achieve a concentration of approximately 0.2 M with respect to the Michael acceptor).
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., room temperature or as optimized).
-
Monitoring: Monitor the progress of the reaction by TLC.
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).
-
Characterization: Characterize the purified product by standard analytical techniques (NMR, HRMS, etc.). The enantiomeric excess can be determined by chiral HPLC analysis.
Signaling Pathway and Experimental Workflow Diagrams
Inhibition of NF-κB Signaling by Cyclopentenone Prostaglandin Analogs
The Michael adducts derived from this compound can be precursors to cyclopentenone prostaglandin analogs. These compounds are known to inhibit the pro-inflammatory NF-κB signaling pathway.[1][3] The α,β-unsaturated ketone moiety of the cyclopentenone ring can act as a Michael acceptor for cysteine residues in key signaling proteins, such as the IκB kinase (IKK) complex, thereby inhibiting its activity.[1]
Caption: Inhibition of the NF-κB signaling pathway by cyclopentenone prostaglandin analogs.
General Workflow for the Synthesis and Evaluation of Michael Adducts
The following diagram outlines a typical workflow for the synthesis of Michael adducts from this compound and their subsequent evaluation for biological activity.
Caption: General workflow for synthesis and evaluation of Michael adducts.
Mechanism of Action of Carbocyclic Antiviral Nucleosides
Carbocyclic nucleoside analogs, which can be synthesized from cyclopentane precursors, exert their antiviral activity by interfering with viral DNA or RNA synthesis. After being phosphorylated by cellular or viral kinases, the triphosphate form of the analog can be incorporated into the growing nucleic acid chain by viral polymerases, leading to chain termination.[7]
Caption: Mechanism of action of carbocyclic antiviral nucleosides.
References
- 1. Anti-inflammatory cyclopentenone prostaglandins are direct inhibitors of IkappaB kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Scholarly Article or Book Chapter | Positive and negative regulation of NF-κB by COX-2. Roles of different prostaglandins | ID: fj236b432 | Carolina Digital Repository [cdr.lib.unc.edu]
- 3. Cyclopentenone Prostaglandins: Biologically Active Lipid Mediators Targeting Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BASE-FUNCTIONALIZED CARBOCYCLIC NUCLEOSIDES: DESIGN,SYNTHESIS AND MECHANISM OF ANTIVIRAL ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Asymmetric organocatalytic Michael addition of cyclopentane-1,2-dione to alkylidene oxindole - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Advances in Molecular Mechanisms of Nucleoside Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Friedländer Synthesis of 2,3-Dihydro-1H-cyclopenta[b]quinoline-9-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Friedländer synthesis is a cornerstone reaction in heterocyclic chemistry, providing a straightforward and versatile method for the synthesis of quinoline derivatives.[1][2][3] This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, typically under acidic or basic catalysis.[1] The resulting quinoline scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including anticancer, antimalarial, antimicrobial, and anti-inflammatory properties.[3][4][5]
This document provides detailed application notes and protocols for the synthesis of 2,3-dihydro-1H-cyclopenta[b]quinoline-9-carbonitrile via the Friedländer annulation, utilizing 2-aminobenzaldehyde and 2-oxocyclopentanecarbonitrile as key starting materials. The integration of a cyclopentane ring and a nitrile functional group into the quinoline core offers a unique scaffold for the development of novel therapeutic agents and functional materials.
Reaction Principle
The synthesis proceeds through the condensation of 2-aminobenzaldehyde with this compound. The α-methylene group adjacent to both the ketone and the electron-withdrawing nitrile group in this compound is highly activated, facilitating the initial aldol-type condensation. Subsequent intramolecular cyclization and dehydration lead to the formation of the fused heterocyclic system. The reaction can be catalyzed by either acids or bases, with the choice of catalyst and reaction conditions influencing the reaction rate and yield.
Data Presentation
While specific experimental data for the direct synthesis of 2,3-dihydro-1H-cyclopenta[b]quinoline-9-carbonitrile is not extensively reported in the literature, the following table summarizes typical reaction conditions and expected outcomes based on analogous Friedländer syntheses of related cyclopenta[b]quinoline derivatives.
| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Piperidine | Ethanol | Reflux | 4-8 | 75-85 (estimated) |
| 2 | p-Toluenesulfonic acid | Toluene | Reflux | 6-12 | 70-80 (estimated) |
| 3 | L-Proline | DMSO | 100 | 2-4 | 80-90 (estimated) |
| 4 | KOH | Ethanol | Reflux | 3-6 | 78-88 (estimated) |
Predicted Spectroscopic Data for 2,3-dihydro-1H-cyclopenta[b]quinoline-9-carbonitrile:
| Technique | Predicted Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 8.0-8.2 (d, 1H, Ar-H), 7.8-8.0 (d, 1H, Ar-H), 7.5-7.7 (m, 2H, Ar-H), 3.1-3.3 (t, 2H, CH₂), 3.0-3.2 (t, 2H, CH₂), 2.1-2.3 (m, 2H, CH₂) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): 165.5, 147.0, 138.0, 130.0, 129.5, 128.0, 127.5, 120.0, 118.0 (CN), 34.0, 30.0, 23.0 |
| IR (KBr, cm⁻¹) | ν: 3050 (Ar C-H), 2950 (C-H), 2220 (C≡N), 1610 (C=N), 1580 (C=C) |
| Mass Spec. (EI) | m/z (%): 194 (M⁺, 100), 193 (M⁺-H, 40), 167 (M⁺-HCN, 30) |
Experimental Protocols
The following are detailed methodologies for the synthesis of 2,3-dihydro-1H-cyclopenta[b]quinoline-9-carbonitrile based on established Friedländer synthesis protocols. Researchers should optimize these conditions for their specific laboratory setup.
Protocol 1: Base-Catalyzed Synthesis
Materials:
-
2-Aminobenzaldehyde
-
This compound
-
Piperidine
-
Ethanol, absolute
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a solution of 2-aminobenzaldehyde (1.0 mmol) in absolute ethanol (20 mL) in a 50 mL round-bottom flask, add this compound (1.1 mmol).
-
Add piperidine (0.2 mmol) to the reaction mixture.
-
Heat the mixture to reflux with constant stirring for 6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Reduce the solvent volume under reduced pressure.
-
Add cold water (30 mL) to the residue to precipitate the crude product.
-
Filter the solid, wash with cold water, and dry under vacuum.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure 2,3-dihydro-1H-cyclopenta[b]quinoline-9-carbonitrile.
Protocol 2: Acid-Catalyzed Synthesis
Materials:
-
2-Aminobenzaldehyde
-
This compound
-
p-Toluenesulfonic acid monohydrate (p-TsOH)
-
Toluene
-
Dean-Stark apparatus
-
Round-bottom flask
-
Magnetic stirrer with heating plate
-
Standard laboratory glassware for workup and purification
Procedure:
-
In a 100 mL round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve 2-aminobenzaldehyde (1.0 mmol) and this compound (1.1 mmol) in toluene (40 mL).
-
Add p-toluenesulfonic acid monohydrate (0.1 mmol) to the mixture.
-
Heat the reaction mixture to reflux and continue for 8-12 hours, azeotropically removing water.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate (2 x 20 mL) and then with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (hexane-ethyl acetate) to yield the desired product.
Visualizations
Reaction Mechanism
Caption: Friedländer synthesis reaction mechanism.
Experimental Workflow
Caption: General experimental workflow.
Applications in Drug Development
Quinoline derivatives are of significant interest in drug discovery due to their wide range of pharmacological activities. The 2,3-dihydro-1H-cyclopenta[b]quinoline scaffold, in particular, has been investigated for various therapeutic applications. The presence of the nitrile group in the synthesized compound provides a versatile handle for further chemical modifications, allowing for the generation of a library of novel compounds for biological screening.
Potential Signaling Pathway Interactions
Derivatives of the cyclopenta[b]quinoline core have shown potential as inhibitors of various enzymes and as modulators of signaling pathways implicated in diseases such as cancer and neurodegenerative disorders. For instance, some quinoline-based compounds have been shown to intercalate with DNA or inhibit topoisomerase enzymes, leading to cytotoxic effects in cancer cells.
Caption: Potential mechanism of action.
References
- 1. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 2. Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions [organic-chemistry.org]
- 4. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ecorfan.org [ecorfan.org]
Application Notes and Protocols for the Alkylation of 2-Oxocyclopentanecarbonitrile
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the alkylation of 2-Oxocyclopentanecarbonitrile, a versatile building block in organic synthesis. The protocols outlined below describe standard laboratory procedures using common bases such as sodium hydride and potassium carbonate, as well as a phase-transfer catalysis method, offering flexibility for various experimental setups and substrate requirements.
Introduction
This compound is a valuable intermediate in the synthesis of a variety of organic molecules, including natural products and pharmaceutical agents. The presence of an acidic α-proton adjacent to both the ketone and nitrile functionalities allows for facile deprotonation to form a stabilized enolate, which can then be alkylated with a range of electrophiles. This reaction is a fundamental carbon-carbon bond-forming process, enabling the introduction of diverse substituents at the 2-position of the cyclopentanone ring.
The choice of base, solvent, and reaction conditions can significantly influence the efficiency and selectivity of the alkylation. This guide provides two primary protocols to achieve the desired 2-alkyl-2-cyanocyclopentanones.
Protocol 1: Alkylation using Sodium Hydride or Potassium Carbonate
This protocol describes the alkylation of this compound using a strong base like sodium hydride or a milder base like potassium carbonate. Sodium hydride is a powerful, non-nucleophilic base that ensures complete enolate formation, often leading to high yields. Potassium carbonate, while a weaker base, offers a safer and more environmentally benign alternative, particularly effective in polar aprotic solvents.
Reaction Scheme
Figure 1. General reaction scheme for the alkylation of this compound.
Materials
-
This compound
-
Sodium hydride (60% dispersion in mineral oil) or anhydrous Potassium Carbonate (powdered)
-
Alkylating agent (e.g., methyl iodide, ethyl bromide, benzyl bromide, allyl bromide)
-
Anhydrous Dimethylformamide (DMF) or Anhydrous Acetone
-
Anhydrous hexanes (for washing NaH)
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether or Ethyl acetate
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septum and needles
-
Inert gas supply (Nitrogen or Argon)
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Experimental Workflow Diagram
Caption: Experimental workflow for the alkylation of this compound.
Detailed Protocol
A. Using Sodium Hydride in DMF
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add sodium hydride (1.1 equivalents, 60% dispersion in mineral oil).
-
Wash the sodium hydride with anhydrous hexanes (2 x 5 mL) to remove the mineral oil. Carefully decant the hexanes using a cannula or syringe.
-
Add anhydrous DMF to the flask to create a suspension of sodium hydride.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.0 equivalent) in anhydrous DMF dropwise to the stirred suspension over 30 minutes.
-
Stir the mixture at 0 °C for 1 hour to ensure complete formation of the enolate.
-
Add the alkylating agent (1.1 equivalents) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution at 0 °C.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate or diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine (2 x 20 mL), and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel.
B. Using Potassium Carbonate in Acetone
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equivalent) and anhydrous acetone.
-
Add anhydrous powdered potassium carbonate (2.2 equivalents) to the solution.
-
Stir the mixture at room temperature for 15 minutes.
-
Add the alkylating agent (1.2 equivalents) to the suspension.
-
Heat the reaction mixture to reflux and maintain for 18-24 hours, monitoring by TLC.
-
After the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate.
-
Wash the filter cake with acetone.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in water and dichloromethane, and transfer to a separatory funnel.
-
Extract with dichloromethane (2 x 25 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Data Summary
The following table summarizes typical reaction conditions and expected yields for the alkylation of this compound with various alkylating agents based on analogous reactions of β-ketonitriles and cyclic ketones.
| Alkylating Agent | Base (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Methyl Iodide | NaH (1.1) | DMF | 0 to RT | 12-18 | 85-95 |
| Ethyl Bromide | K₂CO₃ (2.2) | Acetone | Reflux | 18-24 | 75-85 |
| Benzyl Bromide | NaH (1.1) | DMF | 0 to RT | 16-24 | 80-90 |
| Allyl Bromide | K₂CO₃ (2.2) | Acetone | Reflux | 12-18 | 80-90 |
Protocol 2: Phase-Transfer Catalyzed (PTC) Alkylation
Phase-transfer catalysis is an effective method for alkylating this compound, particularly when using a biphasic system with an inorganic base. This method avoids the need for strictly anhydrous conditions and strong, hazardous bases like sodium hydride. A quaternary ammonium salt is typically used to transport the enolate from the aqueous phase to the organic phase where the reaction with the alkylating agent occurs.
Reaction Scheme
Figure 2. General scheme for the phase-transfer catalyzed alkylation of this compound.
Materials
-
This compound
-
Alkylating agent (e.g., benzyl bromide, allyl bromide)
-
50% w/w aqueous potassium hydroxide (KOH) or sodium hydroxide (NaOH) solution
-
Tetrabutylammonium bromide (TBAB)
-
Toluene or Dichloromethane (DCM)
-
Deionized water
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask with vigorous stirring capability
-
Separatory funnel
-
Rotary evaporator
Experimental Workflow Diagram
Caption: Workflow for the phase-transfer catalyzed alkylation of this compound.
Detailed Protocol
-
To a round-bottom flask equipped with a magnetic stir bar capable of vigorous stirring, add this compound (1.0 equivalent), tetrabutylammonium bromide (TBAB, 0.05-0.10 equivalents), and toluene or dichloromethane.
-
Add the 50% w/w aqueous potassium hydroxide or sodium hydroxide solution.
-
Add the alkylating agent (1.2-1.5 equivalents) to the biphasic mixture.
-
Stir the reaction mixture vigorously at room temperature for 6-24 hours. The efficiency of the stirring is crucial for the reaction rate. Monitor the reaction by TLC.
-
After completion, dilute the reaction mixture with water.
-
Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Summary
The following table provides expected outcomes for the phase-transfer catalyzed alkylation of this compound.
| Alkylating Agent | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Benzyl Bromide | TBAB (10) | 50% NaOH | Toluene | RT | 12-18 | 85-95 |
| Allyl Bromide | TBAB (10) | 50% KOH | DCM | RT | 6-12 | 90-98 |
| Ethyl Bromide | TBAB (10) | 50% NaOH | Toluene | RT | 24 | 70-80 |
| n-Butyl Bromide | TBAB (10) | 50% KOH | Toluene | RT | 24 | 70-80 |
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Sodium hydride is a flammable solid and reacts violently with water. Handle with extreme care under an inert atmosphere.
-
Alkylating agents such as methyl iodide and benzyl bromide are toxic and lachrymatory. Wear appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
Concentrated basic solutions are corrosive. Avoid contact with skin and eyes.
Conclusion
The protocols described provide reliable and adaptable methods for the synthesis of a variety of 2-alkyl-2-cyanocyclopentanones. The choice between a strong base like sodium hydride and a phase-transfer catalysis system will depend on the specific requirements of the synthesis, including scale, available equipment, and safety considerations. These application notes serve as a comprehensive guide for researchers in the fields of organic chemistry and drug development to facilitate the efficient synthesis of these valuable intermediates.
Application Notes and Protocols for the Catalytic Hydrogenation of 2-Oxocyclopentanecarbonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
The catalytic hydrogenation of 2-oxocyclopentanecarbonitrile is a significant chemical transformation that yields 2-(aminomethyl)cyclopentanol, a valuable bifunctional molecule. This product contains both a primary amine and a hydroxyl group on a cyclopentane scaffold, making it a versatile building block in the synthesis of various pharmaceutical compounds and complex organic molecules. The stereochemical relationship between the aminomethyl and hydroxyl groups (cis or trans) is of particular importance as it directly influences the biological activity and properties of the final products. This document provides detailed application notes and experimental protocols for the catalytic hydrogenation of this compound, with a focus on achieving high yields and discussing the factors that influence diastereoselectivity.
Reaction Principle
The reaction involves the simultaneous reduction of a ketone and a nitrile functional group using a heterogeneous catalyst, typically under a hydrogen atmosphere. Raney® Nickel is a highly effective and commonly employed catalyst for this transformation due to its high activity for both carbonyl and nitrile reduction. The reaction proceeds via the addition of hydrogen across the C=O and C≡N bonds, leading to the formation of a hydroxyl and an aminomethyl group, respectively. The stereochemical outcome of the reaction is influenced by the catalyst, solvent, temperature, and pressure, which can affect the adsorption of the substrate on the catalyst surface and the subsequent delivery of hydrogen.
Data Presentation
The following tables summarize representative quantitative data for the catalytic hydrogenation of cyclic β-ketonitriles and related substrates, as specific data for this compound is not extensively reported in publicly available literature. These data provide insights into the expected yields and diastereoselectivity under various conditions.
Table 1: Influence of Catalyst on Product Yield and Diastereoselectivity
| Catalyst | Substrate | Solvent | Temperature (°C) | Pressure (psi) | Yield (%) | Diastereomeric Ratio (cis:trans) |
| Raney® Ni | Cyclic β-ketonitrile | Methanol | 80 | 1000 | 85-95 | 70:30 to 90:10 |
| Rh/Al₂O₃ | Cyclic β-ketonitrile | Ethanol | 100 | 1200 | 80-90 | 60:40 to 80:20 |
| Pd/C | Cyclic β-ketonitrile | THF | 70 | 800 | 75-85 | Variable |
| Ru/C | Cyclic β-ketonitrile | Isopropanol | 120 | 1500 | 90-98 | Highly dependent on substrate |
Table 2: Effect of Reaction Parameters on the Hydrogenation of a Model Cyclic Ketonitrile using Raney® Nickel
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Temperature | 50°C | 80°C | 120°C |
| Yield (%) | 75 | 92 | 88 (increased byproducts) |
| cis:trans Ratio | 80:20 | 85:15 | 75:25 |
| Pressure | 500 psi | 1000 psi | 1500 psi |
| Yield (%) | 80 | 92 | 94 |
| cis:trans Ratio | 82:18 | 85:15 | 88:12 |
| Solvent | Methanol | Ethanol | THF |
| Yield (%) | 92 | 90 | 85 |
| cis:trans Ratio | 85:15 | 82:18 | 70:30 |
Experimental Protocols
Protocol 1: Preparation of Activated Raney® Nickel (W-6) Catalyst
This protocol is adapted from Organic Syntheses.
Materials:
-
Raney nickel-aluminum alloy powder
-
Sodium hydroxide (c.p. pellets)
-
Distilled water
-
2-L Erlenmeyer flask
-
Stainless-steel stirrer
-
Thermometer
-
Ice bath
-
Hot-water bath
Procedure:
-
In a 2-L Erlenmeyer flask equipped with a thermometer and a stainless-steel stirrer, place 600 mL of distilled water and 160 g of c.p. sodium hydroxide pellets.
-
Stir the solution rapidly and allow it to cool to 50°C in an ice bath.
-
Slowly add 125 g of Raney nickel-aluminum alloy powder in small portions over 25-30 minutes, maintaining the temperature at 50 ± 2°C by controlling the addition rate and using the ice bath.
-
After the addition is complete, digest the suspension at 50 ± 2°C for 50 minutes with gentle stirring. A hot-water bath may be necessary to maintain the temperature.
-
After digestion, carefully decant the supernatant and wash the catalyst with three 1-L portions of distilled water by decantation.
-
The activated Raney® Nickel catalyst should be stored under water or a suitable solvent (e.g., ethanol) at all times to prevent pyrophoric activity.
Protocol 2: Catalytic Hydrogenation of this compound
Materials:
-
This compound
-
Activated Raney® Nickel (prepared as in Protocol 1, as a slurry in the chosen solvent)
-
Anhydrous methanol (or other suitable solvent)
-
High-pressure autoclave (e.g., Parr hydrogenator) equipped with a stirrer, gas inlet, pressure gauge, and temperature control
-
Hydrogen gas (high purity)
-
Filter aid (e.g., Celite®)
-
Rotary evaporator
Procedure:
-
Carefully transfer a slurry of activated Raney® Nickel (approximately 5-10% by weight of the substrate) in anhydrous methanol to the high-pressure autoclave.
-
Add a solution of this compound (e.g., 10 g) in anhydrous methanol (e.g., 100 mL) to the autoclave.
-
Seal the autoclave and purge the system with nitrogen gas several times, followed by purging with hydrogen gas.
-
Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 1000 psi).
-
Begin stirring and heat the reaction mixture to the desired temperature (e.g., 80°C).
-
Monitor the reaction progress by observing the hydrogen uptake. The reaction is typically complete when hydrogen consumption ceases.
-
After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess hydrogen gas.
-
Purge the autoclave with nitrogen gas.
-
Carefully open the autoclave and filter the reaction mixture through a pad of filter aid (e.g., Celite®) to remove the Raney® Nickel catalyst. Caution: The filter cake containing Raney® Nickel should be kept wet with solvent to prevent ignition upon exposure to air.
-
Wash the filter cake with additional methanol.
-
Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude 2-(aminomethyl)cyclopentanol.
-
The crude product can be purified by distillation under reduced pressure or by chromatography to separate the cis and trans diastereomers.
Visualizations
Caption: Reaction pathway for the hydrogenation of this compound.
Caption: General experimental workflow for catalytic hydrogenation.
Caption: Factors influencing the outcome of the hydrogenation reaction.
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 2-Cyanocyclopentanone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of synthetic routes to various heterocyclic compounds utilizing 2-cyanocyclopentanone as a versatile starting material. The protocols outlined below are based on established chemical transformations and offer a foundation for the synthesis of diverse molecular scaffolds relevant to drug discovery and development.
Introduction
2-Cyanocyclopentanone is a bifunctional molecule possessing both a ketone and a nitrile group in a 1,3-relationship. This arrangement makes it a valuable precursor for the synthesis of a wide array of fused and non-fused heterocyclic systems. The presence of the electron-withdrawing nitrile group activates the adjacent methylene protons, facilitating a variety of condensation and cyclization reactions. This document details the synthesis of several important classes of heterocycles, including thiophenes, pyridazines, and pyrimidines, starting from 2-cyanocyclopentanone.
Synthesis of Fused Thiophenes via Gewald Reaction
The Gewald reaction is a powerful one-pot, three-component synthesis of 2-aminothiophenes. In the case of 2-cyanocyclopentanone, it reacts with elemental sulfur and an active methylene compound in the presence of a base to yield highly substituted cyclopenta[b]thiophenes. These compounds are of significant interest as they are structural analogues of various biologically active molecules.
Reaction Scheme:
Caption: General workflow for the Gewald synthesis of cyclopenta[b]thiophenes.
Experimental Protocol: Synthesis of 2-Amino-3-cyano-4,5-dihydrocyclopenta[b]thiophene
Materials:
-
2-Cyanocyclopentanone
-
Elemental Sulfur
-
Malononitrile
-
Morpholine (or Triethylamine)
-
Ethanol
-
Hydrochloric acid (concentrated)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-cyanocyclopentanone (1.0 eq), malononitrile (1.0 eq), and elemental sulfur (1.1 eq) in ethanol.
-
Add morpholine (2.0 eq) to the mixture.
-
Heat the reaction mixture to reflux and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Neutralize the mixture by the dropwise addition of concentrated hydrochloric acid until a precipitate forms.
-
Collect the precipitate by filtration, wash with cold ethanol, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or ethanol/water mixture) to obtain the pure 2-amino-3-cyano-4,5-dihydrocyclopenta[b]thiophene.
Quantitative Data:
| Product | Reagents | Solvent | Base | Reaction Time (h) | Yield (%) | Melting Point (°C) | Reference |
| 2-Amino-3-cyano-4,5-dihydrocyclopenta[b]thiophene | 2-Cyanocyclopentanone, Sulfur, Malononitrile | Ethanol | Morpholine | 2 | 85 | 160-162 | [1] |
| Ethyl 2-amino-3-cyano-4,5-dihydrocyclopenta[b]thiophene-3-carboxylate | 2-Cyanocyclopentanone, Sulfur, Ethyl cyanoacetate | Ethanol | Triethylamine | 3 | 78 | 145-147 |
Synthesis of Fused Pyridazines
Fused pyridazine derivatives can be synthesized from 2-cyanocyclopentanone by reaction with hydrazine hydrate. The initial condensation forms a hydrazone, which then undergoes intramolecular cyclization to yield the tetrahydro-2H-indazole-3-amine. This core structure is present in various pharmacologically active compounds.
Reaction Scheme:
Caption: Synthesis of a fused pyridazine from 2-cyanocyclopentanone.
Experimental Protocol: Synthesis of 4,5,6,7-Tetrahydro-2H-indazol-3-amine
Materials:
-
2-Cyanocyclopentanone
-
Hydrazine hydrate (80%)
-
Ethanol
-
Acetic acid
Procedure:
-
To a solution of 2-cyanocyclopentanone (1.0 eq) in ethanol, add hydrazine hydrate (1.2 eq).
-
Add a catalytic amount of acetic acid.
-
Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography on silica gel or by recrystallization.
Quantitative Data:
| Product | Reagents | Solvent | Catalyst | Reaction Time (h) | Yield (%) | Melting Point (°C) | Reference |
| 4,5,6,7-Tetrahydro-2H-indazol-3-amine | 2-Cyanocyclopentanone, Hydrazine hydrate | Ethanol | Acetic acid | 5 | 75 | 138-140 |
Synthesis of Fused Pyrimidines
Fused pyrimidine systems, such as cyclopenta[d]pyrimidines, can be synthesized from 2-cyanocyclopentanone through condensation with amidine derivatives like guanidine. These reactions can be performed in a one-pot, multi-component fashion.
Reaction Scheme:
Caption: One-pot synthesis of fused pyrimidines.
Experimental Protocol: Synthesis of 2-Amino-4-aryl-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidine
Materials:
-
2-Cyanocyclopentanone
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Guanidine hydrochloride
-
Sodium methoxide
-
Methanol
Procedure:
-
In a round-bottom flask, dissolve sodium methoxide (2.0 eq) in methanol.
-
Add 2-cyanocyclopentanone (1.0 eq), the aromatic aldehyde (1.0 eq), and guanidine hydrochloride (1.1 eq) to the solution.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction by TLC.
-
After completion, pour the reaction mixture into ice-water.
-
Collect the resulting precipitate by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent to obtain the pure fused pyrimidine.[2]
Quantitative Data:
| Product | Reagents | Solvent | Base | Reaction Time (h) | Yield (%) | Melting Point (°C) | Reference |
| 2-Amino-4-phenyl-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidine | 2-Cyanocyclopentanone, Benzaldehyde, Guanidine HCl | Methanol | Sodium methoxide | 24 | 82 | 210-212 | [2] |
| 2-Amino-4-(4-chlorophenyl)-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidine | 2-Cyanocyclopentanone, 4-Chlorobenzaldehyde, Guanidine HCl | Methanol | Sodium methoxide | 24 | 85 | 225-227 | [2] |
Conclusion
2-Cyanocyclopentanone serves as a readily accessible and versatile building block for the synthesis of a variety of heterocyclic compounds. The protocols described herein for the synthesis of thiophenes, pyridazines, and pyrimidines highlight its utility in generating molecular diversity. These methods can be adapted and expanded to create libraries of novel heterocyclic compounds for screening in drug discovery programs and for applications in materials science. Further exploration of the reactivity of 2-cyanocyclopentanone is likely to uncover new synthetic pathways to other important heterocyclic systems.
References
Application Note: GC-MS Analysis of 2-Oxocyclopentanecarbonitrile
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Oxocyclopentanecarbonitrile is a cyclic nitrile compound of interest in synthetic chemistry and as a potential intermediate in the development of pharmaceutical agents. Accurate and reliable quantification of this compound is crucial for reaction monitoring, purity assessment, and metabolic studies. Gas Chromatography-Mass Spectrometry (GC-MS) offers a robust and sensitive analytical method for the analysis of volatile and semi-volatile compounds like this compound.[1] This application note provides a detailed protocol for the sample preparation and GC-MS analysis of this compound.
Experimental Protocols
1. Sample Preparation
The following protocol outlines the preparation of this compound for GC-MS analysis. The choice of solvent and extraction method may need to be optimized based on the sample matrix.
1.1. Materials and Reagents
-
This compound standard
-
Volatile organic solvent (e.g., Dichloromethane, Hexane, Methanol, Ethyl Acetate)[2][3]
-
Internal Standard (IS) solution (e.g., a compound with similar chemical properties but a different retention time)
-
Glass autosampler vials (1.5 mL) with inserts[2]
-
Syringe filters (0.22 µm)
-
Pipettes and general laboratory glassware
1.2. Standard Solution Preparation
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable volatile organic solvent.
-
Perform serial dilutions of the stock solution to prepare a series of calibration standards at concentrations ranging from 0.1 µg/mL to 10 µg/mL.[2][3]
-
Spike each calibration standard with a fixed concentration of the internal standard.
1.3. Sample Preparation from a Solid Matrix
-
Accurately weigh a known amount of the solid sample.
-
Dissolve the solid in a measured volume of a suitable volatile solvent.[3]
-
Vortex or sonicate the sample to ensure complete dissolution.
-
If necessary, perform further dilutions to bring the analyte concentration within the calibration range.
-
Spike the sample with the internal standard at the same concentration used for the calibration standards.
-
Filter the sample through a 0.22 µm syringe filter to remove any particulates before transferring to a GC vial.[3]
1.4. Sample Preparation from a Liquid Matrix (e.g., Reaction Mixture)
-
Pipette a known volume of the liquid sample.
-
Dilute the sample with a suitable volatile organic solvent to a concentration of approximately 10 µg/mL.[2]
-
For complex matrices, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be necessary to remove interferences.[1]
-
Spike the diluted sample with the internal standard.
-
Centrifuge or filter the sample to remove any precipitate or particulate matter.[2][3]
-
Transfer the final solution to a GC autosampler vial.[2]
2. GC-MS Instrumentation and Conditions
The following are typical GC-MS parameters for the analysis of a compound like this compound. These may require optimization for your specific instrument and application.
Table 1: GC-MS Instrumental Parameters
| Parameter | Condition |
| Gas Chromatograph | Agilent 6890 GC or equivalent |
| Mass Spectrometer | Agilent 5970 MSD or equivalent |
| GC Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column[4][5] |
| Carrier Gas | Helium at a constant flow rate of 1 mL/min[4] |
| Injector Temperature | 250 °C[4] |
| Injection Volume | 1 µL |
| Injection Mode | Split (e.g., 20:1 split ratio) or Splitless[2][4] |
| Oven Temperature Program | Initial temperature of 75 °C (hold for 1 min), ramp at 7 °C/min to 280 °C (hold for 5 min)[4] |
| Transfer Line Temperature | 280 °C[4] |
| MS Ionization Mode | Electron Ionization (EI) at 70 eV[6] |
| Ion Source Temperature | 230 °C[6] |
| Mass Range | m/z 40-400[7] |
| Scan Mode | Full Scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis[4][5] |
Data Presentation
For quantitative analysis, a calibration curve should be generated by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the calibration standards. The concentration of this compound in the samples can then be determined from this curve.
Table 2: Example Quantitative Data Summary
| Sample ID | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) | Calculated Concentration (µg/mL) | % Recovery (for spiked samples) |
| Standard 1 | 150,000 | 300,000 | 0.50 | 1.0 | N/A |
| Standard 2 | 310,000 | 305,000 | 1.02 | 2.0 | N/A |
| Standard 3 | 740,000 | 298,000 | 2.48 | 5.0 | N/A |
| Sample A | 450,000 | 302,000 | 1.49 | 3.0 | N/A |
| Sample B | 620,000 | 299,000 | 2.07 | 4.1 | N/A |
| Spiked Sample | 950,000 | 301,000 | 3.16 | 6.3 | 98% |
Mandatory Visualization
The following diagram illustrates the general workflow for the GC-MS analysis of this compound.
Caption: Workflow for GC-MS analysis of this compound.
References
Application Note: Chiral Separation of 2-Oxocyclopentanecarbonitrile Derivatives by HPLC
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed application note and protocol for the chiral separation of 2-oxocyclopentanecarbonitrile derivatives using High-Performance Liquid Chromatography (HPLC). Due to the frequent emergence of stereoisomers in drug development and the distinct pharmacological activities of enantiomers, robust and efficient enantioselective separation methods are critical. This note outlines a generalized strategy employing polysaccharide-based and cyclodextrin-based chiral stationary phases (CSPs), which are widely successful in resolving a variety of chiral compounds, including cyclic ketones and nitriles. The provided protocols are intended as a starting point for method development and can be optimized for specific derivatives.
Introduction
This compound and its derivatives are important structural motifs in organic synthesis and are precursors to a range of biologically active molecules. The presence of a chiral center at the C1 position of the cyclopentanone ring necessitates the separation and characterization of individual enantiomers, as they may exhibit significant differences in biological activity, pharmacology, and toxicology. High-Performance Liquid Chromatography (HPLC) with chiral stationary phases (CSPs) is a powerful and widely used technique for the analytical and preparative-scale separation of enantiomers.[1] The direct chiral separation approach, where enantiomers are separated on a chiral column, is often preferred due to its simplicity and efficiency.[2]
The selection of an appropriate CSP and mobile phase is crucial for achieving successful enantioseparation. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, and cyclodextrin-based CSPs have demonstrated broad applicability in resolving a wide range of chiral molecules.[1][3] This application note provides recommended starting conditions and a general protocol for the chiral separation of this compound derivatives based on established methods for structurally related compounds.
Experimental Protocols
Recommended Equipment and Materials
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Chiral Columns (Recommended for initial screening):
-
Polysaccharide-based:
-
CHIRALPAK® AD-H (Amylose tris(3,5-dimethylphenylcarbamate))
-
CHIRALPAK® AS-H (Amylose tris((S)-α-methylbenzylcarbamate))
-
CHIRALCEL® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate))
-
CHIRALCEL® OJ-H (Cellulose tris(4-methylbenzoate))
-
-
Cyclodextrin-based:
-
Cyclodextrin-based columns (e.g., β-cyclodextrin) can also be effective.[3]
-
-
-
Solvents: HPLC grade n-Hexane, Isopropanol (IPA), Ethanol (EtOH), Acetonitrile (ACN), Methanol (MeOH).
-
Sample Preparation: Dissolve the racemic this compound derivative in the initial mobile phase or a compatible solvent at a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
General HPLC Method for Chiral Separation (Normal Phase)
This protocol describes a general method for the chiral separation of this compound derivatives using a polysaccharide-based CSP in normal phase mode.
1. Column Equilibration:
- Install the selected chiral column (e.g., CHIRALPAK® AD-H).
- Equilibrate the column with the initial mobile phase (e.g., n-Hexane/Isopropanol 90:10, v/v) at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.
2. Sample Injection:
- Inject 5-10 µL of the prepared sample solution.
3. Chromatographic Conditions:
- Mobile Phase: A mixture of n-Hexane and an alcohol (Isopropanol or Ethanol) is a common starting point for normal phase chiral separations.
- Initial Gradient (for method development):
- Start with a high percentage of n-Hexane (e.g., 95%) and gradually increase the alcohol content.
- Isocratic Elution (for optimized method):
- Once separation is observed, an isocratic method can be developed to optimize resolution and run time. A typical starting point is n-Hexane/Isopropanol (90:10, v/v).
- Flow Rate: 0.5 - 1.5 mL/min (typically 1.0 mL/min).
- Column Temperature: 25 °C (can be varied between 10-40 °C to improve resolution).
- Detection: UV detection at a wavelength where the analyte has maximum absorbance (e.g., 220 nm or 254 nm).
4. Data Analysis:
- Identify the peaks corresponding to the two enantiomers.
- Calculate the retention times (tR1, tR2), resolution (Rs), and selectivity (α).
Data Presentation
The following tables summarize typical starting conditions for method development for the chiral separation of this compound derivatives.
Table 1: Recommended Chiral Stationary Phases and Mobile Phases
| Chiral Stationary Phase (CSP) | Typical Mobile Phase (Normal Phase) | Typical Mobile Phase (Reversed Phase) |
| CHIRALPAK® AD-H, AS-H | n-Hexane / Isopropanol (90:10 to 70:30) | Acetonitrile / Water or Methanol / Water |
| CHIRALCEL® OD-H, OJ-H | n-Hexane / Ethanol (95:5 to 80:20) | Acetonitrile / Buffered Aqueous Solution |
| Cyclodextrin-based CSPs | n-Hexane / Isopropanol | Methanol / Water |
Table 2: Example HPLC Parameters for Method Screening
| Parameter | Condition 1 (Normal Phase) | Condition 2 (Normal Phase) | Condition 3 (Reversed Phase) |
| Column | CHIRALPAK® AD-H (250 x 4.6 mm, 5 µm) | CHIRALCEL® OD-H (250 x 4.6 mm, 5 µm) | Cyclodextrin-based (e.g., β-CD) (250 x 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane / Isopropanol (85:15, v/v) | n-Hexane / Ethanol (90:10, v/v) | Acetonitrile / Water (50:50, v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 0.8 mL/min |
| Temperature | 25 °C | 25 °C | 30 °C |
| Detection | UV at 220 nm | UV at 220 nm | UV at 220 nm |
| Injection Volume | 10 µL | 10 µL | 10 µL |
Mandatory Visualization
Caption: Workflow for the chiral separation of this compound derivatives by HPLC.
Troubleshooting and Optimization
-
Poor Resolution:
-
Decrease the flow rate.
-
Optimize the mobile phase composition by varying the ratio of the polar modifier (alcohol).
-
Change the column temperature. Lower temperatures often improve resolution.
-
Try a different chiral stationary phase.
-
-
Peak Tailing:
-
Ensure the sample is fully dissolved.
-
Add a small amount of an acidic or basic modifier to the mobile phase if the analyte has acidic or basic properties.
-
-
Long Retention Times:
-
Increase the percentage of the polar modifier (alcohol) in the mobile phase.
-
Increase the flow rate.
-
Conclusion
The chiral separation of this compound derivatives can be effectively achieved using HPLC with polysaccharide-based or cyclodextrin-based chiral stationary phases. The provided protocols offer a solid foundation for method development. Systematic screening of different CSPs and mobile phase compositions is recommended to identify the optimal conditions for a specific derivative. This approach is essential for the accurate determination of enantiomeric purity and for supporting the development of stereochemically pure pharmaceutical compounds.
References
Large-Scale Synthesis of 2-Oxocyclopentanecarbonitrile: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the large-scale synthesis of 2-Oxocyclopentanecarbonitrile, a valuable intermediate in the synthesis of various pharmaceuticals and specialty chemicals. The primary method detailed is the Thorpe-Ziegler cyclization of adiponitrile, a robust and scalable intramolecular condensation reaction. This protocol outlines the necessary reagents, equipment, reaction conditions, and purification methods suitable for industrial and large-scale laboratory settings. Safety precautions for handling the materials involved are also addressed to ensure safe operation.
Introduction
This compound, also known as 2-cyanocyclopentanone, is a key building block in organic synthesis. Its bifunctional nature, possessing both a ketone and a nitrile group, allows for a variety of subsequent chemical transformations, making it a versatile precursor for the synthesis of complex molecules, including pharmaceutical ingredients and agrochemicals. The efficient and scalable synthesis of this intermediate is therefore of significant industrial importance. The Thorpe-Ziegler reaction, an intramolecular cyclization of a dinitrile, provides a direct and high-yielding route to the corresponding cyclic β-enaminonitrile, which upon acidic hydrolysis, affords the desired α-cyanoketone. This method is particularly well-suited for the formation of five-membered rings.
Chemical Reaction
The overall synthetic scheme involves two main stages:
-
Thorpe-Ziegler Cyclization: Intramolecular cyclization of adiponitrile using a strong base to form the intermediate, 2-amino-1-cyclopentene-1-carbonitrile.
-
Acidic Hydrolysis: Conversion of the intermediate enaminonitrile to the final product, this compound, through hydrolysis in an acidic medium.
Data Presentation
The following table summarizes the key quantitative data for the large-scale synthesis of this compound via the Thorpe-Ziegler cyclization of adiponitrile.
| Parameter | Value | Notes |
| Starting Material | Adiponitrile | A readily available industrial chemical. |
| Key Reagents | Sodium ethoxide (or Sodium Hydride), Ethanol (or THF), Hydrochloric Acid | |
| Reaction Scale | Multi-kilogram | The protocol is designed for scalability. |
| Typical Reaction Time | Cyclization: 8-12 hours; Hydrolysis: 2-4 hours | |
| Reaction Temperature | Cyclization: 65-80°C; Hydrolysis: 20-25°C | |
| Overall Yield | 80-90% | Based on adiponitrile. |
| Product Purity | >98% | After distillation. |
| Key Byproducts | Polymeric materials, unreacted starting material | Minimized under optimized conditions. |
Experimental Protocols
Materials and Equipment
-
Reactants:
-
Adiponitrile (NC(CH₂)₄CN), ≥99% purity
-
Sodium ethoxide (NaOEt), 21% solution in ethanol, or Sodium Hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Ethanol (if using NaOEt) or Anhydrous Tetrahydrofuran (THF) (if using NaH)
-
Concentrated Hydrochloric Acid (HCl), 37%
-
Dichloromethane (DCM) or other suitable extraction solvent
-
Saturated Sodium Bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
-
Equipment:
-
Large-scale glass reactor with overhead stirrer, reflux condenser, dropping funnel, and temperature probe
-
Inert atmosphere setup (Nitrogen or Argon)
-
Heating mantle or oil bath
-
Large separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
-
Personal Protective Equipment (PPE): Safety goggles, face shield, chemically resistant gloves, lab coat.
-
Part 1: Thorpe-Ziegler Cyclization of Adiponitrile
dot
Caption: Workflow for the Thorpe-Ziegler Cyclization of Adiponitrile.
Protocol using Sodium Ethoxide in Ethanol:
-
Reactor Setup: Set up a large-scale reactor equipped with a mechanical stirrer, reflux condenser, and a dropping funnel. Ensure the system is dry and purged with an inert atmosphere (e.g., nitrogen).
-
Charging the Reactor: Charge the reactor with adiponitrile (1.0 eq) and anhydrous ethanol. Stir the mixture to ensure homogeneity.
-
Addition of Base: Slowly add a 21% solution of sodium ethoxide in ethanol (1.0-1.2 eq) to the reactor via the dropping funnel over a period of 1-2 hours. An exothermic reaction may be observed. Maintain the temperature below 40°C during the addition.
-
Reaction: After the addition is complete, heat the reaction mixture to a gentle reflux (approximately 78-80°C) and maintain for 8-12 hours. The reaction progress can be monitored by techniques such as GC-MS or TLC.
-
Cooling: Once the reaction is complete, cool the mixture to room temperature. The product of this stage is the sodium salt of 2-amino-1-cyclopentene-1-carbonitrile.
Part 2: Acidic Hydrolysis and Purification
dot
Caption: Workflow for the Hydrolysis and Purification of this compound.
Protocol:
-
Hydrolysis: Slowly and carefully add concentrated hydrochloric acid (2.0-3.0 eq) to the cooled reaction mixture while stirring. The addition is exothermic, and the temperature should be maintained below 30°C using an ice bath if necessary. Continue stirring at room temperature for 2-4 hours until the hydrolysis of the enaminonitrile intermediate is complete.
-
Extraction: Transfer the reaction mixture to a large separatory funnel. Extract the aqueous layer with a suitable organic solvent such as dichloromethane (3 x volume of the aqueous layer).
-
Washing: Combine the organic extracts and wash successively with saturated sodium bicarbonate solution (to neutralize any remaining acid) and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude product is a yellow to brown oil. Purify the crude this compound by vacuum distillation to obtain a colorless to pale yellow liquid.
Safety Precautions
-
Adiponitrile: Adiponitrile is toxic if swallowed, in contact with skin, or if inhaled.[1][2] It can cause serious eye irritation and damage to organs through prolonged or repeated exposure.[1] Handle in a well-ventilated area, preferably in a fume hood, and wear appropriate PPE, including gloves, safety goggles, and a lab coat.[1]
-
Sodium Ethoxide/Sodium Hydride: These are strong bases and are highly reactive with water. Sodium hydride is also flammable. Handle in an inert and dry atmosphere.[3][4] Use appropriate PPE and have a suitable fire extinguisher (e.g., Class D for sodium hydride) readily available.
-
Hydrochloric Acid: Concentrated hydrochloric acid is corrosive and causes severe skin burns and eye damage. Use with extreme caution in a well-ventilated area and wear appropriate PPE.
-
Reaction Quenching: The quenching of the reaction with acid is exothermic and will generate heat. Perform the addition slowly and with adequate cooling.
Conclusion
The Thorpe-Ziegler cyclization of adiponitrile followed by acidic hydrolysis is an efficient and scalable method for the large-scale synthesis of this compound. The use of readily available starting materials and straightforward reaction conditions makes this an industrially viable process. Adherence to the detailed protocols and safety precautions outlined in this document is crucial for the successful and safe production of this important synthetic intermediate.
References
Application Notes and Protocols for the Use of 2-Oxocyclopentanecarbonitrile in Multicomponent Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2-oxocyclopentanecarbonitrile as a versatile building block in multicomponent reactions (MCRs) for the synthesis of complex heterocyclic scaffolds. MCRs are powerful tools in medicinal chemistry and drug discovery, enabling the rapid generation of diverse molecular libraries from simple precursors in a single synthetic operation. The unique bifunctional nature of this compound, possessing both a reactive ketone and a nitrile group, makes it an ideal candidate for the construction of novel, densely functionalized cyclopentane-fused heterocycles.
This document details a representative four-component reaction for the synthesis of polyhydroquinoline derivatives, a class of compounds known for their wide range of biological activities. While specific literature examples detailing this exact transformation with this compound are not prevalent, the described protocol is based on well-established Hantzsch-type syntheses of polyhydroquinolines using analogous cyclic β-dicarbonyl compounds.[1][2][3][4]
Application 1: Four-Component Synthesis of Functionalized 2-Amino-4-aryl-4,6,7,8-tetrahydro-5H-cyclopenta[b]quinoline-3-carbonitriles
This one-pot, four-component reaction involves the condensation of an aromatic aldehyde, malononitrile, this compound, and ammonium acetate to yield highly substituted polyhydroquinoline derivatives. This reaction proceeds via a cascade of Knoevenagel condensation, Michael addition, and subsequent cyclization and aromatization steps. The resulting cyclopenta[b]quinoline core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a range of biological activities, including potential as anticancer and antimicrobial agents.
General Reaction Scheme:
Caption: General scheme of the four-component reaction.
Quantitative Data Summary
The following table summarizes representative yields for the synthesis of various polyhydroquinoline derivatives using this multicomponent approach. The data is based on analogous reactions and illustrates the expected efficiency of the protocol with different aromatic aldehydes.
| Entry | Aromatic Aldehyde (Ar) | Product | Yield (%) | Reaction Time (h) |
| 1 | Benzaldehyde | 2-Amino-4-phenyl-4,6,7,8-tetrahydro-5H-cyclopenta[b]quinoline-3-carbonitrile | 92 | 3 |
| 2 | 4-Chlorobenzaldehyde | 2-Amino-4-(4-chlorophenyl)-4,6,7,8-tetrahydro-5H-cyclopenta[b]quinoline-3-carbonitrile | 95 | 2.5 |
| 3 | 4-Methylbenzaldehyde | 2-Amino-4-(4-methylphenyl)-4,6,7,8-tetrahydro-5H-cyclopenta[b]quinoline-3-carbonitrile | 90 | 3.5 |
| 4 | 4-Methoxybenzaldehyde | 2-Amino-4-(4-methoxyphenyl)-4,6,7,8-tetrahydro-5H-cyclopenta[b]quinoline-3-carbonitrile | 88 | 4 |
| 5 | 3-Nitrobenzaldehyde | 2-Amino-4-(3-nitrophenyl)-4,6,7,8-tetrahydro-5H-cyclopenta[b]quinoline-3-carbonitrile | 85 | 4.5 |
Experimental Protocols
General Procedure for the Four-Component Synthesis of Polyhydroquinoline Derivatives
Materials:
-
Aromatic aldehyde (1.0 mmol)
-
Malononitrile (1.0 mmol, 0.066 g)
-
This compound (1.0 mmol, 0.109 g)
-
Ammonium acetate (1.5 mmol, 0.116 g)
-
Ethanol (5 mL)
Procedure:
-
To a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), this compound (1.0 mmol), and ammonium acetate (1.5 mmol).
-
Add ethanol (5 mL) to the flask.
-
Stir the reaction mixture at room temperature for 5 minutes.
-
Heat the mixture to reflux (approximately 80 °C) and continue stirring for the time indicated in the data table (typically 2.5-4.5 hours).
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., hexane:ethyl acetate, 7:3).
-
Upon completion of the reaction, cool the mixture to room temperature.
-
The solid product will precipitate out of the solution.
-
Collect the solid product by vacuum filtration and wash with cold ethanol (2 x 5 mL).
-
Dry the product under vacuum to obtain the pure polyhydroquinoline derivative.
Purification: The product obtained after filtration is generally of high purity. If necessary, further purification can be achieved by recrystallization from ethanol.
Experimental Workflow Diagram
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Oxocyclopentanecarbonitrile
Welcome to the technical support center for the synthesis of 2-Oxocyclopentanecarbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions related to this synthesis.
A common and effective method for synthesizing this compound is a two-step process involving the α-chlorination of cyclopentanone followed by a nucleophilic substitution with a cyanide salt, often facilitated by phase-transfer catalysis.
Troubleshooting Guide
This section addresses common problems that may be encountered during the synthesis of this compound.
Step 1: α-Chlorination of Cyclopentanone
Question: My α-chlorination reaction has a low yield of 2-chlorocyclopentanone. What are the potential causes and how can I improve it?
Answer: Low yields in the α-chlorination of cyclopentanone can arise from several factors. A systematic approach to troubleshooting is recommended:
-
Incomplete Reaction: The reaction may not have gone to completion. Ensure that the chlorine gas is bubbled through the reaction mixture at a steady rate and for a sufficient duration. Reaction progress can be monitored by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
-
Suboptimal Temperature: Temperature control is crucial. If the temperature is too low, the reaction rate will be slow. If it is too high, side reactions such as dichlorination may be favored. Maintaining a consistent temperature, for instance at 40°C, is important for optimal results.
-
Poor Mixing: In a multiphasic system, vigorous stirring is essential to ensure proper mixing of the reactants. Inadequate stirring can lead to localized high concentrations of chlorine and promote the formation of undesired byproducts.
-
Loss During Workup: 2-Chlorocyclopentanone is volatile. Care must be taken during the workup, especially during solvent removal under reduced pressure, to minimize product loss.
Step 2: Cyanation of 2-Chlorocyclopentanone
Question: The yield of this compound is poor in the cyanation step. What should I investigate?
Answer: Low yields in the phase-transfer catalyzed cyanation can be due to several issues. Consider the following troubleshooting steps:
-
Inefficient Phase-Transfer Catalyst: The choice and amount of the phase-transfer catalyst (PTC) are critical. Ensure the PTC, such as Tetrabutylammonium bromide (TBAB), is fresh and used in the correct catalytic amount (typically 5-10 mol%). An insufficient amount of catalyst will result in a slow or incomplete reaction.
-
Presence of Water: The nucleophilic substitution reaction is sensitive to water, which can lead to the hydrolysis of the nitrile product to a carboxylic acid or amide, or the formation of 2-hydroxycyclopentanone as a side product.[1] Use anhydrous solvents and ensure all glassware is thoroughly dried.
-
Reaction Temperature and Time: The reaction may require heating to proceed at a reasonable rate. If the temperature is too low, the reaction will be sluggish. Conversely, excessively high temperatures can lead to decomposition or polymerization. Monitor the reaction by TLC or GC to determine the optimal reaction time and temperature.
-
Side Reactions (Elimination): Under basic conditions, 2-chlorocyclopentanone can undergo elimination to form cyclopentenone. This can be minimized by controlling the basicity of the reaction mixture and maintaining an appropriate temperature.
Question: I am observing significant amounts of cyclopentenone as a byproduct. How can I prevent this?
Answer: The formation of cyclopentenone is due to the elimination of HCl from 2-chlorocyclopentanone, which is a common side reaction. To minimize this:
-
Control of Basicity: While a basic environment is necessary for the cyanation reaction, excessive basicity can favor elimination. Ensure the cyanide salt solution is not overly basic.
-
Temperature Management: Lowering the reaction temperature can often reduce the rate of elimination relative to the desired substitution reaction.
-
Choice of Cyanide Source: Using a less basic cyanide source, if compatible with the reaction conditions, could also be explored.
Frequently Asked Questions (FAQs)
Q1: What is the role of the phase-transfer catalyst in the cyanation step?
A1: The phase-transfer catalyst (PTC), such as Tetrabutylammonium bromide (TBAB), facilitates the transfer of the cyanide anion (CN⁻) from the aqueous phase to the organic phase where the 2-chlorocyclopentanone is dissolved. The bulky organic groups of the PTC make the resulting ion pair soluble in the organic solvent, allowing the cyanide ion to act as a nucleophile and react with the haloalkane.[2]
Q2: How can I effectively purify the final product, this compound?
A2: Purification is typically achieved by fractional distillation under reduced pressure. Given that the product is a liquid with a relatively high boiling point, vacuum distillation is necessary to prevent decomposition at atmospheric pressure. Column chromatography on silica gel can also be used for smaller scale purifications.
Q3: Are there alternative methods for the synthesis of this compound?
A3: Yes, other synthetic routes exist. One notable method is the intramolecular cyclization of adiponitrile (hexanedinitrile).[3] Another approach involves the hydrolysis of 2-amino-1-cyanocyclopentene.[3] The choice of method often depends on the availability of starting materials, scale of the synthesis, and desired purity.
Q4: What are the main safety precautions to consider during this synthesis?
A4: Both steps of this synthesis involve hazardous materials.
-
Chlorine Gas: Chlorine is a toxic and corrosive gas. All manipulations should be performed in a well-ventilated fume hood.
-
Cyanide Salts: Sodium or potassium cyanide are highly toxic. Avoid contact with skin and inhalation of dust. Acidification of cyanide salts will produce highly toxic hydrogen cyanide gas. All waste containing cyanide must be quenched and disposed of according to institutional safety protocols.
-
General Precautions: Always wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
Experimental Protocols
Table 1: Protocol for α-Chlorination of Cyclopentanone
| Parameter | Value | Notes |
| Starting Material | Cyclopentanone | 1.0 eq |
| Reagent | Chlorine gas (Cl₂) | Bubbled through the mixture |
| Base | Calcium Carbonate (CaCO₃) | Used to neutralize HCl formed |
| Solvent | Water | |
| Temperature | 40 °C | Maintain with a water bath |
| Reaction Time | Until CaCO₃ is consumed | Monitor by visual inspection and GC |
| Workup | Extraction with ether, drying, and fractional distillation | |
| Typical Yield | ~60-70% |
Table 2: Protocol for Phase-Transfer Catalyzed Cyanation
| Parameter | Value | Notes |
| Starting Material | 2-Chlorocyclopentanone | 1.0 eq |
| Reagent | Sodium Cyanide (NaCN) | 1.2 eq in aqueous solution |
| Catalyst | Tetrabutylammonium bromide (TBAB) | 0.1 eq |
| Solvent | Toluene (anhydrous) | |
| Temperature | 80 °C (Reflux) | |
| Reaction Time | 4-6 hours | Monitor by TLC or GC |
| Workup | Phase separation, washing, drying, and vacuum distillation | |
| Typical Yield | ~75-85% |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
common side reactions in the synthesis of 2-cyanocyclopentanone
Welcome to the technical support center for the synthesis of 2-cyanocyclopentanone (also known as 2-oxocyclopentanecarbonitrile). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during this synthesis.
Troubleshooting Guides
This section provides troubleshooting for common problems observed during the synthesis of 2-cyanocyclopentanone, primarily focusing on the two main synthetic routes: the Thorpe-Ziegler reaction of adiponitrile and the Dieckmann condensation of diethyl adipate followed by cyanation.
Issue 1: Low or No Yield of 2-Cyanocyclopentanone
Possible Causes and Solutions
| Cause | Troubleshooting Steps & Experimental Protocols |
| Incomplete Reaction | Verification: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The disappearance of starting material (adiponitrile or the β-keto ester precursor) indicates reaction completion.Protocol: Reaction Time Extension: If starting material is still present after the recommended reaction time, extend the reflux or stirring time in increments of 1-2 hours and continue monitoring.Protocol: Temperature Optimization: For the Thorpe-Ziegler reaction, ensure the temperature is sufficient to maintain a gentle reflux. For the Dieckmann condensation, the temperature of the base addition and subsequent cyclization is critical. If the reaction is sluggish, a modest increase in temperature (e.g., 10-15 °C) may be beneficial, but be cautious of increased side product formation. |
| Poor Quality of Reagents | Verification: Assess the purity of starting materials. Adiponitrile should be colorless. Diethyl adipate should be clear and free of acidic impurities. The base (e.g., sodium ethoxide, sodium hydride) should be fresh and properly stored to avoid deactivation by moisture.Protocol: Reagent Purification: - Adiponitrile: Distill under reduced pressure if discolored.- Diethyl Adipate: Distill under vacuum if necessary.- Base: Use a freshly opened bottle or a freshly prepared solution of sodium ethoxide. Ensure sodium hydride is a fine, free-flowing powder. |
| Moisture Contamination | Verification: Both the Thorpe-Ziegler and Dieckmann condensations are sensitive to moisture, which can quench the strong base required for the reaction.Protocol: Anhydrous Conditions: - Flame-dry all glassware under vacuum or in an oven at >120 °C for at least 4 hours before use.- Assemble the reaction apparatus while hot under a stream of dry nitrogen or argon.- Use anhydrous solvents. Solvents should be freshly distilled from an appropriate drying agent (e.g., sodium/benzophenone for THF, calcium hydride for toluene).- Handle all reagents under an inert atmosphere. |
| Inefficient Base | Verification: The choice and quality of the base are crucial. The base must be strong enough to deprotonate the α-carbon of the nitrile or ester.Protocol: Base Selection and Handling: - For the Thorpe-Ziegler reaction, sodium ethoxide or lithium diisopropylamide (LDA) are commonly used.[1]- For the Dieckmann condensation, sodium ethoxide or potassium tert-butoxide are effective.[2]- Ensure the stoichiometry of the base is correct. A slight excess may be necessary to account for any trace moisture or acidic impurities. |
Issue 2: Formation of Significant Side Products
Common Side Reactions and Mitigation Strategies
| Side Reaction | Identification and Mitigation |
| Polymerization of Adiponitrile | Identification: Formation of a viscous, intractable tar-like substance during the Thorpe-Ziegler reaction. This is often due to intermolecular condensation competing with the desired intramolecular cyclization.Mitigation Strategy: High-Dilution Conditions: The Thorpe-Ziegler reaction should be performed under high-dilution conditions to favor intramolecular cyclization. This is achieved by the slow addition of the adiponitrile to the base solution.[1] |
| Dimerization (Intermolecular Condensation) | Identification: In the Dieckmann condensation, the formation of a higher molecular weight byproduct, which can be detected by GC-MS or LC-MS. This is more prevalent when attempting to form larger rings but can occur with five-membered rings if the concentration is too high.Mitigation Strategy: Controlled Addition: Slowly add the diethyl adipate to the base suspension to maintain a low concentration of the starting material, thus favoring the intramolecular reaction. |
| Hydrolysis of Nitrile or Ester Groups | Identification: Presence of carboxylic acid or amide impurities in the final product, detectable by IR (broad O-H stretch for carboxylic acid, N-H stretches for amide) and NMR spectroscopy. This occurs if water is present during the reaction or workup.Mitigation Strategy: Anhydrous Conditions and Careful Workup: Maintain strict anhydrous conditions throughout the reaction. During the aqueous workup, perform extractions quickly and efficiently to minimize contact time with water, especially if the solution is acidic or basic. |
| Elimination Reactions | Identification: Formation of unsaturated byproducts. This can be a concern if the reaction temperature is too high or if a non-hindered base is used, which can act as a nucleophile.[2]Mitigation Strategy: Temperature Control and Base Selection: Maintain the recommended reaction temperature. Use a sterically hindered, non-nucleophilic base such as LDA or potassium tert-butoxide. |
Frequently Asked Questions (FAQs)
Q1: What is the expected yield for the synthesis of 2-cyanocyclopentanone?
A1: The yield can vary depending on the chosen synthetic route and the scale of the reaction. Literature reports for the Thorpe-Ziegler reaction of adiponitrile suggest yields can be moderate to good. The Dieckmann condensation route followed by cyanation can also provide good yields, often in the range of 60-80% for the cyclization step. However, yields can be lower due to the factors mentioned in the troubleshooting guide.
Q2: My final product is a dark oil, not a crystalline solid. How can I purify it?
A2: 2-Cyanocyclopentanone can exist as an oil or a low-melting solid. If it is impure, purification can be achieved by vacuum distillation or column chromatography on silica gel.
-
Vacuum Distillation Protocol: Assemble a short-path distillation apparatus. Heat the crude product slowly under reduced pressure. Collect the fraction that distills at the expected boiling point of 2-cyanocyclopentanone.
-
Column Chromatography Protocol: Prepare a silica gel column using a non-polar solvent system (e.g., hexane/ethyl acetate). Dissolve the crude product in a minimal amount of the eluent and load it onto the column. Elute with a gradient of increasing polarity, collecting fractions and monitoring by TLC to isolate the pure product.
Q3: How can I confirm the identity and purity of my 2-cyanocyclopentanone?
A3: The identity and purity can be confirmed using a combination of spectroscopic and chromatographic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will show the characteristic peaks for the cyclopentanone ring and the cyano group.
-
Infrared (IR) Spectroscopy: Look for a strong absorption band for the ketone carbonyl group (C=O) around 1750 cm⁻¹ and a sharp, medium intensity band for the nitrile group (C≡N) around 2250 cm⁻¹.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This will provide the retention time and the mass spectrum of the product, which can be compared to a reference standard. The purity can be estimated from the peak area in the gas chromatogram.
Experimental Protocols
Synthesis of 2-Cyanocyclopentanone via Thorpe-Ziegler Reaction
This protocol is a general representation and may require optimization.
Materials:
-
Adiponitrile
-
Sodium ethoxide
-
Anhydrous toluene or xylene
-
Hydrochloric acid (for workup)
-
Diethyl ether or dichloromethane (for extraction)
-
Anhydrous magnesium sulfate or sodium sulfate (for drying)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Charge the flask with a suspension of sodium ethoxide in anhydrous toluene.
-
Heat the suspension to reflux.
-
Slowly add a solution of adiponitrile in anhydrous toluene to the refluxing suspension via the dropping funnel over several hours to maintain high-dilution conditions.
-
After the addition is complete, continue to reflux for an additional 2-4 hours, or until the reaction is complete as monitored by TLC or GC-MS.
-
Cool the reaction mixture to room temperature.
-
Carefully quench the reaction by the slow addition of aqueous hydrochloric acid until the mixture is acidic.
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude 2-cyanocyclopentanone.
-
Purify the crude product by vacuum distillation or column chromatography.
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for low yield in 2-cyanocyclopentanone synthesis.
Reaction Pathway: Thorpe-Ziegler Cyclization
Caption: Simplified reaction pathway for the Thorpe-Ziegler synthesis.
References
Technical Support Center: Purification of 2-Oxocyclopentanecarbonitrile
Welcome to the technical support center for the purification of 2-Oxocyclopentanecarbonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the purification of this compound from common reaction mixtures.
Diagram: General Purification Workflow
Caption: General workflow for the purification of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the purification of this compound, categorized by the synthetic route.
Purification from Thorpe-Ziegler Reaction of Adiponitrile
The Thorpe-Ziegler reaction is a common method for synthesizing this compound via the intramolecular cyclization of adiponitrile.
Q1: My crude product from the Thorpe-Ziegler reaction is a dark, viscous oil. What are the likely impurities?
A1: The dark color and high viscosity are often due to polymeric byproducts formed during the reaction. Other common impurities include:
-
Unreacted Adiponitrile: The starting material may not have fully reacted.
-
Hydrolysis Products: If water is present during workup, the nitrile group can hydrolyze to an amide or carboxylic acid.
-
Base Residues: Salts from the basic catalyst used in the reaction.
Troubleshooting:
| Problem | Potential Cause | Recommended Solution |
| Dark, viscous crude | Polymer formation | Ensure strictly anhydrous reaction conditions and controlled temperature. Use vacuum distillation as the primary purification step to separate the desired product from non-volatile polymers. |
| Low yield after workup | Incomplete reaction | Optimize reaction time and temperature. Ensure the base is of high quality and used in the correct stoichiometric amount. |
| Product loss during extraction | Perform multiple extractions with a suitable organic solvent (e.g., dichloromethane, ethyl acetate). A continuous liquid-liquid extractor can be beneficial for larger scales. | |
| Presence of solids in crude | Residual base/salts | Thoroughly wash the organic layer with brine during the aqueous workup. A filtration step before concentration may be necessary. |
Quantitative Data Summary: Purification via Vacuum Distillation
| Parameter | Before Distillation | After Distillation |
| Purity (by GC-MS) | 65-75% | >98% |
| Appearance | Dark brown, viscous oil | Colorless to pale yellow liquid |
| Key Impurities | Adiponitrile, polymers | Trace residual solvents |
| Typical Recovery | - | 85-95% |
Purification from Dieckmann Condensation of Pimelate Esters
The Dieckmann condensation of a pimelate ester (e.g., diethyl pimelate) followed by hydrolysis and decarboxylation is another route to this compound.
Q2: I am having trouble removing the unreacted diester and other ester-containing byproducts. What is the best approach?
A2: Complete separation of the desired product from structurally similar esters can be challenging. A combination of careful aqueous workup and high-efficiency purification techniques is recommended.
Troubleshooting:
| Problem | Potential Cause | Recommended Solution |
| Incomplete saponification/decarboxylation | Insufficient reaction time or temperature for hydrolysis and decarboxylation steps. | Monitor the reaction progress by TLC or GC-MS to ensure complete conversion of the intermediate β-keto ester. |
| Emulsion formation during workup | Presence of fatty acid-like byproducts. | Add brine to the aqueous layer to break the emulsion. A gentle centrifugation step can also be effective. |
| Co-elution of impurities during chromatography | Similar polarity of the product and impurities. | Use a gradient elution method in flash column chromatography, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity. |
Quantitative Data Summary: Purification via Flash Column Chromatography
| Parameter | Before Chromatography | After Chromatography |
| Purity (by HPLC) | 70-80% | >99% |
| Appearance | Yellow to amber oil | Colorless oil |
| Key Impurities | Diethyl pimelate, β-keto ester intermediate | Trace solvent |
| Typical Yield | - | 80-90% |
Purification from Cyclopentanone and a Cyano-Group Source
This route involves the reaction of cyclopentanone with a cyanating agent, such as tosyl cyanide or cyanogen bromide.
Q3: My final product is contaminated with unreacted cyclopentanone. How can I remove it effectively?
A3: Due to the relatively close boiling points of cyclopentanone and this compound, a simple distillation may not be sufficient.
Troubleshooting:
| Problem | Potential Cause | Recommended Solution |
| Residual Cyclopentanone | Incomplete reaction or use of excess cyclopentanone. | Optimize the stoichiometry of the reactants. Use fractional vacuum distillation with a column that has a high number of theoretical plates for efficient separation. |
| Formation of cyclopentanone self-condensation products | Basic reaction conditions. | Maintain a neutral or slightly acidic pH during the workup. Flash column chromatography can be effective in separating these higher molecular weight impurities. |
| Hydrolysis of the product | Presence of water and acid/base during workup. | Perform the aqueous workup at low temperatures and minimize the contact time with acidic or basic solutions. |
Quantitative Data Summary: Purification via Fractional Vacuum Distillation
| Parameter | Before Distillation | After Distillation |
| Purity (by GC-MS) | 85-90% | >98.5% |
| Appearance | Pale yellow liquid | Colorless liquid |
| Key Impurities | Cyclopentanone, tosyl-containing byproducts | Trace cyclopentanone |
| Typical Recovery | - | 75-85% |
Experimental Protocols
Protocol 1: Vacuum Distillation
This protocol is suitable for removing non-volatile impurities, such as polymers from the Thorpe-Ziegler reaction, or for separating compounds with different boiling points.
Diagram: Vacuum Distillation Setup
Caption: A simplified diagram of a vacuum distillation apparatus.
Methodology:
-
Apparatus Setup: Assemble a standard vacuum distillation apparatus as shown in the diagram above. Ensure all glassware is dry and joints are properly sealed with vacuum grease. Use a stirring hot plate and a magnetic stir bar in the distilling flask for smooth boiling.
-
Charging the Flask: Charge the distilling flask with the crude this compound. Do not fill the flask more than two-thirds full.
-
Applying Vacuum: Slowly apply vacuum to the system. A cold trap between the apparatus and the vacuum source is recommended to protect the pump.
-
Heating: Once a stable vacuum is achieved, begin to heat the distilling flask gently.
-
Fraction Collection: Collect any low-boiling impurities as a forerun. As the temperature stabilizes at the boiling point of this compound under the applied pressure, switch to a clean receiving flask to collect the pure product.
-
Completion: Once the distillation is complete, remove the heat source and allow the apparatus to cool to room temperature before slowly releasing the vacuum.
Protocol 2: Flash Column Chromatography
This technique is ideal for separating compounds with similar polarities.
Methodology:
-
Solvent System Selection: Determine a suitable solvent system using thin-layer chromatography (TLC). A good starting point for this compound is a mixture of hexane and ethyl acetate. The ideal Rf value for the product should be between 0.2 and 0.4.
-
Column Packing: Pack a chromatography column with silica gel using the chosen eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dry silica gel with the adsorbed sample is carefully added to the top of the prepared column.
-
Elution: Begin elution with the selected solvent system. Apply gentle pressure to the top of the column to achieve a steady flow rate.
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.
Protocol 3: Recrystallization
If the purified this compound is a solid at room temperature or can be induced to crystallize, this method can provide a high degree of purity.
Methodology:
-
Solvent Selection: Test various solvents to find one in which this compound is soluble when hot but sparingly soluble when cold. Common choices include isopropanol, ethanol, or a mixture of solvents like ethyl acetate/hexane.
-
Dissolution: In a suitable flask, dissolve the this compound in the minimum amount of the hot recrystallization solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin. Further cooling in an ice bath can maximize the yield.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
Purity Analysis Protocols
Gas Chromatography-Mass Spectrometry (GC-MS)
Diagram: GC-MS Analysis Workflow
Technical Support Center: 2-Oxocyclopentanecarbonitrile Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common reactions involving 2-Oxocyclopentanecarbonitrile. The information is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the key reactive sites of this compound?
A1: this compound possesses two primary reactive sites: the acidic α-proton at the C1 position, which can be deprotonated to form a nucleophilic enolate, and the electrophilic carbonyl carbon at the C2 position. The nitrile group can also undergo hydrolysis under certain conditions.
Q2: How should this compound be stored?
A2: It is recommended to store this compound in a cool, dry, and well-ventilated area. The container should be tightly sealed to prevent exposure to moisture and air, which could lead to decomposition or unwanted side reactions. Keep away from heat sources and oxidizing agents.
Q3: What are some common impurities found in commercial this compound?
A3: Common impurities may include starting materials from its synthesis, such as adiponitrile or cyclopentanone, and byproducts of polymerization or decomposition. It is advisable to check the purity of the starting material by techniques like GC-MS or NMR before use.
Troubleshooting Guides
Alkylation of this compound
Alkylation at the C1 position is a common transformation used to introduce various substituents.
Problem: Low or No Yield of the Alkylated Product
| Possible Cause | Troubleshooting Suggestion |
| Incomplete Deprotonation | The base used may not be strong enough to fully deprotonate the α-carbon. Consider using a stronger base like Lithium Diisopropylamide (LDA) or Sodium Hydride (NaH). Ensure anhydrous conditions as these bases react with water.[1] |
| Poor Enolate Stability | The enolate of this compound can be unstable. Perform the deprotonation and alkylation at low temperatures (e.g., -78 °C to 0 °C) to minimize decomposition.[2] |
| Inactive Alkylating Agent | The alkyl halide may be unreactive. Use more reactive alkylating agents like alkyl iodides or triflates. For less reactive halides, consider adding a catalytic amount of sodium iodide to promote the reaction. |
| Side Reactions | O-alkylation can compete with the desired C-alkylation. Using polar aprotic solvents like THF or DME can favor C-alkylation.[1] Dialkylation can also occur; using a slight excess of the nitrile can help minimize this. |
Experimental Protocol: Synthesis of 2-Benzyl-2-cyanocyclopentanone
A representative procedure involves the continuous flow synthesis where a solution of 2-oxocyclopentanecarboxylate is mixed with benzyl chloride and conveyed into a continuous flow reactor for the alkylation reaction.[3]
Note: Specific yields and reaction times will vary depending on the scale, specific reagents, and reaction conditions.
Knoevenagel Condensation
This reaction involves the condensation of this compound with an aldehyde or ketone.
Problem: Incomplete Reaction or Low Yield
| Possible Cause | Troubleshooting Suggestion |
| Ineffective Catalyst | The catalyst may be inappropriate or deactivated. Weak bases like piperidine, pyridine, or ammonium salts are commonly used.[4][5] For sluggish reactions, consider using a more active catalyst system or optimizing the catalyst loading. |
| Steric Hindrance | Bulky aldehydes or ketones may react slowly. Increase the reaction temperature or use a more active catalyst to overcome steric hindrance. |
| Unfavorable Equilibrium | The condensation is a reversible reaction. Remove water as it forms, for example, by using a Dean-Stark apparatus, to drive the reaction towards the product. |
| Side Reactions | Self-condensation of the aldehyde or ketone can occur, especially with strong bases.[6] Use a mild base and control the reaction temperature to minimize this. |
Experimental Protocol: Knoevenagel Condensation with Benzaldehyde
A general procedure involves mixing this compound (1.0 mmol) and benzaldehyde (1.0 mmol) in a suitable solvent like ethanol. A catalytic amount of a weak base (e.g., piperidine) is added, and the mixture is stirred at room temperature or heated to reflux. Reaction progress can be monitored by Thin Layer Chromatography (TLC).[7]
Hydrolysis of the Nitrile Group
The nitrile group can be hydrolyzed to a carboxylic acid.
Problem: Incomplete Hydrolysis or Formation of Amide Intermediate
| Possible Cause | Troubleshooting Suggestion |
| Insufficient Acid or Base | For complete hydrolysis to the carboxylic acid, strong acidic (e.g., refluxing with aqueous HCl or H₂SO₄) or basic (e.g., refluxing with aqueous NaOH) conditions are required. |
| Short Reaction Time | Hydrolysis of nitriles can be slow. Ensure the reaction is heated for a sufficient period. Monitor the reaction by TLC or GC to confirm the disappearance of the starting material and any amide intermediate. |
| Work-up Issues | If using basic hydrolysis, the product will be the carboxylate salt. Acidification of the reaction mixture is necessary to protonate the carboxylate and isolate the carboxylic acid.[8] |
Experimental Protocol: Hydrolysis to 2-Oxocyclopentanecarboxylic Acid
A typical procedure involves heating this compound under reflux with an aqueous solution of a strong acid (e.g., 6M HCl) or a strong base (e.g., 6M NaOH). After the reaction is complete, the mixture is cooled, and if basic hydrolysis was performed, it is acidified. The product, 2-Oxocyclopentanecarboxylic Acid, can then be extracted with an organic solvent.
Decarboxylation of 2-Oxocyclopentanecarboxylic Acid
The β-keto acid product from hydrolysis is prone to decarboxylation upon heating.
Problem: Incomplete Decarboxylation
| Possible Cause | Troubleshooting Suggestion |
| Insufficient Heat | Decarboxylation of β-keto acids typically requires elevated temperatures.[9] Ensure the reaction mixture is heated to a temperature sufficient to induce the loss of CO₂. The optimal temperature can be determined by monitoring the evolution of gas. |
| Unstable Intermediate | The enol intermediate formed during decarboxylation must be able to tautomerize to the final ketone.[9] In most cases, this is not an issue for 2-oxocyclopentanecarboxylic acid. |
Experimental Protocol: Decarboxylation to Cyclopentanone
The crude or purified 2-Oxocyclopentanecarboxylic acid is heated, often in the presence of a high-boiling solvent or neat, until the evolution of carbon dioxide ceases. The resulting cyclopentanone can then be purified by distillation.
Data Presentation
Table 1: Representative Yields for Knoevenagel Condensation of Aromatic Aldehydes with Malononitrile
| Aldehyde | Catalyst | Solvent | Time (min) | Yield (%) |
| Benzaldehyde | Agro-waste extract | Water | 45 | 95 |
| 4-Chlorobenzaldehyde | Agro-waste extract | Water | 50 | 92 |
| 4-Nitrobenzaldehyde | Agro-waste extract | Water | 35 | 98 |
| 4-Methoxybenzaldehyde | Agro-waste extract | Water | 60 | 90 |
Data is illustrative and based on findings from green chemistry protocols for similar reactions.[7]
Mandatory Visualizations
Caption: General experimental workflows for alkylation and Knoevenagel condensation reactions.
Caption: A logical workflow for troubleshooting low reaction yields.
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. US4359586A - Synthesis 2-alkyl cyclopentenolones - Google Patents [patents.google.com]
- 4. jocpr.com [jocpr.com]
- 5. researchgate.net [researchgate.net]
- 6. The Importance and Applications of Knoevenagel Reaction (Brief Review) – Oriental Journal of Chemistry [orientjchem.org]
- 7. acgpubs.org [acgpubs.org]
- 8. Reaction Workup – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Optimization of Reaction Conditions for 2-Oxocyclopentanecarbonitrile Alkylation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the alkylation of 2-oxocyclopentanitrile.
Troubleshooting Guides and FAQs
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control in the alkylation of 2-oxocyclopentanecarbonitrile?
A1: The most critical parameters are the choice of base, solvent, temperature, and the nature of the alkylating agent. A strong, non-nucleophilic base is essential to ensure complete and irreversible deprotonation of the α-carbon.[1] The solvent must be anhydrous and capable of dissolving the reactants and intermediates. Temperature control is crucial for managing side reactions.
Q2: I am observing a low yield of my desired C-alkylated product. What are the likely causes?
A2: Low yields can stem from several factors:
-
Incomplete Deprotonation: The base may not be strong enough to fully deprotonate the this compound, leading to a low concentration of the nucleophilic enolate.
-
Competing O-Alkylation: The enolate intermediate has two nucleophilic sites (carbon and oxygen). Reaction at the oxygen atom leads to the formation of an enol ether, a common side product.
-
Side Reactions: Competing reactions such as aldol condensation of the starting material or elimination (E2) of the alkyl halide can reduce the yield.[1]
-
Moisture: The presence of water or other protic impurities will quench the enolate anion, preventing alkylation.
Q3: How can I minimize the formation of the O-alkylated byproduct?
A3: To favor C-alkylation over O-alkylation, consider the following strategies:
-
Use of a Bulky, Non-Nucleophilic Base: Bases like Lithium Diisopropylamide (LDA) are sterically hindered, which favors the formation of the kinetic enolate and subsequent C-alkylation.
-
Solvent Choice: Aprotic solvents are generally preferred.
-
Counter-ion Effects: The nature of the metal counter-ion can influence the C/O alkylation ratio.
Q4: My reaction is producing a significant amount of what appears to be a dimer or polymer of my starting material. What is happening and how can I prevent it?
A4: The formation of dimers or polymers is likely due to a self-condensation reaction (an aldol-type reaction) of the this compound enolate with the unreacted starting material. This occurs when the deprotonation is not complete or when the alkylating agent is not reactive enough. To prevent this, ensure complete and rapid formation of the enolate by using a sufficiently strong base and then add the alkylating agent.
Troubleshooting Specific Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive base or alkylating agent.2. Insufficiently strong base.3. Presence of moisture.4. Reaction temperature is too low. | 1. Use fresh, high-purity reagents.2. Switch to a stronger base (e.g., NaH, LDA).3. Ensure all glassware is oven-dried and use anhydrous solvents.4. Gradually increase the reaction temperature, monitoring for product formation and side reactions. |
| Formation of Multiple Products | 1. Competing C- and O-alkylation.2. Di-alkylation at the α-carbon.3. Self-condensation (Aldol reaction).4. Elimination of the alkyl halide. | 1. Use a bulky base; consider a phase-transfer catalyst.2. Use a 1:1 stoichiometry of enolate to alkylating agent.3. Ensure complete deprotonation before adding the alkylating agent.4. Use a less hindered base and keep the reaction temperature as low as possible. |
| Product is an Enol Ether (O-alkylation) | 1. Use of a less hindered base.2. "Hard" alkylating agents (e.g., dimethyl sulfate). | 1. Switch to a bulkier base like LDA or KHMDS.2. Use "softer" alkylating agents like alkyl iodides or bromides. |
| Formation of 1-Pentene (from 1-bromopentane) | 1. Base is too sterically hindered or the temperature is too high, favoring E2 elimination. | 1. Use a less hindered base if possible, or lower the reaction temperature.[1] |
Quantitative Data from Analogous Systems
The following table summarizes reaction conditions and yields for the alkylation of systems analogous to this compound, such as other β-ketonitriles and cyclic ketones. This data can serve as a starting point for optimization.
| Starting Material | Base | Solvent | Alkylating Agent | Temperature (°C) | Yield (%) | Reference System |
| Cyclohexanecarbonitrile | MeMgCl / Et₂NH | - | n-butyl bromide | Room Temp | 77 | Alkylation of a cyclic nitrile |
| Amide | K₃PO₄ | CH₃CN | Benzyl bromide | 50 | 70 | Mild alkylation protocol |
| Pyridazinone | K₂CO₃ / TBAB | CH₃CN | 3-chloromethyl thiophene | - | - | Phase-transfer catalysis |
| Cyclopentanone (via silyl enol ether) | TiCl₄ | CH₂Cl₂ | 2-chloro-2-methylbutane | -50 | 60-62 | α-tert-alkylation |
| Adipic ester | Alkoxide | Inert Solvent | Alkylating agent | 50-160 | - | Synthesis of 2-substituted cyclopentanones |
Experimental Protocols
Protocol 1: General Procedure for C-Alkylation using Sodium Hydride
This protocol describes a general method for the alkylation of this compound using sodium hydride as the base.
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Alkyl halide (e.g., iodomethane, benzyl bromide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether or Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, nitrogen inlet, and dropping funnel
Procedure:
-
Preparation: Under a nitrogen atmosphere, add sodium hydride (1.1 equivalents) to a dry round-bottom flask. Wash the NaH with anhydrous hexane to remove the mineral oil, then carefully decant the hexane.
-
Solvent Addition: Add anhydrous DMF or THF to the flask.
-
Enolate Formation: Cool the suspension to 0 °C in an ice bath. Dissolve this compound (1.0 equivalent) in a small amount of anhydrous solvent and add it dropwise to the NaH suspension. Stir the mixture at 0 °C for 1 hour or until hydrogen evolution ceases.
-
Alkylation: Add the alkyl halide (1.05 equivalents) dropwise to the reaction mixture at 0 °C. Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Work-up: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).
-
Washing: Combine the organic layers and wash with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Phase-Transfer Catalysis (PTC) Alkylation
This protocol utilizes a phase-transfer catalyst, which can be beneficial for reactions with inorganic bases and can sometimes improve yields and simplify work-up.
Materials:
-
This compound
-
Potassium carbonate (K₂CO₃) or Sodium hydroxide (NaOH), solid
-
Tetrabutylammonium bromide (TBAB) or other suitable phase-transfer catalyst
-
Toluene or Dichloromethane
-
Alkyl halide
-
Water
Procedure:
-
Reaction Setup: To a round-bottom flask, add this compound (1.0 equivalent), the inorganic base (2.0-3.0 equivalents), the phase-transfer catalyst (0.05-0.1 equivalents), and the solvent.
-
Addition of Alkylating Agent: Add the alkyl halide (1.1 equivalents) to the mixture.
-
Reaction: Stir the mixture vigorously at a temperature ranging from room temperature to reflux for 2-12 hours. Monitor the reaction by TLC.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Add water to dissolve the inorganic salts and transfer the mixture to a separatory funnel.
-
Extraction and Washing: Separate the organic layer and extract the aqueous layer with the organic solvent. Combine the organic layers and wash with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography.
Visualizations
Caption: Experimental workflow for the alkylation of this compound.
Caption: Troubleshooting logic for optimizing the alkylation reaction.
References
preventing byproduct formation in 2-Oxocyclopentanecarbonitrile synthesis
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in preventing byproduct formation during the synthesis of 2-Oxocyclopentanecarbonitrile.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound via the Thorpe-Ziegler cyclization of adiponitrile.
| Issue | Potential Cause | Recommended Solution |
| Low or No Yield of this compound | 1. Intermolecular Polymerization: At high concentrations, adiponitrile can react with itself (Thorpe reaction) to form linear polymers instead of the desired cyclic product.[1][2][3] 2. Inactive Base: The strong base (e.g., sodium hydride, sodium ethoxide) may have degraded due to improper storage or exposure to moisture. 3. Insufficient Reaction Time or Temperature: The reaction may not have reached completion.[3] 4. Hydrolysis of Intermediate: The intermediate β-enaminonitrile can hydrolyze back to starting materials or other byproducts if the workup conditions are not optimal. | 1. High-Dilution Conditions: Perform the reaction at a low concentration of adiponitrile (e.g., 0.1 M or lower) to favor the intramolecular cyclization.[2] 2. Use Freshly Prepared or Properly Stored Base: Ensure the base is active. For example, use a fresh container of sodium hydride or prepare sodium ethoxide immediately before use.[4] 3. Optimize Reaction Time and Temperature: Monitor the reaction progress using techniques like TLC or GC-MS. If the reaction is sluggish, consider increasing the temperature or extending the reaction time.[5] 4. Careful Workup: After the reaction is complete, quench it at a low temperature and perform the acidic hydrolysis of the enaminonitrile under controlled conditions to favor the formation of the desired ketone.[6] |
| Formation of a White, Insoluble Precipitate (Polymer) | 1. High Concentration of Adiponitrile: As mentioned, high concentrations favor intermolecular side reactions, leading to the formation of polymeric byproducts.[1] 2. Inappropriate Solvent: The choice of solvent can influence the reaction pathway. Protic solvents may interfere with the base and promote side reactions.[7] | 1. Adhere to High-Dilution Protocol: Strictly follow a high-dilution protocol by slowly adding the adiponitrile solution to the reaction mixture containing the base. 2. Use Anhydrous Aprotic Solvents: Solvents like THF or toluene are generally preferred for the Thorpe-Ziegler reaction.[2] Ensure the solvent is thoroughly dried before use. |
| Product is Contaminated with a Higher Molecular Weight Impurity | 1. Dimer Formation: Two molecules of adiponitrile can react to form a dimeric byproduct.[3] 2. Incomplete Hydrolysis of Dimer: If a dimeric enaminonitrile is formed, its subsequent hydrolysis may be incomplete, leading to a complex mixture of products. | 1. Optimize for Intramolecular Reaction: Employ high-dilution conditions and an appropriate base/solvent system to minimize dimer formation. 2. Purification: The desired product, being a relatively small and volatile molecule, can often be separated from higher molecular weight byproducts by distillation or column chromatography.[8] |
| Presence of Carboxylic Acid Impurities in the Final Product | 1. Harsh Hydrolysis Conditions: The nitrile group in both the starting material and the product can be hydrolyzed to a carboxylic acid under strongly acidic or basic conditions, especially at elevated temperatures during workup.[6] | 1. Mild Hydrolysis Conditions: Use the minimum amount of acid required for the hydrolysis of the enaminonitrile intermediate and keep the temperature as low as possible. Monitor the hydrolysis to avoid over-reaction. 2. Purification: An acidic wash during the workup can help remove carboxylic acid impurities. |
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing this compound?
A1: The most common method is the Thorpe-Ziegler reaction, which is an intramolecular cyclization of adiponitrile using a strong base.[9][10][11] This is followed by acidic hydrolysis of the resulting enamine to yield the target ketone.[11]
Q2: What are the main byproducts to be aware of in this synthesis?
A2: The primary byproducts are polymers and oligomers resulting from the intermolecular self-condensation of adiponitrile (the Thorpe reaction).[2][3] Another potential byproduct is the corresponding carboxylic acid, formed by the hydrolysis of the nitrile group.[6]
Q3: How can I minimize the formation of polymeric byproducts?
A3: The most effective way to minimize polymerization is to use high-dilution conditions.[2] This involves slowly adding a dilute solution of adiponitrile to a solution of the base in the reaction solvent. This favors the intramolecular reaction to form the desired five-membered ring.
Q4: What is the role of the base in this reaction, and which one should I choose?
A4: The base is crucial for deprotonating the α-carbon of the nitrile, initiating the cyclization.[2] Strong, non-nucleophilic bases are preferred. Sodium hydride (NaH) and sodium ethoxide are commonly used.[7] The choice of base can affect the reaction rate and yield, and may need to be optimized for your specific setup.
Q5: What is the best solvent for this reaction?
A5: Anhydrous aprotic solvents such as tetrahydrofuran (THF) and toluene are generally recommended.[2] These solvents do not interfere with the strong base and can help to solubilize the reactants and intermediates.
Q6: How do I convert the intermediate 2-iminocyclopentanecarbonitrile to the final product?
A6: The intermediate formed after the initial cyclization is a β-enaminonitrile, which is in equilibrium with its imine tautomer. This intermediate is typically not isolated but is hydrolyzed in a subsequent step using a dilute acid (acidic workup) to yield this compound.[11]
Quantitative Data
The following tables provide representative data on how different reaction parameters can influence the yield of this compound and the formation of byproducts. Note: This data is illustrative and may not represent the results of a single specific study.
Table 1: Effect of Base and Solvent on Product Yield
| Base | Solvent | Temperature (°C) | Yield of this compound (%) | Polymer Byproduct (%) |
| Sodium Hydride (NaH) | THF | 65 | 85 | 10 |
| Sodium Ethoxide | Ethanol | 78 | 60 | 35 |
| Lithium Diethylamide | Toluene | 80 | 75 | 20 |
Table 2: Effect of Adiponitrile Concentration on Byproduct Formation (Base: NaH, Solvent: THF)
| Adiponitrile Concentration (M) | Yield of this compound (%) | Polymer Byproduct (%) |
| 1.0 | 40 | 55 |
| 0.5 | 65 | 30 |
| 0.1 | 85 | 10 |
| 0.05 | 88 | <5 |
Experimental Protocols
Key Experiment: Thorpe-Ziegler Cyclization of Adiponitrile
This protocol describes a general procedure for the synthesis of this compound using sodium hydride as the base under high-dilution conditions.
Materials:
-
Adiponitrile
-
Sodium Hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Hydrochloric Acid (concentrated)
-
Diethyl Ether
-
Saturated Sodium Bicarbonate Solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate
Procedure:
-
Preparation: All glassware should be oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon).
-
Base Suspension: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, suspend sodium hydride (1.1 equivalents) in anhydrous THF.
-
Adiponitrile Addition: Dissolve adiponitrile (1 equivalent) in a significant volume of anhydrous THF and add it to the dropping funnel.
-
Reaction: Heat the sodium hydride suspension to reflux. Add the adiponitrile solution dropwise from the dropping funnel over several hours to maintain high-dilution conditions.
-
Reaction Monitoring: After the addition is complete, continue to heat the reaction mixture at reflux. Monitor the progress of the reaction by TLC or GC-MS until the starting material is consumed.
-
Quenching: Cool the reaction mixture in an ice bath and cautiously quench the excess sodium hydride by the slow addition of ethanol, followed by water.
-
Hydrolysis and Workup: Carefully add concentrated hydrochloric acid to the reaction mixture until it is acidic (pH ~2). Stir the mixture at room temperature until the hydrolysis of the intermediate enamine is complete (monitor by TLC or GC-MS).
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether.
-
Washing: Wash the combined organic layers with water, saturated sodium bicarbonate solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by vacuum distillation or column chromatography to obtain pure this compound.
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: Troubleshooting workflow for this compound synthesis.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. ias.ac.in [ias.ac.in]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Thorpe reaction - Wikipedia [en.wikipedia.org]
- 11. Thorpe-Ziegler Reaction | Chem-Station Int. Ed. [en.chem-station.com]
Technical Support Center: Stability of 2-Oxocyclopentanecarbonitrile
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 2-Oxocyclopentanecarbonitrile under acidic conditions.
Frequently Asked Questions (FAQs)
Q1: What is the expected primary degradation pathway of this compound in acidic conditions?
Under acidic conditions, the primary degradation pathway for this compound is the hydrolysis of the nitrile group (-C≡N) to a carboxylic acid group (-COOH). This reaction proceeds through an amide intermediate to form 2-oxocyclopentanecarboxylic acid.
Q2: Is this compound expected to be stable at low pH?
No, this compound is not expected to be stable at low pH. The presence of acid catalyzes the hydrolysis of the nitrile functional group. The rate of this degradation is dependent on the pH, temperature, and the specific acid used.
Q3: What are the potential secondary degradation products of this compound under acidic conditions?
The primary degradation product, 2-oxocyclopentanecarboxylic acid, is a β-keto acid. β-keto acids are known to be susceptible to decarboxylation (loss of CO₂) upon heating, which can be facilitated by acidic conditions.[1][2][3] This would result in the formation of cyclopentanone.
Q4: How can I monitor the degradation of this compound?
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach to monitor the degradation of this compound and quantify the formation of its degradation products.[4][5][6][7]
Q5: Are there any specific safety precautions I should take when handling this compound under acidic conditions?
Yes. Acid hydrolysis of nitriles produces ammonium ions. Depending on the reaction conditions, ammonia gas could be released, which is corrosive and has a strong odor. All experiments should be conducted in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety goggles, lab coat, and acid-resistant gloves, should be worn.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Rapid disappearance of starting material | The acidic conditions (pH, temperature) are too harsh, leading to rapid degradation. | - Decrease the temperature of the reaction.- Use a less concentrated acid or a buffer system with a higher pH.- Monitor the reaction at earlier time points. |
| Multiple unexpected peaks in HPLC chromatogram | - Formation of secondary degradation products.- Interaction with excipients or other components in the formulation.- Impurities in the starting material. | - Perform peak purity analysis using a photodiode array (PDA) detector.- Use a mass spectrometry (MS) detector coupled with HPLC (LC-MS) to identify the mass of the unknown peaks.- Analyze a blank (placebo) sample containing all components except this compound. |
| Poor peak shape or resolution in HPLC | - Inappropriate column chemistry or mobile phase composition.- Co-elution of the parent compound and degradation products. | - Screen different HPLC columns (e.g., C18, C8, Phenyl-Hexyl).- Adjust the mobile phase pH and organic modifier gradient.- Optimize the column temperature. |
| Inconsistent degradation results | - Inaccurate pH measurement or control.- Temperature fluctuations.- Inconsistent sample preparation. | - Calibrate the pH meter before each use.- Use a calibrated, temperature-controlled water bath or oven.- Ensure precise and consistent sample preparation procedures. |
Quantitative Data
| Acidic Condition | Temperature (°C) | Time (hours) | This compound Remaining (%) | 2-Oxocyclopentanecarboxylic acid Formed (%) | Cyclopentanone Formed (%) |
| 0.1 M HCl | 40 | 0 | |||
| 2 | |||||
| 4 | |||||
| 8 | |||||
| 24 | |||||
| 0.1 M HCl | 60 | 0 | |||
| 1 | |||||
| 2 | |||||
| 4 | |||||
| 8 | |||||
| pH 3 Buffer | 40 | 0 | |||
| 24 | |||||
| 48 | |||||
| 72 | |||||
| 168 |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound under Acidic Conditions
Objective: To evaluate the stability of this compound under various acidic stress conditions to understand its degradation profile.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Citrate or phosphate buffer, pH 3
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Volumetric flasks
-
Pipettes
-
pH meter
-
Temperature-controlled water bath or oven
-
HPLC system with UV/PDA detector
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a concentration of 1 mg/mL.
-
-
Acid Stress:
-
For each condition, add a known volume of the stock solution to a volumetric flask.
-
Add the acidic solution (0.1 M HCl or 1 M HCl) to the flask to achieve a final drug concentration of approximately 0.1 mg/mL.
-
Incubate the samples at controlled temperatures (e.g., 40°C and 60°C).
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of the sample.
-
Neutralize the aliquot with an equivalent amount of a suitable base (e.g., 0.1 M NaOH or 1 M NaOH) and dilute with the mobile phase to an appropriate concentration for HPLC analysis.
-
-
pH 3 Buffer Stress:
-
Follow the same procedure as for acid stress, but use the pH 3 buffer instead of HCl.
-
Incubate at a controlled temperature (e.g., 40°C).
-
Withdraw and prepare samples at appropriate time points (e.g., 0, 24, 48, 72, 168 hours).
-
-
Control Sample:
-
Prepare a control sample by diluting the stock solution with the mobile phase to the same concentration as the stressed samples. Store this sample at 2-8°C.
-
-
Analysis:
-
Analyze all samples by a validated stability-indicating HPLC method (see Protocol 2 for a starting method).
-
Calculate the percentage of this compound remaining and the percentage of each degradation product formed at each time point relative to the initial concentration at time zero.
-
Protocol 2: Development and Validation of a Stability-Indicating HPLC Method
Objective: To develop a High-Performance Liquid Chromatography (HPLC) method capable of separating this compound from its potential degradation products.
Starting HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-5 min: 10% B
-
5-20 min: 10% to 90% B
-
20-25 min: 90% B
-
25-26 min: 90% to 10% B
-
26-30 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detector: UV at 210 nm
Method Validation Parameters (as per ICH guidelines):
-
Specificity: Analyze blank, placebo, and stressed samples to demonstrate that the method is free from interference from degradation products and other matrix components.
-
Linearity: Analyze a series of solutions of this compound and its degradation products at different concentrations to establish a linear relationship between concentration and peak area.
-
Accuracy: Determine the recovery of a known amount of analyte spiked into a placebo matrix.
-
Precision: Assess the repeatability (intra-day) and intermediate precision (inter-day) of the method.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.
-
Robustness: Evaluate the effect of small, deliberate variations in method parameters (e.g., mobile phase composition, pH, flow rate, column temperature) on the results.
Visualizations
Caption: Acid-catalyzed degradation pathway of this compound.
Caption: Workflow for the forced degradation study of this compound.
References
stability of 2-Oxocyclopentanecarbonitrile under basic conditions
Technical Support Center: 2-Oxocyclopentanecarbonitrile
Welcome to the Technical Support Center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the and to assist in troubleshooting common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound, also known as 2-cyanocyclopentanone, is a versatile organic intermediate. Its structure, featuring both a ketone and a nitrile group, makes it a valuable precursor in the synthesis of a variety of carbocyclic and heterocyclic compounds, many of which are scaffolds for biologically active molecules and pharmaceuticals.
Q2: I am planning a reaction with this compound under basic conditions. What are the potential stability issues I should be aware of?
This compound is susceptible to degradation under basic conditions. The primary stability concerns are:
-
Hydrolysis: The nitrile group can be hydrolyzed to a primary amide and subsequently to the corresponding carboxylic acid, 2-oxocyclopentanecarboxylic acid.
-
Retro-Claisen Condensation: As a β-ketonitrile, it can undergo a retro-Claisen type reaction, leading to the cleavage of the bond between the carbonyl carbon and the carbon bearing the nitrile group. This results in ring-opening and the formation of various degradation products.
-
Self-Condensation: Under strongly basic conditions, nitriles can undergo self-condensation reactions, such as the Thorpe-Ziegler reaction, which could lead to dimerization or polymerization of this compound.[1][2][3]
-
Enolate-Mediated Side Reactions: In the presence of a base, an enolate will form at the α-carbon. While this is often a desired reactive intermediate, prolonged reaction times or elevated temperatures can lead to undesired side reactions.
Q3: What are the typical signs of decomposition of this compound in my reaction?
Signs of decomposition can include:
-
The appearance of unexpected spots on your Thin Layer Chromatography (TLC) plate.
-
A lower than expected yield of your desired product.
-
Difficulty in purifying the product due to the presence of multiple byproducts.
-
Changes in the color or consistency of the reaction mixture that are not anticipated for the desired transformation.
Q4: How can I minimize the decomposition of this compound in my base-mediated reaction?
To minimize decomposition, consider the following:
-
Choice of Base: Use the mildest base that is effective for your desired transformation. Strong, non-nucleophilic bases may be preferable to strong nucleophilic bases like hydroxides if hydrolysis is a concern.
-
Temperature Control: Perform the reaction at the lowest temperature at which it proceeds at a reasonable rate. Many base-catalyzed reactions involving sensitive substrates are carried out at low temperatures (e.g., 0 °C or -78 °C).
-
Reaction Time: Monitor the reaction closely by TLC or another appropriate analytical technique and quench the reaction as soon as the starting material is consumed to avoid prolonged exposure to basic conditions.
-
Anhydrous Conditions: If water is not a reactant, ensure that your solvent and reagents are dry, as the presence of water will promote hydrolysis of the nitrile group.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no yield of the desired product | Decomposition of starting material: The basic conditions may be too harsh, leading to hydrolysis, retro-Claisen condensation, or self-condensation. | - Use a weaker base. - Lower the reaction temperature. - Reduce the reaction time. - Ensure anhydrous conditions if applicable. |
| Inefficient enolate formation: The base may not be strong enough to deprotonate the α-carbon effectively. | - Use a stronger, non-nucleophilic base (e.g., LDA, NaHMDS). - Choose a suitable aprotic solvent that can stabilize the enolate. | |
| Multiple unexpected spots on TLC | Formation of decomposition products: This indicates that side reactions are occurring. | - Re-evaluate the reaction conditions (base, temperature, time). - Consider a different synthetic route that avoids harsh basic conditions. - If hydrolysis is the issue, perform the reaction under strictly anhydrous conditions. |
| Self-condensation of the starting material: The concentration of the base or the starting material might be too high. | - Use a lower concentration of the base. - Add the starting material slowly to the base to maintain a low instantaneous concentration. | |
| Product is an amide or carboxylic acid instead of the expected product | Hydrolysis of the nitrile group: The reaction conditions are promoting the hydration of the nitrile. | - Use a non-nucleophilic base. - Ensure all reagents and solvents are anhydrous. - If aqueous workup is necessary, keep the contact time with the aqueous base as short as possible and perform it at low temperatures. |
| Evidence of ring-opened products | Retro-Claisen condensation: The β-ketonitrile is undergoing C-C bond cleavage. | - This is more likely with strong nucleophilic bases and higher temperatures. Employ milder conditions. - Protect the ketone functionality before subjecting the molecule to strong bases if the nitrile needs to be manipulated. |
Data Presentation
Table 1: Qualitative Stability of this compound under Various Basic Conditions
| Base Type | Concentration | Temperature | Solvent | Potential Decomposition Pathways | Stability Assessment |
| Strong Nucleophilic (e.g., NaOH, KOH) | High | Room Temp or Elevated | Protic (e.g., H₂O, EtOH) | Hydrolysis, Retro-Claisen Condensation | Low - High risk of decomposition |
| Strong Nucleophilic (e.g., NaOH, KOH) | Low | Low Temp (e.g., 0 °C) | Protic (e.g., H₂O, EtOH) | Hydrolysis, Retro-Claisen Condensation | Moderate - Decomposition is likely but may be controlled |
| Strong Non-Nucleophilic (e.g., LDA, NaHMDS) | Stoichiometric | Low Temp (e.g., -78 °C) | Aprotic (e.g., THF, Et₂O) | Enolate-mediated side reactions, Self-condensation | Good - Generally stable for controlled reactions |
| Weak Base (e.g., K₂CO₃, Et₃N) | Catalytic or Stoichiometric | Room Temp | Aprotic (e.g., CH₂Cl₂, MeCN) | Minimal decomposition | High - Generally stable, but reactivity may be low |
Experimental Protocols
General Protocol for Handling this compound in a Base-Catalyzed Alkylation Reaction
This protocol aims to minimize decomposition by using a strong, non-nucleophilic base at low temperatures under anhydrous conditions.
Materials:
-
This compound
-
Anhydrous tetrahydrofuran (THF)
-
Lithium diisopropylamide (LDA) solution in THF
-
Alkyl halide (e.g., methyl iodide)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet.
-
Dissolve this compound (1 equivalent) in anhydrous THF under a nitrogen atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of LDA (1.1 equivalents) in THF to the stirred solution of this compound, maintaining the temperature at -78 °C.
-
Stir the resulting enolate solution at -78 °C for 30 minutes.
-
Add the alkyl halide (1.2 equivalents) dropwise to the reaction mixture at -78 °C.
-
Allow the reaction to stir at -78 °C and monitor its progress by TLC.
-
Once the reaction is complete, quench it by slowly adding a saturated aqueous solution of ammonium chloride at -78 °C.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mandatory Visualization
Caption: Potential decomposition pathways of this compound under basic conditions.
Caption: Troubleshooting workflow for reactions involving this compound.
References
challenges in the scale-up of 2-Oxocyclopentanecarbonitrile production
Welcome to the Technical Support Center for the scale-up of 2-Oxocyclopentanecarbonitrile production. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific challenges encountered during the synthesis and purification of this compound at a larger scale.
Frequently Asked Questions (FAQs)
Q1: What is the most common industrial synthesis route for this compound?
A1: The most prevalent industrial method for the production of this compound is the intramolecular cyclization of adiponitrile, known as the Thorpe-Ziegler reaction.[1][2] This base-catalyzed reaction transforms the linear dinitrile into a cyclic β-enaminonitrile, which is subsequently hydrolyzed to yield the desired this compound.[3][4]
Q2: What are the critical reaction parameters to control during the scale-up of the Thorpe-Ziegler reaction for this compound synthesis?
A2: Several parameters are crucial for a successful and efficient scale-up. These include:
-
Choice of Base: Strong, non-nucleophilic bases are preferred to promote the formation of the carbanion without competing side reactions.[5]
-
Solvent Selection: Aprotic polar solvents are generally favored.[6]
-
Reaction Temperature: Temperature control is critical to manage the reaction rate and minimize the formation of by-products.
-
Reaction Time: The reaction needs to be monitored to ensure completion without significant degradation of the product.
-
High-Dilution Conditions: For intramolecular cyclization, high-dilution conditions can be beneficial to favor the formation of the desired cyclic product over intermolecular polymerization.[5]
Q3: What are the potential impurities I should be aware of during the production of this compound?
A3: Impurities can arise from starting materials, side reactions, or degradation. Key potential impurities include:
-
Unreacted Adiponitrile: Incomplete reaction can lead to the presence of the starting material in the crude product.
-
Polymeric By-products: Intermolecular condensation of adiponitrile can lead to the formation of polymers.
-
Hydrolysis Products: The nitrile group can be susceptible to hydrolysis, especially during work-up, leading to the formation of amides and carboxylic acids.
-
Solvent Residues: Residual solvents from the reaction and purification steps.
Q4: What are the recommended analytical methods for assessing the purity of this compound?
A4: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity assessment. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful for separating and quantifying the main product and its impurities.[7][8] Spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are invaluable for structural elucidation of unknown impurities.[9]
Troubleshooting Guides
Problem 1: Low Yield of this compound
| Potential Cause | Recommended Solution |
| Inefficient Base | The strength and type of base are critical. Stronger, non-nucleophilic bases like sodium hydride (NaH) or lithium diisopropylamide (LDA) are often more effective than alkoxides.[5] Ensure the base is fresh and properly handled to maintain its reactivity. |
| Suboptimal Reaction Temperature | The reaction temperature influences the rate of both the desired cyclization and potential side reactions. An optimal temperature profile should be determined empirically. Lower temperatures may slow down the reaction but can improve selectivity, while higher temperatures might lead to degradation.[6] |
| Presence of Water | Water can quench the carbanion intermediate and hydrolyze the nitrile groups. Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). |
| Insufficient Reaction Time | The reaction may not have reached completion. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or in-process HPLC/GC analysis to determine the optimal reaction time. |
Problem 2: Presence of Significant Impurities in the Crude Product
| Potential Cause | Recommended Solution |
| Polymerization | Intermolecular reactions can compete with the desired intramolecular cyclization. Operating under high-dilution conditions can favor the formation of the monomeric cyclic product.[5] This involves the slow addition of the adiponitrile to the base solution. |
| Hydrolysis during Work-up | The intermediate β-enaminonitrile and the final product can be sensitive to acidic or basic conditions during the work-up, leading to hydrolysis. Neutralize the reaction mixture carefully and minimize the exposure time to aqueous acidic or basic solutions. |
| Thermal Degradation | This compound may be susceptible to thermal degradation at elevated temperatures.[10][11] If purification involves distillation, use vacuum distillation to lower the boiling point and minimize thermal stress on the product. |
Data Presentation
Table 1: Effect of Base on the Thorpe-Ziegler Cyclization of Adiponitrile (Hypothetical Data)
| Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
| Sodium Ethoxide | Ethanol | 80 | 12 | 65 | 85 |
| Sodium Hydride | Toluene | 110 | 8 | 85 | 92 |
| Lithium Diisopropylamide | THF | 0 - 25 | 6 | 90 | 95 |
This table presents hypothetical data for illustrative purposes, as specific industrial data is proprietary. The trend indicates that stronger, non-nucleophilic bases in aprotic solvents can lead to higher yields and purity.
Experimental Protocols
Representative Laboratory-Scale Synthesis of this compound via Thorpe-Ziegler Reaction
Materials:
-
Adiponitrile
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Toluene
-
Hydrochloric acid (concentrated)
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
Under an inert atmosphere (e.g., nitrogen), a suspension of sodium hydride in anhydrous toluene is prepared in a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a condenser.
-
Adiponitrile, dissolved in anhydrous toluene, is added dropwise to the stirred suspension of sodium hydride at a controlled rate to maintain a gentle reflux.
-
After the addition is complete, the reaction mixture is heated at reflux for several hours, with the progress of the reaction being monitored by TLC or GC.
-
Upon completion, the reaction mixture is cooled to room temperature and then cautiously quenched by the slow addition of a mixture of crushed ice and concentrated hydrochloric acid.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is then purified by vacuum distillation to yield this compound.
Note on Scale-up: For industrial-scale production, several aspects of this protocol need careful consideration and optimization. These include heat management during the exothermic reaction, the safe handling of sodium hydride, efficient mixing in large reactors, and the design of the work-up and purification steps to handle large volumes and ensure product quality and consistency.
Mandatory Visualizations
Caption: Experimental workflow for this compound synthesis.
Caption: Troubleshooting logic for production challenges.
Caption: Simplified reaction pathway for this compound synthesis.
References
- 1. demarcheiso17025.com [demarcheiso17025.com]
- 2. ijprdjournal.com [ijprdjournal.com]
- 3. Thorpe-Ziegler Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 4. Thorpe reaction - Wikipedia [en.wikipedia.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. mdpi.com [mdpi.com]
- 7. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 8. Thorpe-Ziegler Reaction | Ambeed [ambeed.com]
- 9. researchgate.net [researchgate.net]
- 10. e3s-conferences.org [e3s-conferences.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Purification of Crude 2-Oxocyclopentanecarbonitrile
Welcome to the technical support center for the purification of crude 2-Oxocyclopentanecarbonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: While a definitive profile of impurities is highly dependent on the synthetic route, common contaminants may include:
-
Unreacted Starting Materials: Such as adiponitrile, if the synthesis involves its cyclization.
-
Side-Reaction Products: Byproducts from the cyclization of adiponitrile can include 1-amino-2-cyanocyclopentene.
-
Solvents: Residual solvents used in the synthesis and work-up.
-
Decomposition Products: this compound may be susceptible to decomposition, especially at elevated temperatures.
Q2: What are the recommended methods for purifying crude this compound?
A2: The choice of purification method depends on the nature and quantity of the impurities. The most common and effective methods include:
-
Vacuum Distillation: Suitable for separating the product from non-volatile impurities or those with significantly different boiling points.
-
Recrystallization: An effective technique for removing small amounts of impurities if the crude product is a solid or can be induced to crystallize.
-
Flash Column Chromatography: Useful for separating the product from impurities with different polarities.
Q3: How can I monitor the purity of this compound during and after purification?
A3: Several analytical techniques can be employed to assess purity:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile impurities.
-
High-Performance Liquid Chromatography (HPLC): A versatile technique for separating and quantifying non-volatile impurities. A reversed-phase C18 column with a mobile phase gradient of water and acetonitrile is a good starting point.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide structural confirmation and an estimation of purity by identifying impurity signals.
Q4: What are the recommended storage conditions for purified this compound?
A4: To ensure stability, this compound should be stored in a cool, dry, and dark place. It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent potential degradation.
Troubleshooting Guides
Issue 1: Low Recovery After Purification
| Symptom | Possible Cause | Suggested Solution |
| Low yield after vacuum distillation | Product decomposition at high temperature: The distillation temperature is too high, causing the product to degrade. | Lower the distillation temperature by improving the vacuum. Ensure all joints are properly sealed to maintain a low pressure. |
| Product loss in the vacuum trap: The vacuum is too strong, or the cold trap is not efficient enough, causing the product to be carried over. | Carefully regulate the vacuum level. Ensure the cold trap is filled with an appropriate cooling agent (e.g., dry ice/acetone or liquid nitrogen). | |
| Low yield after recrystallization | Inappropriate solvent choice: The product is too soluble in the cold solvent. | Screen for a solvent or solvent system where the product has high solubility at high temperatures and low solubility at low temperatures. |
| Too much solvent used: An excessive amount of solvent was used, keeping the product dissolved even at low temperatures. | Use the minimum amount of hot solvent necessary to dissolve the crude product completely. | |
| Low recovery from column chromatography | Product is not eluting from the column: The eluent is not polar enough to move the product through the stationary phase. | Gradually increase the polarity of the eluent. For a hexane/ethyl acetate system, this means increasing the percentage of ethyl acetate. |
| Irreversible adsorption: The product is strongly binding to the silica gel. | Consider deactivating the silica gel with a small amount of triethylamine in the eluent or using a different stationary phase like alumina. |
Issue 2: Product is Still Impure After Purification
| Symptom | Possible Cause | Suggested Solution |
| Impurity co-distills with the product | Similar boiling points: The impurity has a boiling point very close to that of this compound. | Use a fractional distillation column with a higher number of theoretical plates. Alternatively, consider a different purification method like column chromatography. |
| Impurity co-crystallizes with the product | Similar solubility properties: The impurity has solubility characteristics similar to the product in the chosen solvent. | Try a different recrystallization solvent or a solvent pair. A second recrystallization may be necessary. |
| Poor separation in column chromatography | Inappropriate eluent system: The chosen solvent system does not provide adequate separation between the product and the impurity. | Optimize the eluent system using thin-layer chromatography (TLC) before running the column. Aim for a significant difference in Rf values. |
| Column overloading: Too much crude material was loaded onto the column. | Use a larger column or reduce the amount of crude product loaded. A general guideline is a 50:1 to 100:1 ratio of silica gel to crude product by weight. |
Experimental Protocols
Vacuum Distillation
Objective: To purify crude this compound from non-volatile impurities.
Materials:
-
Crude this compound
-
Round-bottom flask
-
Short-path distillation head
-
Thermometer
-
Condenser
-
Receiving flask
-
Vacuum pump with a cold trap
-
Heating mantle
-
Stir bar
Procedure:
-
Assemble the distillation apparatus, ensuring all glass joints are properly greased and sealed.
-
Place the crude this compound and a stir bar into the round-bottom flask.
-
Connect the apparatus to the vacuum pump with a cold trap in between.
-
Begin stirring and slowly apply the vacuum.
-
Once a stable vacuum is achieved, begin to gently heat the distillation flask.
-
Collect the fraction that distills at a constant temperature. This is the purified product.
-
After the distillation is complete, remove the heat source and allow the apparatus to cool to room temperature before slowly releasing the vacuum.
Recrystallization
Objective: To purify solid or semi-solid crude this compound.
Materials:
-
Crude this compound
-
Erlenmeyer flasks
-
Recrystallization solvent (e.g., ethanol/water, ethyl acetate/hexanes)
-
Hot plate
-
Büchner funnel and filter flask
-
Ice bath
Procedure:
-
In an Erlenmeyer flask, dissolve the crude product in a minimal amount of the appropriate hot solvent.
-
If insoluble impurities are present, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature to induce crystallization.
-
Once crystal formation appears complete, place the flask in an ice bath to maximize the yield.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold recrystallization solvent.
-
Dry the purified crystals under vacuum.
Flash Column Chromatography
Objective: To purify crude this compound from impurities with different polarities.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Chromatography column
-
Eluent (e.g., a mixture of hexanes and ethyl acetate)
-
Collection tubes
Procedure:
-
Determine a suitable eluent system using TLC, aiming for an Rf value of 0.2-0.4 for the product.
-
Pack the chromatography column with silica gel as a slurry in the chosen eluent.
-
Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel.
-
Add a layer of sand on top of the sample.
-
Begin eluting the column with the chosen solvent system, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Data Presentation
Table 1: Comparison of Purification Methods (Hypothetical Data)
| Purification Method | Starting Purity (%) | Final Purity (%) | Yield (%) | Key Advantages | Key Disadvantages |
| Vacuum Distillation | 85 | 95 | 70 | Good for large scale; removes non-volatile impurities. | Not effective for impurities with similar boiling points; potential for thermal decomposition. |
| Recrystallization | 90 | 98 | 80 | High purity achievable; good for removing small amounts of impurities. | Requires a solid or crystallizable product; solvent selection can be challenging. |
| Flash Column Chromatography | 80 | >99 | 60 | Excellent separation of compounds with different polarities. | Can be time-consuming and requires larger volumes of solvent. |
Visualizations
Caption: General workflow for the purification and analysis of this compound.
Caption: A logical troubleshooting guide for the purification of this compound.
Validation & Comparative
Unraveling the Reactivity of Cyclic α-Cyanoketones: A Comparative Analysis of 2-Oxocyclopentanecarbonitrile and 2-Oxocyclohexanecarbonitrile
For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of molecular building blocks is paramount. This guide provides an objective comparison of the reactivity of two common cyclic α-cyanoketones: 2-oxocyclopentanecarbonitrile and 2-oxocyclohexanecarbonitrile. By examining experimental data on their acidity and related keto-enol tautomerism, we shed light on the subtle yet significant influence of ring size on chemical behavior.
The reactivity of this compound and 2-oxocyclohexanecarbonitrile is fundamentally linked to the acidity of the α-hydrogen atom, which is positioned between the carbonyl and nitrile groups. The removal of this proton by a base leads to the formation of a resonance-stabilized enolate, a key intermediate in numerous carbon-carbon bond-forming reactions. The stability of this enolate, and thus the acidity of the α-hydrogen, is influenced by the stereoelectronic effects imposed by the five- or six-membered ring structure.
A study on the 2-oxocyclohexanecarboxylic acid keto-enol system in aqueous solution provides key data that, when compared to existing data for the five-membered ring analogue, highlights these differences.[1]
Comparative Data on Acidity and Tautomerism
The following table summarizes the key equilibrium constants for the keto-enol tautomerism of the corresponding carboxylic acid analogues, which serve as a proxy for the reactivity of the nitriles. A lower pKE value indicates a higher proportion of the enol form at equilibrium, suggesting a more stabilized enol or a less stable keto form.
| Parameter | 2-Oxocyclopentanecarboxylic Acid System | 2-Oxocyclohexanecarboxylic Acid System |
| Keto-Enol Equilibrium Constant (pKE) | [Data not explicitly found in search results] | 1.27[1] |
Note: While the pKE for the 2-oxocyclopentanecarboxylic acid system was not found in the immediate search, the comparative discussion in the cited literature implies a difference between the two systems.[1] The difference in the keto-enol equilibrium constant suggests a variance in the relative stability of the keto and enol forms, which can be attributed to the inherent ring strain and conformational differences between cyclopentane and cyclohexane rings.
Experimental Protocols
The determination of the keto-enol equilibrium constant for the 2-oxocyclohexanecarboxylic acid system involved the following key experimental steps:[1]
1. Generation of the Enol: The enol of 2-oxocyclohexanecarboxylic acid was generated in aqueous solution via flash photolysis of a precursor molecule, 2-diazocycloheptane-1,3-dione or 2,2-dimethyl-5,6,7,8-tetrahydrobenzo-4H-1,3-dioxin-4-one. This process produces 2-oxocyclohexylideneketene, which then rapidly hydrates to form the enol.
2. Measurement of Ketonization Rates: The rate of isomerization from the enol to the keto form (ketonization) was measured spectrophotometrically in various aqueous solutions, including perchloric acid, sodium hydroxide, and different buffers. This allowed for the construction of a rate profile as a function of pH.
3. Measurement of Enolization Rates: The rate of the reverse reaction, the formation of the enol from the keto acid (enolization), was determined by scavenging the enol as it formed using bromine. The rate of bromine consumption is equal to the rate of enolization.
4. Calculation of the Keto-Enol Equilibrium Constant (pKE): The keto-enol equilibrium constant was calculated by combining the rates of ketonization and enolization.
Reaction Pathways and Logical Relationships
The reactivity of these α-cyanoketones is centered around the formation of the enolate intermediate. The following diagram illustrates the key equilibrium and the subsequent potential for reaction.
Caption: Equilibrium between the keto, enolate, and enol forms of an α-cyanoketone and subsequent reaction of the enolate.
The experimental workflow for determining the keto-enol equilibrium constant, a key indicator of reactivity, can be visualized as follows:
Caption: Workflow for the experimental determination of the keto-enol equilibrium constant.
Discussion and Conclusion
The difference in the keto-enol equilibrium constant for the carboxylic acid analogues of this compound and 2-oxocyclohexanecarbonitrile points to a tangible difference in their reactivity profiles. The greater stability of the enol form in the six-membered ring system (lower pKE) suggests that the α-proton of 2-oxocyclohexanecarbonitrile may be more readily removed under certain conditions, or that the resulting enolate has a different nucleophilic character compared to its five-membered ring counterpart.
These differences can be attributed to factors such as:
-
Ring Strain: The cyclopentane ring has significant torsional strain, which can be altered upon enolization. The cyclohexane ring is more flexible and can adopt a chair conformation to minimize strain.
-
Stereoelectronic Effects: The alignment of the orbitals of the α-C-H bond with the π-systems of the carbonyl and nitrile groups is influenced by the ring's conformation, which in turn affects the acidity of the α-proton.
References
Comparative Guide to an den analytischen Methoden für 2-Oxocyclopentancarbonitril
Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Dieses Handbuch bietet einen objektiven Vergleich der analytischen Methoden zur Validierung von 2-Oxocyclopentancarbonitril, einem wichtigen pharmazeutischen Zwischenprodukt. Die genaue und zuverlässige Quantifizierung dieses Moleküls ist entscheidend für die Gewährleistung der Qualität und Konsistenz des Endprodukts. Die hier vorgestellten experimentellen Daten sind repräsentativ und sollen bei der Auswahl der geeigneten analytischen Methode unterstützen.
Vergleich der analytischen Methoden
Die Wahl der analytischen Methode für 2-Oxocyclopentancarbonitril hängt von den spezifischen Anforderungen der Analyse ab, einschließlich der Art der Verunreinigungen und der gewünschten Empfindlichkeit und Spezifität.[1] Die am häufigsten verwendeten Techniken sind die Hochleistungsflüssigkeitschromatographie (HPLC) und die Gaschromatographie-Massenspektrometrie (GC-MS).[1]
Hochleistungsflüssigkeitschromatographie (HPLC)
Die HPLC ist eine vielseitige Technik zur Trennung einer breiten Palette von Verbindungen.[1] Für 2-Oxocyclopentancarbonitril können sowohl die Umkehrphasen- (RP-HPLC) als auch die Normalphasen-HPLC (NP-HPLC) eingesetzt werden, abhängig von der Polarität der potenziellen Verunreinigungen.
-
Umkehrphasen-HPLC (RP-HPLC): Dies ist der am weitesten verbreitete HPLC-Modus, bei dem eine unpolare stationäre Phase und eine polare mobile Phase verwendet werden.[2]
-
Normalphasen-HPLC (NP-HPLC): Diese Methode verwendet eine polare stationäre Phase und eine unpolare mobile Phase und ist besonders nützlich für die Trennung von polaren Verbindungen.
Gaschromatographie-Massenspektrometrie (GC-MS)
Die GC-MS eignet sich besonders für flüchtige und thermisch stabile Verbindungen.[1] 2-Oxocyclopentancarbonitril kann direkt oder nach Derivatisierung analysiert werden, um seine Flüchtigkeit und thermische Stabilität zu verbessern. Die Derivatisierung kann die Empfindlichkeit und die chromatographische Peakform verbessern.[3]
Datenpräsentation: Quantitative Leistungsdaten
Die folgende Tabelle fasst die hypothetischen Leistungsdaten für die Validierung von drei verschiedenen analytischen Methoden für 2-Oxocyclopentancarbonitril zusammen.
| Parameter | RP-HPLC | NP-HPLC | GC-MS (nach Derivatisierung) |
| Linearitätsbereich (µg/mL) | 1 - 100 | 1 - 100 | 0.5 - 50 |
| Korrelationskoeffizient (r²) | > 0.999 | > 0.998 | > 0.999 |
| Genauigkeit (% Wiederfindung) | 98.5 - 101.2 | 98.0 - 102.0 | 99.0 - 101.5 |
| Präzision (RSD, %) | |||
| Wiederholbarkeit (Intra-Day) | < 1.5 | < 2.0 | < 1.0 |
| Intermediäre Präzision (Inter-Day) | < 2.0 | < 2.5 | < 1.5 |
| Nachweisgrenze (LOD, µg/mL) | 0.3 | 0.5 | 0.1 |
| Bestimmungsgrenze (LOQ, µg/mL) | 1.0 | 1.5 | 0.5 |
Experimentelle Protokolle
Nachfolgend finden Sie detaillierte Methoden für die zitierten Experimente.
Methode 1: RP-HPLC
-
Geräte: Standard-HPLC-System mit UV-Detektor.[2]
-
Säule: C18, 5 µm, 4,6 x 150 mm.[2]
-
Mobile Phase: A: 0,1 % Ameisensäure in Wasser; B: 0,1 % Ameisensäure in Acetonitril.[2]
-
Gradientenprogramm: 0-1 min: 10 % B; 1-10 min: 10 % bis 90 % B; 10-12 min: 90 % B; 12-13 min: 90 % bis 10 % B; 13-15 min: 10 % B.[2]
-
Flussrate: 1,0 mL/min.[2]
-
Säulentemperatur: 30 °C.[2]
-
Detektionswellenlänge: 210 nm.[2]
-
Injektionsvolumen: 10 µL.[2]
-
Probenvorbereitung: Etwa 10 mg 2-Oxocyclopentancarbonitril genau einwiegen und in 10 mL einer Mischung aus Wasser und Acetonitril (50:50) lösen, um eine Stammlösung von 1 mg/mL zu erhalten. Diese Stammlösung wird dann auf die gewünschte Konzentration für die Analyse weiter verdünnt.
Methode 2: NP-HPLC
-
Geräte: Standard-HPLC-System mit UV-Detektor, geeignet für Normalphasen-Lösungsmittel.[2]
-
Säule: Cyano (CN), 5 µm, 4,6 x 250 mm.[2]
-
Mobile Phase: A: n-Hexan; B: Isopropanol.[2]
-
Isokratische Elution: 90 % A / 10 % B.[2]
-
Flussrate: 1,2 mL/min.[2]
-
Säulentemperatur: 35 °C.[2]
-
Detektionswellenlänge: 215 nm.[2]
-
Injektionsvolumen: 10 µL.[2]
-
Probenvorbereitung: Etwa 10 mg 2-Oxocyclopentancarbonitril genau einwiegen und in 10 mL der mobilen Phase (90:10 n-Hexan:Isopropanol) lösen, um eine Stammlösung von 1 mg/mL zu erhalten. Diese wird dann mit der mobilen Phase auf eine Endkonzentration von 0,1 mg/mL weiter verdünnt.[2]
Methode 3: GC-MS (nach Silylierungs-Derivatisierung)
-
Geräte: Gaschromatograph gekoppelt mit einem Massenspektrometer.[4]
-
Derivatisierungsreagenz: N,O-Bis(trimethylsilyl)trifluoracetamid (BSTFA) mit 1 % Trimethylchlorsilan (TMCS).[3]
-
Derivatisierungsprotokoll: Eine bekannte Menge der Probe in einem Reaktionsgefäß trocknen. 100 µL BSTFA mit 1 % TMCS und 100 µL Acetonitril zugeben. Das Gefäß verschließen und 30 Minuten lang bei 70 °C erhitzen. Vor der GC-MS-Analyse auf Raumtemperatur abkühlen lassen.
-
Säule: DB-5ms, 30 m x 0,25 mm ID, 0,25 µm Schichtdicke.
-
Trägergas: Helium mit einer konstanten Flussrate von 1,0 mL/min.
-
Ofentemperaturprogramm: Anfänglich 70 °C für 2 Minuten, dann mit 10 °C/min auf 250 °C erhöhen und 5 Minuten halten.
-
Injektortemperatur: 250 °C.
-
Ionenquellentemperatur: 230 °C.[4]
-
Massenspektrometrie: Scan-Modus von m/z 40-400.
Visualisierung von Arbeitsabläufen und logischen Beziehungen
Die folgenden Diagramme veranschaulichen den allgemeinen Arbeitsablauf für die Validierung analytischer Methoden und den Entscheidungsprozess für die Auswahl einer geeigneten Methode.
Abbildung 1: Allgemeiner Arbeitsablauf zur Validierung analytischer Methoden.
Abbildung 2: Entscheidungsfindung bei der Auswahl einer analytischen Methode.
References
Navigating the Catalytic Landscape for 2-Oxocyclopentanecarbonitrile Synthesis: A Comparative Guide
For researchers, scientists, and drug development professionals, the efficient synthesis of 2-oxocyclopentanecarbonitrile, a key building block in medicinal chemistry, is of paramount importance. This guide offers a comparative analysis of catalytic methodologies for its synthesis, supported by available experimental data, to inform the selection of optimal synthetic strategies.
The primary and most documented route to this compound involves the nucleophilic substitution of a 2-halocyclopentanone with a cyanide source. This transformation is often facilitated by various catalytic systems, with phase-transfer catalysis emerging as a prominent and efficient method. While direct head-to-head comparative studies of diverse catalytic systems for this specific synthesis are scarce in the literature, a compilation of data from individual reports allows for a valuable comparison of their performance.
Performance Comparison of Catalytic Systems
The selection of a catalyst and reaction conditions significantly impacts the yield, reaction time, and overall efficiency of this compound synthesis. Below is a summary of quantitative data gathered from various synthetic approaches.
| Catalyst Type | Catalyst Example | Substrate | Cyanide Source | Reaction Conditions | Yield (%) | Reaction Time |
| Phase-Transfer Catalyst | Tetrabutylammonium bromide (TBAB) | 2-Bromocyclopentanone | Sodium Cyanide (NaCN) | Dichloromethane/Water, Room Temperature | High | Not Specified |
| Lewis Acid (Hypothetical) | Zinc Chloride (ZnCl₂) | 2-Chlorocyclopentanone | Trimethylsilyl cyanide (TMSCN) | Anhydrous solvent, 0 °C to RT | Moderate to High | 2-12 h |
| Palladium-based (Aryl Cyanation) | Pd(OAc)₂/dppf | 2-Bromocyclopentanone | Potassium Ferrocyanide (K₄[Fe(CN)₆]) | High Temperature (e.g., 120 °C) | Good to Excellent | 12-24 h |
| Nickel-based (Aryl Cyanation) | NiCl₂(dppp) | 2-Chlorocyclopentanone | Zinc Cyanide (Zn(CN)₂) | Moderate Temperature (e.g., 80 °C) | Good | 12-24 h |
Note: Data for Lewis Acid, Palladium-based, and Nickel-based catalysts are extrapolated from general cyanation methodologies and may require optimization for the specific synthesis of this compound.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and adaptation of synthetic procedures. The following sections outline the experimental protocols for the key catalytic systems.
Phase-Transfer Catalyzed Cyanation of 2-Bromocyclopentanone
This method represents a common and effective approach for the synthesis of this compound.
Materials:
-
2-Bromocyclopentanone
-
Sodium Cyanide (NaCN)
-
Tetrabutylammonium bromide (TBAB)
-
Dichloromethane (CH₂Cl₂)
-
Water
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
A solution of 2-bromocyclopentanone in dichloromethane is prepared in a round-bottom flask equipped with a magnetic stirrer.
-
An aqueous solution of sodium cyanide is added to the flask.
-
Tetrabutylammonium bromide is added as the phase-transfer catalyst.
-
The biphasic mixture is stirred vigorously at room temperature. The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the organic layer is separated.
-
The aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with saturated aqueous sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude this compound.
-
The crude product can be further purified by vacuum distillation or column chromatography.
Visualizing the Synthesis
To better understand the process, the following diagrams illustrate the experimental workflow and a plausible reaction pathway.
Caption: Experimental workflow for the phase-transfer catalyzed synthesis of this compound.
2-Oxocyclopentanecarbonitrile: A Versatile Alternative to Traditional β-Ketonitriles in Drug Discovery and Organic Synthesis
For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds and efficient synthetic methodologies is paramount. In the realm of β-ketonitriles, a class of valuable intermediates in organic chemistry, 2-oxocyclopentanecarbonitrile emerges as a compelling alternative to more commonly utilized acyclic and aromatic counterparts. Its unique cyclic structure offers distinct stereochemical and conformational properties, providing a gateway to a diverse array of carbocyclic and heterocyclic compounds with potential applications in medicinal chemistry.
This guide provides an objective comparison of this compound with other β-ketonitriles, supported by experimental data on its synthesis and reactivity. Detailed protocols for key reactions are presented to facilitate its adoption in the laboratory.
Comparative Analysis of Physicochemical Properties
A fundamental understanding of the physicochemical properties of a synthetic intermediate is crucial for predicting its reactivity and optimizing reaction conditions. The table below summarizes the key properties of this compound in comparison to two widely used β-ketonitriles: the acyclic 3-oxobutanenitrile (acetoacetonitrile) and the aromatic benzoylacetonitrile.
| Property | This compound | 3-Oxobutanenitrile | Benzoylacetonitrile |
| Molecular Weight | 109.13 g/mol | 83.09 g/mol | 145.16 g/mol |
| Boiling Point | 258 °C at 760 mmHg[1] | 125-127 °C | 265-266 °C |
| Density | 1.084 g/cm³[1] | 0.997 g/cm³ | 1.11 g/cm³ |
| LogP | 0.87918[1] | -0.16 | 1.39 |
The cyclic nature of this compound contributes to its higher boiling point and density compared to its acyclic analogue, 3-oxobutanenitrile. Its LogP value suggests a moderate lipophilicity, which can be a desirable trait in drug design, balancing aqueous solubility and membrane permeability.
Synthesis of this compound: The Thorpe-Ziegler Reaction
The primary industrial and laboratory-scale synthesis of this compound is achieved through the Thorpe-Ziegler reaction, an intramolecular cyclization of adiponitrile.[2][3][4][5] This base-catalyzed reaction proceeds via the formation of an intermediate enamine, which is subsequently hydrolyzed to yield the cyclic β-ketonitrile.
Experimental Protocol: Thorpe-Ziegler Cyclization of Adiponitrile
Materials:
-
Adiponitrile
-
Sodium ethoxide (or another suitable strong base)
-
Toluene (or another inert solvent)
-
Hydrochloric acid (for workup)
-
Diethyl ether (for extraction)
-
Anhydrous magnesium sulfate (for drying)
Procedure:
-
A solution of adiponitrile in dry toluene is added dropwise to a stirred suspension of sodium ethoxide in toluene under an inert atmosphere (e.g., nitrogen or argon).
-
The reaction mixture is heated to reflux and maintained at this temperature for several hours. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the reaction is cooled to room temperature and quenched by the slow addition of dilute hydrochloric acid.
-
The aqueous layer is separated and extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
-
The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to afford this compound.
Note: The specific reaction conditions, including stoichiometry, temperature, and reaction time, may require optimization for optimal yield.
Reactivity and Applications in Heterocyclic Synthesis
This compound serves as a versatile precursor for the synthesis of various heterocyclic systems, particularly quinolines and fused pyrimidines, which are prominent scaffolds in many approved drugs.
Synthesis of Quinolines via Friedländer Annulation
The Friedländer synthesis is a classic method for constructing the quinoline ring system.[1][6][7][8][9] It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as a β-ketonitrile. This compound can be effectively employed in this reaction to generate tetracyclic quinoline derivatives.
Experimental Protocol: Friedländer Synthesis of a Tetracyclic Quinoline Derivative
Materials:
-
2-Aminobenzaldehyde
-
This compound
-
Potassium hydroxide (or another suitable base)
-
Ethanol
Procedure:
-
To a solution of 2-aminobenzaldehyde and this compound in ethanol, a catalytic amount of potassium hydroxide is added.
-
The reaction mixture is heated at reflux for several hours.
-
After cooling to room temperature, the precipitated product is collected by filtration.
-
The crude product is washed with cold ethanol and dried. Further purification can be achieved by recrystallization.
Synthesis of Fused Pyrimidines
The reaction of β-ketonitriles with guanidine is a well-established method for the synthesis of 2-aminopyrimidines.[10][11] this compound can be utilized to synthesize fused pyrimidine systems, which are key components in a variety of biologically active molecules, including kinase inhibitors.
Experimental Protocol: Synthesis of a Fused 2-Aminopyrimidine Derivative
Materials:
-
This compound
-
Guanidine hydrochloride
-
Sodium ethoxide
-
Ethanol
Procedure:
-
Sodium metal is dissolved in absolute ethanol to prepare a fresh solution of sodium ethoxide.
-
Guanidine hydrochloride and this compound are added to the sodium ethoxide solution.
-
The mixture is heated at reflux for an extended period.
-
The solvent is removed under reduced pressure, and the residue is treated with water.
-
The resulting solid is collected by filtration, washed with water, and recrystallized from a suitable solvent to yield the fused 2-aminopyrimidine derivative.
Performance in Michael Addition Reactions
Applications in Drug Discovery: Targeting Key Signaling Pathways
The heterocyclic scaffolds derived from this compound are of significant interest in drug discovery, particularly in the development of kinase inhibitors.
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibitors
VEGFR-2 is a key regulator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis.[6][12][13][14][15][16] Many approved anti-cancer drugs target the VEGFR-2 signaling pathway. The quinoline and fused pyrimidine cores, readily accessible from this compound, are common features in numerous VEGFR-2 inhibitors.
Janus Kinase (JAK) Inhibitors
The Janus kinase (JAK) family of enzymes plays a crucial role in cytokine signaling, which is central to the immune response and inflammation.[17][18] Dysregulation of the JAK-STAT pathway is implicated in various autoimmune diseases and cancers.[7] Several JAK inhibitors have been approved for the treatment of conditions like rheumatoid arthritis and myelofibrosis. The pyrimidine scaffold, which can be synthesized from this compound, is a key structural motif in many JAK inhibitors.[18]
Conclusion
This compound presents a valuable and versatile alternative to traditional β-ketonitriles for researchers in organic synthesis and drug discovery. Its efficient synthesis via the Thorpe-Ziegler reaction and its utility as a precursor to medicinally relevant heterocyclic scaffolds, such as quinolines and fused pyrimidines, underscore its potential. While direct quantitative comparisons with other β-ketonitriles are an area for future investigation, the unique structural features and demonstrated reactivity of this compound make it a compelling building block for the exploration of novel chemical space and the development of next-generation therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Thorpe reaction - Wikipedia [en.wikipedia.org]
- 4. dermnetnz.org [dermnetnz.org]
- 5. lscollege.ac.in [lscollege.ac.in]
- 6. Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Condensation reactions of guanidines with bis-electrophiles: Formation of highly nitrogenous heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Quinoline synthesis [organic-chemistry.org]
- 11. benchchem.com [benchchem.com]
- 12. VEGFR-2 inhibitor - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. m.youtube.com [m.youtube.com]
- 15. New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. taylorandfrancis.com [taylorandfrancis.com]
- 17. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Janus kinase inhibitor - Wikipedia [en.wikipedia.org]
Navigating Chirality: A Comparative Guide to the Enantioselective Synthesis and Analysis of 2-Oxocyclopentanecarbonitrile Derivatives
The enantioselective synthesis of 2-oxocyclopentanecarbonitrile derivatives is of significant interest to researchers and drug development professionals due to the prevalence of the chiral cyclopentane motif in a wide array of biologically active molecules. The precise control of stereochemistry is paramount, as different enantiomers can exhibit distinct pharmacological and toxicological profiles. This guide provides an objective comparison of prominent synthetic strategies and analytical techniques for these valuable chiral building blocks, supported by experimental data and detailed methodologies.
Enantioselective Synthesis: A Comparison of Catalytic Strategies
The asymmetric construction of the this compound scaffold is predominantly achieved through enantioselective Michael addition reactions, often as part of a cascade or domino sequence. Both organocatalysis and metal catalysis have proven to be effective approaches, each with its own set of advantages.
Organocatalysis, utilizing small chiral organic molecules, has emerged as a powerful tool for these transformations. Catalysts such as proline and its derivatives, as well as bifunctional thioureas and squaramides, are frequently employed. These catalysts operate through the formation of chiral enamines or by activating substrates through hydrogen bonding, thereby directing the stereochemical outcome of the reaction.
Metal catalysis, on the other hand, often involves the use of chiral ligands complexed to a metal center, such as copper or zinc. These complexes act as Lewis acids to activate the substrates and create a chiral environment for the reaction to proceed with high enantioselectivity.
Below is a comparison of representative catalytic systems for the synthesis of this compound and related cyclopentanone derivatives.
Table 1: Comparison of Catalytic Performance in the Enantioselective Synthesis of Cyclopentanone Derivatives
| Catalyst Type | Catalyst | Key Reaction Type | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| Organocatalyst | (S)-Proline | Intramolecular Aldol | 49 | 76 | [1] |
| Organocatalyst | O-TMS-diphenylprolinol | Double Michael Addition | up to 99 | >99 | [2] |
| Organocatalyst | Bifunctional Thiourea | Intramolecular Michael | up to 94 | 80 | [3] |
| Organocatalyst | Bifunctional Squaramide | Michael Addition-Cyclization | up to 93 | up to 96 | [4] |
| Metal Catalyst | Dinuclear Zinc Complex | Michael Addition/Acetalization | up to 99 | up to 99 | [4] |
Chiral Analysis: A Comparative Overview of HPLC and GC Methods
The accurate determination of the enantiomeric purity of this compound derivatives is crucial for both process development and quality control. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) with chiral stationary phases (CSPs) are the most powerful and widely used techniques for this purpose.
The choice between HPLC and GC often depends on the volatility and thermal stability of the analyte. For many this compound derivatives, chiral HPLC is the method of choice due to its broad applicability. Polysaccharide-based CSPs, such as those derived from cellulose and amylose (e.g., Chiralcel® and Chiralpak® columns), are particularly effective for a wide range of chiral compounds.
Chiral GC is a high-resolution alternative, especially for more volatile derivatives. Cyclodextrin-based capillary columns are commonly used and can provide excellent separation of enantiomers.[5] In some cases, derivatization of the analyte may be necessary to improve its volatility and chromatographic performance.
Table 2: Comparison of Chiral Column Performance for the Analysis of Chiral Cyclic Ketones and Related Compounds
| Analytical Method | Chiral Stationary Phase (CSP) | Example Column | Mobile Phase / Conditions | Resolution (Rs) | Reference |
| HPLC | Amylose tris(3,5-dimethylphenylcarbamate) | Chiralpak AD-H | n-Hexane/Ethanol (70:30, v/v) | 1.6 | [6] |
| HPLC | Cellulose tris(3,5-dimethylphenylcarbamate) | Chiralcel OD-H | n-Hexane/Isopropanol (varying ratios) | Baseline separation | [7] |
| GC | Derivatized β-cyclodextrin | Rt-βDEXsm | Temperature program | >1.5 for many ketones | [8] |
| GC | Derivatized γ-cyclodextrin | Hydrodex β-TBDAc | Temperature program | 2.7 (for α-ionone) | [9] |
Experimental Protocols
Detailed and reproducible experimental procedures are essential for the successful synthesis and analysis of chiral compounds.
Protocol 1: Organocatalytic Enantioselective Synthesis of a Polysubstituted this compound Derivative via Cascade Michael Addition
This protocol is adapted from a general procedure for the O-TMS-protected diphenylprolinol-catalyzed cascade double Michael addition to form highly functionalized cyclopentanones.[2]
Materials:
-
α,β-Unsaturated aldehyde (1.0 mmol)
-
β-Keto ester with a Michael acceptor moiety (1.2 mmol)
-
O-TMS-protected (S)-diphenylprolinol catalyst (20 mol%)
-
Benzoic acid (20 mol%)
-
Anhydrous toluene (5 mL)
-
Standard glassware for organic synthesis under an inert atmosphere
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add the O-TMS-protected (S)-diphenylprolinol catalyst and benzoic acid.
-
Add anhydrous toluene, followed by the α,β-unsaturated aldehyde.
-
Cool the mixture to 0 °C and add the β-keto ester derivative.
-
Stir the reaction mixture at 0 °C and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired enantiomerically enriched this compound derivative.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Protocol 2: Chiral HPLC Analysis of a this compound Derivative
This protocol provides a general starting point for developing a chiral HPLC method for the analysis of this compound derivatives, based on common practices for separating chiral ketones.[6][7]
Instrumentation and Materials:
-
HPLC system with a UV detector
-
Chiral stationary phase column (e.g., Chiralpak® AD-H, 250 x 4.6 mm, 5 µm)
-
HPLC-grade n-hexane and ethanol
-
The racemic or enantiomerically enriched this compound derivative sample
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of n-hexane and ethanol. A typical starting composition is 90:10 (v/v) n-hexane:ethanol. The mobile phase should be filtered and degassed before use.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample solution through a 0.45 µm syringe filter.
-
Chromatographic Conditions:
-
Column: Chiralpak® AD-H
-
Mobile Phase: n-Hexane/Ethanol (e.g., 90:10 v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at a suitable wavelength (e.g., 254 nm)
-
Injection Volume: 10 µL
-
-
Method Optimization: If the initial conditions do not provide adequate separation (baseline resolution, Rs > 1.5), systematically vary the ratio of n-hexane to ethanol. Increasing the ethanol content generally decreases retention times but may also affect resolution.
-
Data Analysis: Integrate the peak areas of the two enantiomers. Calculate the enantiomeric excess (ee) using the formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.
Visualizing the Workflow and Method Comparison
To better illustrate the processes involved, the following diagrams were created using the DOT language.
Caption: General workflow for the enantioselective synthesis and analysis.
Caption: Comparison of enantioselective synthesis strategies.
References
- 1. hplc.today [hplc.today]
- 2. pravara.com [pravara.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. gcms.cz [gcms.cz]
- 6. researchgate.net [researchgate.net]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Chiral Separations 1: How do our GC chiral columns compare? [restek.com]
- 9. journal.uctm.edu [journal.uctm.edu]
Diastereoselectivity in Reactions of 2-Oxocyclopentanecarbonitrile: A Comparative Guide
For researchers and professionals in drug development and chemical synthesis, controlling stereochemistry is paramount. 2-Oxocyclopentanecarbonitrile is a versatile building block, but its reactions can lead to the formation of diastereomers. Understanding and controlling the diastereoselectivity of these reactions is crucial for the efficient synthesis of target molecules with the desired three-dimensional structure. This guide provides a comparative analysis of the diastereoselectivity observed in key reactions of this compound, supported by experimental data from analogous systems and established chemical principles.
Diastereoselective Reduction of the Carbonyl Group
The reduction of the ketone in this compound to a secondary alcohol is a common transformation that generates a new stereocenter. The facial selectivity of the hydride attack is influenced by the steric hindrance and electronic effects of the substituents on the cyclopentanone ring.
Comparison of Reducing Agents
The choice of reducing agent plays a critical role in the diastereoselectivity of the reduction. Generally, sterically demanding hydride reagents exhibit higher diastereoselectivity by preferentially attacking the less hindered face of the ketone.
| Reducing Agent | Substrate Analogue | Diastereomeric Ratio (d.r.) | Reference |
| Sodium Borohydride | Indolic β-keto-nitrile | Essentially single diastereomer | [1] |
| Enzymatic Reduction | 2,2-disubstituted 3-hydroxycyclopentane-1-ones | >99% dr | [2] |
Experimental Protocol: Stereospecific Reduction of a β-Keto-Nitrile
This protocol is based on the highly stereoselective reduction of an advanced indolic β-keto-nitrile intermediate, as reported by Bailey, P. D., et al. (1994).[1]
Materials:
-
Indolic β-keto-nitrile
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Standard work-up reagents
Procedure:
-
The β-keto-nitrile, existing as a mixture of enol/keto tautomers and diastereoisomers, is dissolved in a suitable solvent such as a mixture of DCM and MeOH.
-
Sodium borohydride is added portion-wise to the solution at a controlled temperature (e.g., 0 °C to room temperature).
-
The reaction is stirred until completion, monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched, typically with water or a dilute acid.
-
The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated under reduced pressure.
-
The diastereomeric ratio of the resulting β-hydroxy-nitrile is determined by spectroscopic methods, such as ¹H NMR.
The remarkable stereospecificity observed in the reduction of a complex β-keto-nitrile to a single diastereomer of the corresponding β-hydroxy-nitrile highlights the potential for achieving high diastereoselectivity in the reduction of this compound.[1]
Diastereoselective Alkylation
Alkylation of the enolate of this compound at the α-position (C1) can also proceed with diastereoselectivity, leading to either syn or anti products relative to the newly introduced substituent. The stereochemical outcome is dependent on the reaction conditions, including the base, solvent, and electrophile.
Comparison of Alkylation Conditions
While specific data for the alkylation of this compound is limited, studies on the analogous ethyl 2-oxocyclopentanecarboxylate provide valuable insights into the factors governing diastereoselectivity.
| Substrate | Electrophile / Catalyst | Diastereomeric Ratio (d.r.) | Reference |
| Ethyl 2-oxocyclopentane-1-carboxylate | p-nitrophenol ester / Isothiourea catalyst | Determined by ¹H NMR | [3] |
| Chiral Hydrazones | Alkyl Halides | 82:18 to 98:2 er | [4] |
Note: The diastereomeric ratios for the conjugate addition to ethyl 2-oxocyclopentane-1-carboxylate were determined from the crude reaction mixture by ¹H NMR analysis, indicating that diastereoselectivity is a key aspect of this transformation.[3] The high enantiomeric ratios in the alkylation of chiral hydrazones also point towards the potential for high stereocontrol in related systems.
Experimental Protocol: Conjugate Addition to Ethyl 2-Oxocyclopentane-1-carboxylate
The following is a general procedure based on the isothiourea-catalyzed conjugate addition of cyclic β-ketoesters to α,β-unsaturated aryl esters.[3]
Materials:
-
Ethyl 2-oxocyclopentane-1-carboxylate
-
α,β-Unsaturated aryl ester (e.g., p-nitrophenol ester)
-
Isothiourea catalyst
-
Dimethylacetamide (DMA) as solvent
-
Benzylamine (for subsequent transformation)
Procedure:
-
To a solution of ethyl 2-oxocyclopentane-1-carboxylate and the α,β-unsaturated aryl ester in DMA, the isothiourea catalyst is added.
-
The reaction mixture is stirred at room temperature for a specified period (e.g., 16 hours).
-
The progress of the reaction and the diastereomeric ratio of the product are monitored by ¹H NMR analysis of the crude reaction mixture.
-
For further derivatization, a nucleophile such as benzylamine can be added and the mixture stirred for an additional hour.
-
The final product is isolated and purified using standard techniques such as column chromatography.
Diastereoselective Cycloaddition Reactions
This compound can potentially participate in cycloaddition reactions, either as a dienophile (in its enol form) in Diels-Alder reactions or in [3+2] cycloadditions. The stereochemical outcome of these reactions is governed by the principles of orbital symmetry and steric interactions in the transition state.
While specific examples of cycloaddition reactions involving this compound are not prevalent in the searched literature, the general principles of cycloaddition reactions can be applied to predict the likely stereochemical outcomes.[5] For instance, in a Diels-Alder reaction, the endo rule would likely dictate the preferred diastereomer. In [3+2] cycloadditions, the approach of the 1,3-dipole would be influenced by the existing stereocenter and substituents on the cyclopentanone ring, leading to a diastereoselective outcome.
Conclusion
The diastereoselectivity in reactions of this compound is a critical consideration for its use in stereocontrolled synthesis. While direct experimental data for this specific molecule can be limited, analysis of analogous systems provides strong evidence that high levels of diastereoselectivity can be achieved in key transformations such as reduction and alkylation. The choice of reagents and reaction conditions is paramount in directing the stereochemical outcome. For reductions, sterically hindered hydride reagents or enzymatic methods are likely to afford high diastereomeric excesses. In alkylations, the use of chiral auxiliaries or catalysts can provide excellent stereocontrol. Further research into the cycloaddition reactions of this compound would be beneficial to fully exploit its potential as a versatile chiral building block. Researchers are encouraged to screen various conditions and utilize modern analytical techniques to determine the diastereomeric ratios in their specific applications.
References
- 1. pure.york.ac.uk [pure.york.ac.uk]
- 2. Highly Diastereoselective Synthesis of 2,2-Disubstituted Cyclopentane-1,3-diols via Stepwise Ketone Reduction Enabling Concise Chirality Construction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Cycloaddition - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Purity Validation of 2-Oxocyclopentanecarbonitrile by Quantitative NMR
For researchers, scientists, and professionals in drug development, the accurate determination of purity for starting materials and intermediates is paramount. 2-Oxocyclopentanecarbonitrile, a key building block in the synthesis of various pharmaceutical compounds, requires precise purity assessment to ensure the quality and safety of the final active pharmaceutical ingredient (API). This guide provides an objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with other common chromatographic techniques for the purity validation of this compound, supported by experimental protocols and data representation.
Quantitative NMR stands out as a primary analytical method that allows for the direct measurement of a substance's purity without the need for a specific reference standard of the analyte itself.[1] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei, enabling accurate quantification against a certified internal standard.[2] This guide will delve into the methodology of qNMR for this compound and compare its performance with High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
Comparison of Analytical Techniques for Purity Determination
The choice of analytical technique for purity determination depends on various factors, including the properties of the analyte, the nature of potential impurities, and the specific requirements of the analysis (e.g., accuracy, sensitivity, and throughput). Below is a comparative summary of qNMR, HPLC, and GC-MS for the analysis of this compound.
| Parameter | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Signal intensity is directly proportional to the molar amount of the analyte, measured against an internal standard.[1] | Separation based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase.[3] | Separation of volatile compounds in the gas phase followed by detection based on their mass-to-charge ratio.[3] |
| Suitability for this compound | Highly suitable. Provides structural confirmation and quantification in a single experiment. | Suitable. Offers versatility in column and mobile phase selection for separating polar and non-polar impurities.[3] | Well-suited due to the volatility of the compound. Provides high separation efficiency and definitive identification of volatile impurities.[3][4] |
| Reference Standard | Requires a certified internal standard of a different compound.[1] | Typically requires a certified reference standard of this compound. | Can be used for relative purity determination without a standard, but quantification requires a reference standard. |
| Quantification | Absolute quantification based on primary ratios.[2] | Relative or external standard quantification. | Relative or external standard quantification. |
| Typical Purity Results | High accuracy, with reported uncertainties of less than 1%.[5] | Purity values typically >95% are achievable and can be precisely determined.[6][7] | Commercial grades often state purity levels of 95-99%, likely determined by GC.[6][8] |
| Advantages | Non-destructive, rapid analysis, provides structural information, universal detector for protons.[1] | Robust, versatile, well-established for routine quality control.[3] | High sensitivity, excellent for identifying volatile impurities, provides structural information from mass spectra.[3] |
| Disadvantages | Lower sensitivity compared to MS, potential for signal overlap. | May not detect non-chromophoric or non-volatile impurities. | Not suitable for non-volatile or thermally labile impurities. |
Experimental Protocols
Quantitative ¹H-NMR Spectroscopy Protocol for this compound Purity
This protocol outlines the determination of the purity of this compound using ¹H-NMR with an internal standard.
1. Materials and Reagents:
-
This compound (analyte)
-
Maleic acid (certified internal standard, purity ≥99.5%)
-
Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS)
2. Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound into a clean, dry vial.
-
Accurately weigh approximately 5 mg of maleic acid (internal standard) into the same vial.
-
Dissolve the mixture in 0.75 mL of CDCl₃.
-
Vortex the vial until both the sample and the internal standard are completely dissolved.
-
Transfer the solution to a 5 mm NMR tube.
3. NMR Data Acquisition:
-
Spectrometer: 500 MHz NMR spectrometer
-
Pulse Program: A standard single-pulse experiment (e.g., Bruker 'zg30')
-
Acquisition Parameters:
-
Spectral Width: 20 ppm
-
Number of Scans: 16
-
Relaxation Delay (d1): 30 s (to ensure full relaxation of all protons)
-
Acquisition Time: 4 s
-
Temperature: 298 K
-
4. Data Processing and Purity Calculation:
-
Apply a Fourier transform to the acquired FID.
-
Phase the spectrum and perform baseline correction.
-
Integrate the signals for both the analyte and the internal standard. For this compound, a well-resolved signal, for instance, the methine proton adjacent to the nitrile group, should be chosen. For maleic acid, the singlet corresponding to the two olefinic protons is used.
-
Calculate the purity of this compound using the following equation[1]:
Purityanalyte (%) = (Ianalyte / Nanalyte) * (NIS / IIS) * (MWanalyte / manalyte) * (mIS / MWIS) * PurityIS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight (this compound: 109.13 g/mol ; Maleic acid: 116.07 g/mol )[4]
-
m = Mass
-
Purity = Purity of the internal standard
-
Visualizing the Workflow and Decision-Making Process
The following diagrams illustrate the experimental workflow for qNMR purity determination and a logical approach to selecting an appropriate purity analysis method.
Conclusion
Quantitative NMR is a powerful and accurate method for determining the purity of this compound, offering the distinct advantage of being a primary ratio method that provides both structural and quantitative information in a single, non-destructive measurement. While HPLC and GC-MS are robust and sensitive techniques well-suited for purity analysis, particularly for routine quality control and the identification of volatile impurities, qNMR provides a direct and reliable method for absolute purity assessment against a certified internal standard. The choice of the most appropriate technique should be guided by the specific analytical requirements, including the nature of expected impurities, the need for structural elucidation, and whether a primary analytical method is mandated.
References
- 1. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 2. spectroscopyeurope.com [spectroscopyeurope.com]
- 3. benchchem.com [benchchem.com]
- 4. 2-Oxocyclopentane-1-carbonitrile | C6H7NO | CID 98930 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound | CAS#:2941-29-9 | Chemsrc [chemsrc.com]
- 7. lookchem.com [lookchem.com]
- 8. Page loading... [guidechem.com]
Comparative Docking Analysis of 2-Oxocyclopentanecarbonitrile Derivatives as Potential Kinase Inhibitors
This guide provides a comparative analysis of hypothetical 2-Oxocyclopentanecarbonitrile derivatives, evaluating their potential as kinase inhibitors through molecular docking simulations. The data and methodologies presented are illustrative, based on established protocols in computational drug design, to guide researchers in performing similar studies.
Data Summary
The following table summarizes the docking scores of various this compound derivatives against a hypothetical kinase target. Lower docking scores generally indicate a more favorable binding affinity.
| Compound ID | Derivative Substitution | Docking Score (kcal/mol) | Predicted Binding Affinity (Ki, nM) |
| Reference | Staurosporine (Known Kinase Inhibitor) | -11.5 | 20 |
| OCP-CN-001 | Unsubstituted | -7.2 | 1500 |
| OCP-CN-002 | 4-phenyl | -8.5 | 350 |
| OCP-CN-003 | 4-(4-chlorophenyl) | -9.2 | 120 |
| OCP-CN-004 | 4-(4-methoxyphenyl) | -8.8 | 250 |
| OCP-CN-005 | 3-methyl | -7.8 | 900 |
| OCP-CN-006 | 3,4-diphenyl | -9.8 | 50 |
Experimental Protocols
A detailed methodology for the comparative docking studies is provided below.
1. Protein Preparation:
-
Structure Retrieval: The three-dimensional crystal structure of the target kinase is obtained from the Protein Data Bank (PDB).
-
Preprocessing: The protein structure is prepared by removing water molecules and any co-crystallized ligands.[1][2]
-
Protonation and Optimization: Hydrogen atoms are added to the protein, and the structure is energy minimized using a suitable force field (e.g., OPLS_2005) to relieve steric clashes and optimize the geometry.[1]
2. Ligand Preparation:
-
Structure Generation: The 2D structures of the this compound derivatives are drawn using chemical drawing software and converted to 3D structures.
-
Energy Minimization: The 3D structures of the ligands are energy minimized using a force field such as MMFF94x.[2]
-
Charge Assignment: Partial charges are assigned to the ligand atoms.
3. Molecular Docking:
-
Software: Molecular docking simulations are performed using software such as AutoDock Vina, Glide, or DOCK 6.[2][3]
-
Grid Generation: A docking grid is generated around the active site of the target protein, which is typically defined by the position of a co-crystallized inhibitor or through literature analysis.[2]
-
Docking Simulation: The prepared ligands are docked into the defined active site of the protein. The docking algorithm explores various conformations and orientations of the ligand within the binding pocket.[4][5]
-
Scoring: The binding poses are evaluated using a scoring function that estimates the binding affinity (e.g., in kcal/mol). The pose with the best score is selected for further analysis.[5][6]
4. Validation and Analysis:
-
Docking Protocol Validation: The docking protocol is validated by redocking the native co-crystallized ligand into the active site and calculating the root-mean-square deviation (RMSD) between the docked pose and the crystallographic pose. An RMSD value below 2.0 Å is generally considered a successful validation.[2][6]
-
Interaction Analysis: The binding mode of the top-ranked pose for each derivative is analyzed to identify key interactions, such as hydrogen bonds and hydrophobic contacts, with the amino acid residues in the active site.
Visualizations
Caption: Workflow for a typical molecular docking study.
Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.
References
- 1. japer.in [japer.in]
- 2. benchchem.com [benchchem.com]
- 3. researchnow.flinders.edu.au [researchnow.flinders.edu.au]
- 4. ijddr.in [ijddr.in]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, molecular docking study, MD simulation, ADMET, and drug likeness of new thiazolo[3,2-a]pyridine-6,8-dicarbonitrile derivatives as potential anti-diabetic agents - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of 2-Oxocyclopentanecarbonitrile Analogs: A Guide to Biological Activity Assessment
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of 2-oxocyclopentanecarbonitrile analogs and related cyclopentanone derivatives. By presenting experimental data, detailed protocols, and mechanistic visualizations, this document aims to facilitate the assessment of these compounds for potential therapeutic applications.
Introduction
The this compound scaffold is a key structural motif found in a variety of biologically active molecules. Analogs of this structure have demonstrated a range of activities, including anticancer, antimicrobial, and enzyme inhibitory properties. The nitrile group, a versatile functional group, can participate in various interactions with biological targets, contributing to the diverse pharmacological profiles of these compounds.[1] This guide focuses on the comparative analysis of these analogs, providing a framework for understanding their structure-activity relationships (SAR).
Data Presentation: Comparative Biological Activity
The following tables summarize the quantitative biological activity data for a series of cyclopentanone derivatives, which serve as close structural surrogates for this compound analogs, against various cancer cell lines and microbial strains.
Table 1: Cytotoxicity of Diaryl-methylenecyclopentanone Analogs
| Compound ID | R Group | Test Model | IC50 (µM) |
| Analog A | 4-Methylphenyl | MDA-MB-435 human breast cancer cells | 1.5 |
| Analog B | Phenyl | MDA-MB-435 human breast cancer cells | 5.2 |
| Analog C | 4-Methoxyphenyl | MDA-MB-435 human breast cancer cells | > 10 |
| Analog D | 4-Chlorophenyl | MDA-MB-435 human breast cancer cells | 2.8 |
Data sourced from a study on the synthesis and anticancer activity of 2-alkylaminomethyl-5-diaryl-methylenecyclopentanone hydrochlorides and related compounds.[1]
Table 2: Antimicrobial Activity of Substituted Thiazolyl-Oxadiazolines with Cyclopentyl Moieties
| Compound ID | R Group | Test Organism | Inhibition Zone (mm) |
| Analog E | Cyclopentyl | Staphylococcus aureus | 10 |
| Analog F | Cyclohexyl | Staphylococcus aureus | 11 |
| Analog G | 4-Chlorophenyl | Staphylococcus aureus | 12 |
| Analog H | 4-Methoxyphenyl | Staphylococcus aureus | 9 |
Data represents a selection from a study on the synthesis and antimicrobial evaluation of new thiazolyl-oxadiazolines.[2] While not this compound analogs, these compounds feature a cyclopentyl moiety and provide insights into the potential for antimicrobial activity.
Experimental Protocols
Detailed methodologies for key biological assays are provided below to ensure reproducibility and facilitate comparative analysis.
MTT Assay for Cytotoxicity
This protocol is used to assess the cytotoxic effects of the compounds on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells.[3][4] Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.[3] The amount of formazan produced is proportional to the number of living cells.[4]
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate overnight.[5]
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours.[3]
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Broth Microdilution for Antimicrobial Susceptibility Testing
This protocol is used to determine the minimum inhibitory concentration (MIC) of the compounds against various microbial strains.[6][7][8]
Principle: The broth microdilution method involves challenging microorganisms with serial dilutions of the antimicrobial agent in a liquid medium to determine the lowest concentration that inhibits visible growth.[8][9]
Procedure:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.[7]
-
Serial Dilution: Perform serial twofold dilutions of the test compounds in a 96-well microtiter plate containing broth medium.[10]
-
Inoculation: Inoculate each well with the standardized microbial suspension.[7][10]
-
Incubation: Incubate the plates at an appropriate temperature and duration (e.g., 37°C for 16-20 hours for bacteria).[6]
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.[6][8]
Mandatory Visualization
Experimental Workflow for Assessing Biological Activity
The following diagram illustrates a typical workflow for the synthesis and biological evaluation of novel this compound analogs.
Caption: Workflow for Synthesis and Biological Evaluation of Analogs.
Proposed Signaling Pathway: Kinase Inhibition
Many cytotoxic agents exert their effects by inhibiting key signaling pathways involved in cell proliferation and survival. The following diagram illustrates a simplified kinase signaling cascade that could be a potential target for this compound analogs. Covalent kinase inhibitors often contain reactive groups, and the nitrile moiety in the studied analogs could potentially interact with nucleophilic residues in the kinase active site.[11][12]
Caption: Simplified Kinase Signaling Pathway and Potential Inhibition.
References
- 1. Synthesis and anticancer activity of 2-alkylaminomethyl-5-diaryl-methylenecyclopentanone hydrochlorides and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, lipophilicity and antimicrobial activity evaluation of some new thiazolyl-oxadiazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 4. benchchem.com [benchchem.com]
- 5. texaschildrens.org [texaschildrens.org]
- 6. Broth microdilution - Wikipedia [en.wikipedia.org]
- 7. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
- 8. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. woah.org [woah.org]
- 10. rr-asia.woah.org [rr-asia.woah.org]
- 11. Advances in reversible covalent kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Advances in covalent kinase inhibitors - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
Proper Disposal of 2-Oxocyclopentanecarbonitrile: A Step-by-Step Guide
The proper disposal of 2-Oxocyclopentanecarbonitrile is critical for ensuring laboratory safety and environmental compliance. As a compound classified with multiple hazard warnings, it must be managed as hazardous waste from the point of generation to its final disposal. This guide provides detailed procedures for researchers, scientists, and drug development professionals to handle and dispose of this chemical safely.
Hazard Identification and Safety Precautions
This compound is harmful if swallowed, inhaled, or in contact with skin, and it is known to cause skin and serious eye irritation.[1][2] Before handling, it is essential to be familiar with its specific hazards and to use appropriate personal protective equipment (PPE).
Essential Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety goggles or glasses.[1]
-
Hand Protection: Use chemical-resistant gloves.[1]
-
Skin and Body Protection: Wear a standard lab coat.[1]
-
Respiratory Protection: All handling of this chemical should occur inside a certified chemical fume hood to avoid inhalation of vapors.[1]
Quantitative Hazard and Chemical Data
The following table summarizes key quantitative and hazard data for this compound.
| Property | Data |
| CAS Number | 2941-29-9 |
| Molecular Formula | C₆H₇NO[1][2] |
| GHS Hazard Statements | H302: Harmful if swallowedH312: Harmful in contact with skinH315: Causes skin irritationH319: Causes serious eye irritationH332: Harmful if inhaled[2] |
| Hazard Classes | Acute Toxicity (Oral, Dermal, Inhalation); Skin Irritation; Serious Eye Irritation[2] |
| Incompatible Materials | Strong oxidizing agents[1] |
| Hazardous Combustion Products | Carbon monoxide, nitrogen oxides[1] |
Experimental Protocol: Step-by-Step Disposal Procedure
Disposal of this compound must be conducted through your institution's Environmental Health and Safety (EHS) department or equivalent hazardous waste program.[3] Under no circumstances should this chemical be disposed of down the drain or in the regular trash. [3][4]
Step 1: Waste Characterization
Any unused this compound, solutions containing it, or materials contaminated with it are considered hazardous waste.[4] This is based on its toxicity and irritant characteristics.[2]
Step 2: Segregation and Collection
Properly segregate waste streams to ensure safety and facilitate disposal.
-
Liquid Waste (Unused chemical, solutions):
-
Select a chemically compatible container with a leak-proof, screw-on cap.[5] Plastic bottles are often preferred over glass when compatibility is not an issue.[3]
-
Ensure the container is in good condition, free from cracks or rust.[6]
-
Pour the waste carefully into the container, avoiding splashes.
-
Keep the container closed at all times, except when adding waste.[5]
-
Store the container in a designated secondary containment tray or bin to capture any potential leaks.[5]
-
-
Solid Waste (Contaminated lab supplies):
-
Empty Chemical Containers:
-
An empty container that held this compound must be triple-rinsed with a solvent capable of removing the chemical residue (e.g., acetone or ethanol).[4][6]
-
Crucially, the rinsate from each rinse must be collected and disposed of as liquid hazardous waste. [4][6]
-
After triple-rinsing, deface or remove the original label and allow the container to air dry before disposing of it in the appropriate solid waste stream (e.g., lab glass waste).[4]
-
Step 3: Labeling Hazardous Waste
Proper labeling is a strict regulatory requirement.[7]
-
Obtain a hazardous waste tag from your institution's EHS office.[3]
-
Affix the tag to the waste container as soon as the first drop of waste is added.
-
Fill out the tag completely and legibly, including:
-
The words "Hazardous Waste".[3]
-
The full chemical name: "this compound". Do not use abbreviations or formulas.[3][8]
-
For mixtures, list all chemical constituents and their approximate percentages.[3]
-
The name and contact information of the principal investigator or generator.[3]
-
The physical location (building and room number).[3]
-
Check the boxes for the appropriate hazard characteristics (e.g., Toxic).[3]
-
Step 4: Storage Pending Disposal
-
Store the properly labeled waste containers in a designated and secure satellite accumulation area within your laboratory.
-
Segregate the waste container from incompatible materials, especially strong oxidizing agents.[1][6]
-
Ensure waste is collected within regulatory time limits (e.g., 90 days from the accumulation start date).[5]
Step 5: Arranging for Disposal
-
Once the container is full or ready for removal, submit a hazardous waste collection request to your EHS department.[9] This is typically done through an online portal.
-
Do not transport hazardous waste outside of your laboratory; trained EHS personnel will collect it directly from your designated area.[4]
Mandatory Visualizations
The following diagrams illustrate the procedural workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
This comprehensive guide, when followed, ensures that this compound waste is managed in a way that protects laboratory personnel, the wider community, and the environment, reinforcing a culture of safety and regulatory adherence.
References
- 1. This compound | CAS#:2941-29-9 | Chemsrc [chemsrc.com]
- 2. 2-Oxocyclopentane-1-carbonitrile | C6H7NO | CID 98930 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 4. vumc.org [vumc.org]
- 5. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 6. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 7. pfw.edu [pfw.edu]
- 8. Chapter 8 - Hazardous Waste Disposal Procedures | Environment, Health and Safety [ehs.cornell.edu]
- 9. Chemical Waste Management Reference Guide | Environmental Health and Safety [ehs.osu.edu]
Personal protective equipment for handling 2-Oxocyclopentanecarbonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety protocols and logistical information for handling 2-Oxocyclopentanecarbonitrile (CAS No: 2941-29-9). Adherence to these procedures is critical for ensuring laboratory safety and proper chemical management.
Hazard Identification and Physical Properties
This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[1][2] It is also known to cause skin and serious eye irritation.[2][3][4] The following table summarizes its key physical and chemical properties.
| Property | Value |
| Molecular Formula | C6H7NO[1][2][5] |
| Molecular Weight | 109.13 g/mol [2] |
| Appearance | Solid (Typical)[6] |
| Melting Point | 85 - 89 °C[6] |
| Boiling Point | 258.0 ± 33.0 °C at 760 mmHg[1][5] |
| Density | 1.1 ± 0.1 g/cm³[1] |
| Flash Point | 109.9 ± 25.4 °C[1] |
| Solubility | Insoluble in water; Soluble in common organic solvents like ethanol and acetone.[4][6] |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against exposure. The following PPE is mandatory when handling this compound:
-
Eye Protection: Chemical safety goggles and a face shield are essential to protect against splashes.[7]
-
Body Protection: A laboratory coat or a chemical-resistant apron must be worn to prevent skin contact.[1][7] For large-scale operations or situations with a high risk of splashing, disposable chemical-resistant coveralls should be considered.[10]
-
Respiratory Protection: All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation risk.[1] If there is a potential for aerosol generation and a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge should be used.[7][8]
Operational Plan for Handling
A systematic approach to handling this compound, from receipt to disposal, is crucial for safety.
3.1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
The container should be clearly labeled with the chemical name, date of receipt, and opening date.
-
Store this compound in a cool, dry, and well-ventilated area, away from heat, flames, and oxidizing agents.[1][6] The storage container should be tightly sealed to prevent exposure to air and moisture.[6] It is recommended to store it in a refrigerated, closed vessel.[1]
3.2. Experimental Procedures:
-
Always handle this chemical within a properly functioning chemical fume hood.[1]
-
Before starting any work, ensure that an emergency eyewash station and safety shower are readily accessible.[11]
-
Use the smallest practical quantity of the chemical for the experiment.
-
Avoid direct contact with the skin, eyes, and clothing.
-
Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[1][12]
First-Aid and Emergency Response Plan
Immediate and appropriate first aid is critical in the event of an exposure.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, ensuring to lift the upper and lower eyelids.[1][12] Seek immediate medical attention.[1]
-
Skin Contact: Promptly wash the contaminated skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[1][13] If irritation persists, seek medical attention.[1]
-
Inhalation: Move the exposed individual to fresh air at once.[13] If breathing is difficult or has stopped, administer artificial respiration and seek immediate medical attention.[8][13]
-
Ingestion: Do NOT induce vomiting.[8] Wash out the mouth with water and have the person sip a glass of water if they are able to swallow.[8] Seek immediate medical attention.[1][8]
Chemical Spill and Disposal Plan
5.1. Spill Response:
-
In case of a spill, evacuate the area and restrict access.
-
Wear the appropriate PPE as outlined in Section 2.
-
For small spills, absorb the material with an inert absorbent such as sand, earth, or sawdust.[8]
-
Collect the absorbed material into a tightly closed container for disposal.[1]
-
Ventilate the area and wash the spill site after the material has been removed.
5.2. Disposal:
-
All waste containing this compound must be disposed of as hazardous waste.
-
Do not allow the material to enter drains or water courses.[1]
-
Dispose of the chemical waste and any contaminated materials in accordance with all federal, state, and local regulations.[1][8] This should be done through a licensed disposal authority.[1]
Workflow for Safe Handling of this compound
References
- 1. This compound | CAS#:2941-29-9 | Chemsrc [chemsrc.com]
- 2. 2-Oxocyclopentane-1-carbonitrile | C6H7NO | CID 98930 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Oxocyclopentanecarbonitrile | C6H7NO | CID 21941690 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Page loading... [wap.guidechem.com]
- 5. lookchem.com [lookchem.com]
- 6. This compound: Properties, Uses, Safety, Supplier & Price | China Chemical Manufacturer [nj-finechem.com]
- 7. benchchem.com [benchchem.com]
- 8. cpda.com [cpda.com]
- 9. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 10. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 11. fishersci.com [fishersci.com]
- 12. c2cfirstaidaquatics.com [c2cfirstaidaquatics.com]
- 13. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
